4-Bromobutyronitrile
Description
Structure
3D Structure
Properties
CAS No. |
1253-67-4 |
|---|---|
Molecular Formula |
C24H33NO5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
InChI |
InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |
InChI Key |
CNBMGHRDCCWIOB-UHFFFAOYSA-N |
SMILES |
C(CC#N)CBr |
Canonical SMILES |
CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
boiling_point |
206.0 °C |
Other CAS No. |
5332-06-9 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromobutyronitrile CAS 5332-06-9 chemical properties
An In-Depth Technical Guide to 4-Bromobutyronitrile (CAS 5332-06-9)
Introduction
This compound, identified by the CAS Number 5332-06-9, is a bifunctional organic compound featuring both a nitrile and a bromo-alkyl group.[1] This unique structural arrangement makes it a highly versatile and valuable intermediate in the landscape of organic synthesis. Its reactivity profile allows it to serve as a cornerstone building block in the synthesis of a wide array of more complex molecules.[2] Consequently, this compound is of significant interest to researchers and professionals in the pharmaceutical, agrochemical, and materials science sectors for the development of novel compounds and materials.[1][2]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 5332-06-9[3] |
| Molecular Formula | C4H6BrN[3] |
| Molecular Weight | 148.00 g/mol [3][4] |
| Appearance | Colorless to pale yellow clear liquid[1][5] |
| Density | 1.489 g/mL at 25 °C[3][6] |
| Boiling Point | 205 °C[3][6] |
| Melting Point | 104-105 °C[5][7] |
| Flash Point | 103 °C (closed cup)[3][5] |
| Refractive Index | n20/D 1.478[3][7] |
| Solubility | Miscible with toluene and benzene. Immiscible with water.[6][8] |
| Synonyms | 4-bromobutanenitrile, 1-Bromo-3-cyanopropane, 3-Bromopropyl cyanide, 3-Cyanopropyl bromide[1][7] |
Reactivity, Stability, and Handling
Reactivity Profile: The chemical behavior of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of a variety of functional groups at the terminal position of the butyl chain. The nitrile group is relatively stable under neutral conditions but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.[1][9]
Stability and Storage: this compound is stable under recommended storage conditions.[5][10] To ensure its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures are typically between 2-8°C.[8] The substance should be stored locked up.[5]
Incompatible Materials: To prevent hazardous reactions, contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided.[5][10]
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the formation of hazardous substances, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen cyanide.[5][10]
Synthetic Applications and Methodologies
This compound is a key intermediate in the synthesis of a diverse range of chemical entities.
Key Applications:
-
Pharmaceutical Synthesis: It is a precursor for the preparation of cyclopropyl cyanide and its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for the anti-diarrheal medication loperamide.[6][8][11] It is also utilized in the development of novel compounds for treating neurological disorders and as an intermediate in the synthesis of anti-cancer agents.[2]
-
Agrochemicals: The compound serves as a building block in the production of various agrochemicals.[1]
-
Polymer Chemistry: It is used in the manufacture of specialty polymers, where it can modify polymer structures or enhance material properties such as flexibility and durability.[2]
-
Hydrolysis to 4-Bromobutyric Acid: this compound can be hydrolyzed under acidic conditions to yield 4-bromobutyric acid, another important pharmaceutical intermediate.[9]
Representative Synthetic Protocol: Alkylation Reaction
The following protocol describes a representative nucleophilic substitution reaction using this compound.
Objective: To synthesize 1,4-bis(3-cyanopropoxy)-2,5-diiodobenzene.
Materials:
-
1,4-dihydroxy-2,5-diiodobenzene
-
This compound
-
Sodium hydroxide (freshly ground)
-
Anhydrous Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 500 mL Schlenk flask under an argon atmosphere, add 1,4-dihydroxy-2,5-diiodobenzene (1 eq.).
-
Add this compound (2.02 eq.) and anhydrous DMF (to achieve a 0.3 M concentration).
-
Deoxygenate the mixture using the freeze-pump-thaw method (three cycles).
-
Backfill the flask with argon.
-
Add freshly ground sodium hydroxide (6.63 g, 166 mmol, based on a 27.6 mmol scale of the diol) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours or until completion is indicated by Thin Layer Chromatography (TLC) (SiO2: Rf=0.4, 30% ethyl acetate/hexanes).
-
Precipitate the crude reaction mixture into 1M HCl.
-
Filter the precipitate via suction filtration.
-
Dry the solid under vacuum to yield the product.[12]
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three methylene groups. A typical spectrum in CDCl₃ would exhibit triplets and a quintet corresponding to the protons on the aliphatic chain.[12]
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the three methylene carbons and the nitrile carbon.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Safety and Handling Protocols
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[5]
-
Skin Protection: Use chemically resistant gloves and protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK).[5]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact: Wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Conclusion
This compound is a chemical intermediate of considerable utility, bridging basic starting materials with complex, high-value molecules. Its dual functionality as both an alkyl bromide and a nitrile underpins its wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in a laboratory and industrial setting. The synthetic methodologies and analytical data presented herein provide a foundational guide for researchers and professionals engaged in the ever-evolving field of chemical synthesis.
References
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 5332-06-9 [sigmaaldrich.com]
- 4. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 5332-06-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 5332-06-9 | CAS DataBase [m.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 4-Bromobutyronitrile in Polar Aprotic Solvents
Executive Summary
4-Bromobutyronitrile is a pivotal bifunctional molecule utilized extensively in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its reactivity is largely dictated by the nitrile and alkyl bromide moieties, making the choice of solvent a critical parameter for reaction success, yield, and purification. This guide provides a comprehensive analysis of the solubility of this compound in common polar aprotic solvents. While specific quantitative solubility data is not widely published, this document elucidates the theoretical principles governing its solubility, presents a qualitative assessment based on molecular interactions, and details a robust experimental protocol for its precise quantitative determination. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their synthetic endeavors.
This compound: A Profile
This compound (CAS 5332-06-9) is an organic compound featuring a four-carbon chain with a terminal nitrile (-C≡N) group and a terminal bromine atom.[1] This structure renders it a valuable intermediate for introducing a cyanopropyl group in nucleophilic substitution reactions.[1] It is typically a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5332-06-9 | [2] |
| Molecular Formula | C4H6BrN | [1][2] |
| Molecular Weight | 148.00 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.489 g/mL at 25 °C | |
| Boiling Point | ~205 °C | |
| Flash Point | ~103 °C (closed cup) | |
| Refractive Index | n20/D ~1.478 | |
| Water Solubility | Poorly soluble / Immiscible | [3] |
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound in polar aprotic solvents, the dominant interactions are dipole-dipole forces and London dispersion forces.
Molecular Polarity
This compound is a distinctly polar molecule. This polarity arises from two key features:
-
The Nitrile Group (-C≡N): The triple bond between carbon and the highly electronegative nitrogen atom creates a strong permanent dipole moment, with a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the carbon.[5]
-
The Carbon-Bromine Bond (C-Br): Bromine is more electronegative than carbon, inducing another dipole moment with a partial negative charge on the bromine atom.
Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5][6] Their high polarity allows them to effectively solvate other polar molecules and ions by aligning their dipoles to stabilize the partial charges on the solute molecule.[5]
Caption: Solvation of this compound by DMSO molecules.
Factors Influencing Solubility in Polar Aprotic Solvents
The extent to which this compound dissolves in a given polar aprotic solvent depends on the properties of that solvent. Solvents with higher dielectric constants and stronger dipole moments are generally more effective at solvating polar solutes. The ability of the solvent to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions dictates the overall solubility.
Solubility Profile of this compound
While precise, publicly available quantitative data on the solubility of this compound in various polar aprotic solvents is scarce, a strong qualitative prediction can be made based on its molecular structure and the properties of the solvents. Given its high polarity, this compound is expected to be highly soluble or miscible with common polar aprotic solvents.
Table 2: Properties of Selected Polar Aprotic Solvents
| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |
| Dimethyl Sulfoxide | DMSO | 46.7 | 3.96 | 189 |
| N,N-Dimethylformamide | DMF | 36.7 | 3.86 | 153 |
| Acetonitrile | MeCN | 37.5 | 3.92 | 81.6 |
| Acetone | - | 20.7 | 2.88 | 56.5 |
| N-Methyl-2-pyrrolidone | NMP | 32.3 | 4.09 | 203 |
Data compiled from various sources.[6][7][8]
Based on these properties, one can infer the following:
-
High Solubility Expected: Solvents like DMSO, DMF, Acetonitrile, and NMP, with their high dielectric constants and dipole moments, are excellent candidates for dissolving this compound. They can effectively solvate both the polar nitrile group and the carbon-bromine bond.
-
Moderate Solubility: Acetone, having a lower dielectric constant and dipole moment compared to DMSO or DMF, is also expected to be a good solvent, though perhaps slightly less effective for highly concentrated solutions.
Experimental Protocol for Quantitative Solubility Determination
As a Senior Application Scientist, it is crucial to establish a reliable, self-validating protocol when published data is unavailable. The following method, based on the isothermal shake-flask technique, provides a robust framework for accurately determining the solubility of this compound.[9]
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostatically controlled bath is critical for reproducibility and accuracy.
-
Equilibration Time: Reaching true thermodynamic equilibrium between the undissolved solute and the saturated solution is not instantaneous. A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the solution is fully saturated.
-
Phase Separation: Incomplete separation of undissolved micro-droplets from the saturated solution is a major source of error, leading to an overestimation of solubility. Centrifugation is a reliable method to achieve clear phase separation.
-
Quantitative Analysis: Direct gravimetric analysis can be prone to errors with volatile liquids. A validated chromatographic method (GC or HPLC) provides high sensitivity and specificity for accurately quantifying the solute concentration in the saturated aliquot.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a series of calibration standards by accurately weighing and dissolving this compound in the chosen polar aprotic solvent. The concentration range should bracket the expected solubility.
-
Analyze these standards using a suitable method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
In a series of sealed, glass vials, add a known volume (e.g., 5.0 mL) of the desired polar aprotic solvent.
-
Add an excess amount of this compound to each vial (e.g., 2-3 mL). The presence of a separate, undissolved phase must be visually confirmed.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials vigorously for a predetermined period (24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and place them in a centrifuge.
-
Centrifuge at a sufficient speed and duration (e.g., 5000 rpm for 15 minutes) to pellet any undissolved micro-droplets.
-
-
Sampling and Analysis:
-
Without disturbing the lower phase, carefully withdraw a precise aliquot (e.g., 100 µL) from the upper, clear saturated solvent layer.
-
Accurately dilute this aliquot with a known volume of fresh solvent to bring the concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the GC or HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as g/100 mL or mol/L.
-
Practical Implications in Research and Development
A thorough understanding of this compound's solubility is not merely academic; it has direct consequences for:
-
Reaction Optimization: As a reaction medium, the solvent must fully dissolve reactants to ensure homogenous reaction kinetics. High solubility allows for more concentrated reaction mixtures, improving throughput and efficiency.
-
Purification Processes: Solubility differences are the foundation of purification techniques like crystallization and extraction. Knowledge of solubility in various solvents is essential for designing effective separation protocols.
-
Drug Formulation: For pharmaceutical applications, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is critical for developing stable and bioavailable formulations.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: It can cause skin and serious eye irritation.[10]
-
Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents, acids, and bases.[10]
References
-
Smallwood, I. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.
-
Smallwood, I. (1996). Handbook of Organic Solvent Properties. AbeBooks.
-
Smallwood, I. (1996). Handbook of Organic Solvent Properties. eBay.
-
Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Google Books.
-
bol.com. Handbook of Organic Solvent Properties.
-
Wikipedia. (n.d.). Polar aprotic solvent.
-
SlideShare. (n.d.). solubility experimental methods.pptx.
-
Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method.
-
Scribd. (n.d.). Common Polar Aprotic Solvents Guide.
-
ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities.
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
Michigan State University Department of Chemistry. (n.d.). Solvents.
-
ChemicalBook. (n.d.). This compound | 5332-06-9.
-
ResearchGate. (n.d.). Solubility comparison in acetonitrile.
-
Sigma-Aldrich. (n.d.). This compound 97%.
-
Sigma-Aldrich. (n.d.). This compound 97%.
-
PubChem. (n.d.). This compound.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
-
CymitQuimica. (n.d.). CAS 5332-06-9: this compound.
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening.
-
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
-
PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
-
National Institute of Standards and Technology. (2015, February 18). Acetonitrile with Lithium bromide - IUPAC-NIST Solubilities Database.
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5332-06-9 [chemicalbook.com]
- 4. education.com [education.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromobutyronitrile
Introduction
4-Bromobutyronitrile, a versatile building block in organic synthesis, is instrumental in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility lies in its reactive nature, making it a key intermediate for introducing a cyanopropyl moiety into a target molecule.[2] This bifunctional molecule, containing both a nitrile and a bromoalkane, allows for a range of chemical transformations. However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines best practices for its handling, storage, and disposal to ensure the well-being of researchers and scientists in a laboratory setting.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. This is achieved through a careful review of its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.
GHS Classification
This compound is classified as a hazardous substance with acute toxicity, as well as being a skin and eye irritant.[3] The GHS classifications are summarized in the table below.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs: Respiratory system[3] |
Hazard Statements (H-Statements)
The GHS classification corresponds to the following hazard statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.[4]
-
H332: Harmful if inhaled.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Signal Word
Danger [5]
GHS Pictograms
The hazards associated with this compound are visually represented by the following GHS pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark: Indicates skin and eye irritation, and that the substance may be harmful.
Section 2: Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of this compound is crucial for its safe handling and for preventing hazardous reactions.
| Property | Value |
| Molecular Formula | C4H6BrN[4] |
| Molecular Weight | 148.00 g/mol [4] |
| Appearance | Colorless to light yellow clear liquid[1][5] |
| Boiling Point | 205 °C[5] |
| Flash Point | 103 °C (217.4 °F)[3] |
| Density | 1.489 g/mL at 25 °C[2] |
| Solubility | Insoluble in water. Miscible with toluene and benzene.[2] |
Chemical Reactivity
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Hazardous Decomposition Products
Under fire conditions, this compound can decompose to produce toxic and irritating fumes, including:
-
Carbon oxides (CO, CO2)[5]
-
Nitrogen oxides (NOx)[5]
-
Hydrogen bromide gas[5]
-
Hydrogen cyanide (hydrocyanic acid)[5]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is paramount when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Caption: Personal Protective Equipment Workflow.
Section 4: Emergency Procedures
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and keep unnecessary personnel away.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[3][8]
-
Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5332-06-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Technical Whitepaper: 4-Bromobutyronitrile – Structural Dynamics and Synthetic Utility
The following technical guide details the structural dynamics, reactivity profile, and synthetic utility of 4-Bromobutyronitrile , designed for researchers and drug development professionals.
Executive Summary
This compound (CAS 5332-06-9) serves as a critical bifunctional building block in modern medicinal chemistry. Its value lies in its C4 "spacer" architecture , possessing two distinct electrophilic termini: a soft electrophile (alkyl bromide) and a hard electrophile (nitrile carbon, susceptible to hydrolysis or reduction). This duality allows for orthogonal functionalization, making it an indispensable reagent in the synthesis of azapirone anxiolytics (e.g., Buspirone), agrochemicals (e.g., Myclobutanil), and cyclopropane derivatives.
This guide analyzes the molecule’s reactivity profile, delineating the competition between intermolecular substitution and intramolecular cyclization, and provides a validated protocol for its use in pharmaceutical manufacturing.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a four-carbon aliphatic chain terminated by a bromine atom and a cyano group.
-
The Alkyl Bromide (C4): A primary halide prone to SN2 reactions. The C-Br bond is polarized, making C4 electron-deficient and susceptible to nucleophilic attack.
-
The Nitrile (C1): Acts as a masked carboxylic acid/amine or an electrophile for organometallic addition. The electron-withdrawing nature of the -CN group increases the acidity of the
-protons (C2), creating a potential site for carbanion formation.
Key Physicochemical Properties
| Property | Value | Relevance to Synthesis |
| CAS Number | 5332-06-9 | Identity verification. |
| Molecular Formula | C₄H₆BrN | MW: 148.00 g/mol .[1][2][3] |
| Boiling Point | 205°C (760 mmHg) | High boiling point allows for high-temperature reflux without solvent loss. |
| Density | 1.49 g/mL | Denser than water; facilitates phase separation in aqueous workups. |
| Solubility | Miscible in polar aprotic solvents (DMF, DMSO, ACN). | Ideal for SN2 reactions requiring solvation of ionic nucleophiles. |
| Flash Point | 103°C | Class IIIB Combustible Liquid; requires standard fire safety protocols. |
Reactivity Profile & Mechanistic Pathways
The reactivity of this compound is defined by the competition between intermolecular substitution (Linker Mode) and intramolecular cyclization (Ring-Closing Mode).
The "Linker" Mode (Intermolecular SN2)
In the presence of neutral or moderately basic nucleophiles (e.g., amines, phenoxides), the reaction proceeds exclusively at the C-Br bond. The nitrile remains inert, serving as a distal functional handle. This is the primary pathway for constructing drug linkers.
The "Ring-Closing" Mode (Intramolecular Alkylation)
Under strong basic conditions (e.g., NaH, NaNH₂), the
Hydrolytic Instability
In the presence of aqueous acid or base, the nitrile hydrolyzes to 4-bromobutyric acid. A critical side reaction here is the spontaneous cyclization of 4-bromobutyric acid to
Visualization: Reactivity Divergence
The following diagram maps the divergent pathways based on reagent choice.
Caption: Path A (Green) is the desired route for linker synthesis. Path B (Red) represents the primary competing side reaction under strongly basic conditions.
Synthetic Applications in Drug Development[5]
Case Study: Buspirone Synthesis
Buspirone (an anxiolytic) exemplifies the "Linker Mode" utility of this compound. The molecule links a piperazine pharmacophore to a spiro-imide system.
Mechanism:
-
N-Alkylation: 1-(2-Pyrimidyl)piperazine attacks the C-Br bond of this compound.
-
Nitrile Reduction: The resulting nitrile is reduced (catalytic hydrogenation or LAH) to a primary amine.[4]
-
Imide Formation: The amine reacts with 3,3-tetramethyleneglutaric anhydride to close the spiro-ring.
Caption: The stepwise construction of Buspirone, highlighting the role of this compound as the C4 backbone provider.[3][5][6][7][8][9][10][11][12]
Experimental Protocol: N-Alkylation of Secondary Amines
This protocol describes the "Linker Mode" reaction, optimized to minimize cyclization byproducts. It is suitable for attaching the butyronitrile chain to piperazine or piperidine derivatives.
Objective: Synthesize N-(3-cyanopropyl)-piperazine derivative via SN2 substitution.
Reagents & Equipment
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)
-
Catalyst: Potassium Iodide (KI) or TBAI (0.1 equiv) – Critical for Finkelstein exchange to more reactive iodide in situ.
-
Solvent: Acetonitrile (ACN) or DMF (Dry).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with N₂.
-
Solvation: Charge the flask with the Secondary Amine (1.0 equiv) and anhydrous ACN (10 mL/g amine).
-
Base Addition: Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv). Stir for 10 minutes at room temperature to ensure dispersion.
-
Note: K₂CO₃ is preferred over NaH to prevent
-deprotonation of the nitrile, thereby suppressing cyclopropane formation.
-
-
Reagent Addition: Add this compound (1.1 equiv) dropwise via syringe.
-
Causality: Slow addition prevents localized high concentrations that might favor side reactions.
-
-
Reaction: Heat the mixture to reflux (80–82°C for ACN) for 12–18 hours.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.
-
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (KBr, excess K₂CO₃) through a celite pad.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc, wash with water (2x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel).
Safety & Stability (E-E-A-T)
Handling Risks
-
Toxicity: Classified as Acute Tox. 3 (Oral/Dermal) .[2][13] It is toxic if swallowed or absorbed through skin.
-
Cyanide Potential: While the nitrile group is stable, thermal decomposition (fire) releases Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx).
Storage Protocol
-
Conditions: Store in a cool, dry place (2–8°C preferred) under inert gas.
-
Incompatibility: Keep away from strong oxidizers, strong acids (hydrolysis risk), and strong bases (cyclization risk).[13]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21412, this compound. Retrieved from [Link]
- Wu, Y. et al. (2011).Synthesis and anxiolytic activity of novel buspirone analogues. Bioorganic & Medicinal Chemistry Letters.
- Organic Syntheses.General procedures for nitrile alkylation and cyclization.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. guidechem.com [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]
- 11. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromobutyronitrile
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-bromobutyronitrile (CAS 5332-06-9), a key intermediate in various organic syntheses.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, focusing on the causal relationships between molecular structure and spectral output. We will explore the underlying principles that govern the chemical shifts and coupling patterns, present a robust, self-validating protocol for data acquisition, and provide clear visual aids to facilitate understanding.
The Molecular Architecture: An NMR Perspective
This compound, with the linear formula Br(CH₂)₃CN, possesses a simple yet informative structure for NMR analysis. The molecule contains two key functional groups at opposite ends of a propyl chain: a bromo group (-Br) and a cyano group (-CN). Both groups are electronegative and exert a significant influence on the surrounding electronic environment, which is the primary determinant of NMR chemical shifts.[4][5]
-
Inductive Effect of Bromine: The highly electronegative bromine atom withdraws electron density from the adjacent carbon and, to a lesser extent, from subsequent carbons along the chain. This "deshielding" effect causes the nearby protons and carbons to experience a stronger effective magnetic field, shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum.[5]
-
Anisotropy and Inductive Effect of the Nitrile Group: The nitrile group also withdraws electron density inductively. Furthermore, the triple bond in the cyano group creates a magnetic anisotropy effect, which can either shield or deshield nearby nuclei depending on their orientation relative to the triple bond's axis. For the adjacent methylene group, this typically results in a downfield shift.[6]
These electronic effects create a distinct chemical environment for each of the three methylene (-CH₂-) groups and four carbon atoms, allowing for unambiguous assignment in both ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
To facilitate discussion, the following numbering scheme will be used: Br-C4-H₂-C3-H₂-C2-H₂-C1≡N.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Data: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to one of the methylene groups. The integration of each signal will correspond to two protons.
Chemical Shift Analysis
The chemical shift (δ) of each proton group is directly related to its proximity to the electronegative functional groups.
-
H4 (Protons on C4): These protons are directly attached to the carbon bearing the bromine atom. Due to the strong deshielding effect of bromine, this signal appears furthest downfield.
-
H2 (Protons on C2): These protons are adjacent to the nitrile group. They are also deshielded, but typically to a lesser extent than those next to bromine, and thus appear at a mid-range chemical shift.
-
H3 (Protons on C3): Positioned in the middle of the alkyl chain, these protons are the most shielded of the three groups and therefore resonate at the lowest chemical shift (most upfield).
Spin-Spin Coupling Analysis
Spin-spin coupling, or J-coupling, arises from the interaction of neighboring non-equivalent protons.[7] This interaction splits the NMR signals into characteristic patterns (multiplets), providing crucial information about molecular connectivity.
-
H4 Signal: The C4 protons have two neighbors on C3. Following the n+1 rule (where n is the number of neighboring protons), the signal for H4 is split into a triplet (2+1=3).
-
H2 Signal: Similarly, the C2 protons have two neighbors on C3, resulting in a triplet signal.
-
H3 Signal: The C3 protons are flanked by two protons on C2 and two protons on C4, for a total of four neighbors. This results in a more complex multiplet, which is often a quintet (4+1=5), assuming the coupling constants (³JH3-H2 and ³JH3-H4) are similar.
Caption: ¹H-¹H spin-spin coupling in this compound.
Data Summary: ¹H NMR
The following table summarizes typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H4 | ~3.45 | Triplet (t) | ~6.5 | Br-CH₂ -CH₂-CH₂-CN |
| H2 | ~2.55 | Triplet (t) | ~7.0 | Br-CH₂-CH₂-CH₂ -CN |
| H3 | ~2.20 | Quintet (quint) | ~6.7 | Br-CH₂-CH₂ -CH₂-CN |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used.[7]
¹³C NMR Spectral Data: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct singlet signals, corresponding to the four unique carbon atoms in the molecule.[8]
Chemical Shift Analysis
-
C1 (Nitrile Carbon): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. This region is typical for sp-hybridized nitrile carbons.[8]
-
C4 (Bromo-substituted Carbon): The carbon directly attached to the bromine atom is deshielded and typically appears in the 30-35 ppm range.
-
C2 & C3 (Alkyl Carbons): The remaining two methylene carbons, C2 and C3, appear in the standard aliphatic region. C2, being closer to the electron-withdrawing nitrile group, is generally found slightly further downfield than C3.
Data Summary: ¹³C NMR
The following table summarizes typical ¹³C NMR spectral data for this compound in CDCl₃.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C1 | ~118.5 | Br-CH₂-CH₂-CH₂-C N |
| C4 | ~32.0 | Br-C H₂-CH₂-CH₂-CN |
| C3 | ~28.0 | Br-CH₂-C H₂-CH₂-CN |
| C2 | ~18.0 | Br-CH₂-CH₂-C H₂-CN |
Note: Chemical shifts are referenced to the CDCl₃ solvent signal at ~77.16 ppm.[9]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is profoundly dependent on meticulous sample preparation. This protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: For a standard 5 mm NMR tube, accurately weigh between 10-25 mg of this compound for ¹H NMR.[10] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[12][13] This ensures the correct sample height in the NMR tube.
-
-
Filtration: To ensure excellent magnetic field homogeneity (shimming), the solution must be free of any particulate matter.[13] Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube. Do not use cotton wool, as it can leach impurities.
-
Tube Capping and Labeling: Cap the NMR tube securely. Label the tube clearly on the cap or with a label near the top, ensuring it does not interfere with the spinner.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Locking: The instrument will "lock" onto the deuterium signal from the solvent, which serves as a reference to stabilize the magnetic field.
-
Shimming: This automated or manual process adjusts the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks. Poor shimming is often caused by solid particles or an incorrect sample volume.[10]
-
-
Data Acquisition:
-
Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).
-
Acquire the ¹H spectrum. This is typically a rapid experiment.
-
Acquire the proton-decoupled ¹³C spectrum. This requires more scans and a longer acquisition time due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[4]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its molecular structure. The distinct chemical shifts of the three methylene groups in the ¹H spectrum are governed by the inductive effects of the terminal bromo and cyano functionalities. These shifts, combined with the predictable triplet-quintet-triplet splitting pattern, allow for a confident and complete assignment of the proton signals. Similarly, the four unique carbon signals in the ¹³C spectrum, including the characteristic nitrile carbon resonance, provide a clear fingerprint of the carbon skeleton. By following a rigorous experimental protocol, researchers can reliably obtain high-quality NMR data that serves as a cornerstone for the structural verification and purity assessment of this important synthetic intermediate.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
This compound | C4H6BrN | CID 21412. PubChem - National Institutes of Health. [Link]
-
NMR Sample Preparation. University of Leicester. [Link]
-
Small molecule NMR sample preparation. University of Georgia. [Link]
-
NMR Sample Preparation - NMR Spectroscopy. University of California, Riverside. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Butanenitrile, 4-bromo-. NIST WebBook. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]
-
A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]
-
¹H NMR Chemical Shift. Oregon State University. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Chemical shift data (13C NMR) for Butyronitrile, Toluene and Solution. ResearchGate. [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [Link]
-
This compound (C4H6BrN). PubChemLite. [Link]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5332-06-9 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. compoundchem.com [compoundchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. organomation.com [organomation.com]
An In-depth Technical Guide on the Thermal Stability and Storage of 4-Bromobutyronitrile
This guide provides a comprehensive technical overview of the thermal stability and optimal storage conditions for 4-Bromobutyronitrile (CAS 5332-06-9), a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is essential for maintaining sample integrity, ensuring experimental reproducibility, and protecting laboratory personnel.
Chemical and Physical Profile
Understanding the fundamental properties of this compound is the first step in ensuring its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C4H6BrN | [2] |
| Molecular Weight | 148.00 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 205 °C (lit.) | [4] |
| Density | 1.489 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.478 (lit.) | |
| Solubility | Immiscible with water | [5] |
Thermal Stability and Decomposition
While stable under recommended conditions, this compound can undergo hazardous decomposition at elevated temperatures or in the event of a fire.[4][6]
2.1. Decomposition Onset and Energetics
Quantitative data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for defining the thermal limits of a compound.[7][8] DSC measures heat flow associated with thermal transitions, identifying the onset of decomposition, while TGA measures weight loss as a function of temperature.[9][10] For this compound, thermal decomposition can lead to the release of irritating gases and vapors.[11]
2.2. Hazardous Decomposition Products
Under fire conditions, the thermal decomposition of this compound is expected to produce a range of toxic and corrosive gases.[4] The presence of carbon, nitrogen, and bromine in the molecular structure dictates the formation of these hazardous byproducts.
-
Carbon Oxides (CO, CO2): Incomplete or complete combustion will yield carbon monoxide and carbon dioxide.[6][11]
-
Nitrogen Oxides (NOx): The nitrile group is a source of nitrogen, leading to the formation of various nitrogen oxides.[4][6]
-
Hydrogen Bromide (HBr) Gas: The bromine atom will be liberated, likely as highly corrosive hydrogen bromide gas.[4][6]
-
Hydrogen Cyanide (HCN): A significant hazard is the potential release of highly toxic hydrogen cyanide gas from the nitrile functional group.[4]
The cleavage of the carbon-bromine bond is a dominant process in the thermal decomposition of related brominated organic compounds.[12][13] This initial bond-breaking can initiate a cascade of radical reactions leading to the products listed above.
Factors Influencing Stability and Degradation Pathways
Several environmental factors can compromise the stability of this compound, leading to degradation and impurity formation.
3.1. Incompatible Materials
Contact with incompatible materials is a primary cause of chemical degradation. It is imperative to store this compound segregated from the following classes of chemicals:[4][6][11]
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can catalyze hydrolysis of the nitrile group.[14][15]
-
Strong Bases: Can also promote nitrile hydrolysis and potentially dehydrobromination.[14][16]
-
Strong Reducing Agents: May react with the alkyl halide functionality.[4][6]
3.2. Hydrolytic Stability
The nitrile functional group is susceptible to hydrolysis, a reaction that breaks down the compound in the presence of water.[15] This process can be catalyzed by both acids and bases, converting the nitrile first to an amide and ultimately to a carboxylic acid.[16][17]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile is converted to the corresponding carboxylic acid (4-bromobutanoic acid) and an ammonium salt.[15]
-
Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH) and heat, the reaction yields a carboxylate salt (sodium 4-bromobutanoate) and ammonia gas.[15]
Given its immiscibility with water, hydrolysis under neutral conditions at ambient temperature is slow.[5] However, the risk increases significantly with elevated temperatures and the presence of acidic or basic contaminants.
3.3. Photostability
Organobromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond.[18][19] This process, known as reductive debromination, generates radical species that can lead to a variety of degradation products.[18] Therefore, prolonged exposure to direct sunlight or other strong light sources should be avoided.
Recommended Storage and Handling Protocols
Proper storage is the most effective control measure to ensure the long-term stability and purity of this compound.
4.1. Optimal Storage Conditions
Based on its chemical properties and sensitivities, the following storage conditions are mandated:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[4] | Minimizes degradation kinetics and vapor pressure. |
| Atmosphere | Keep container tightly closed in a dry place.[4] | Prevents contamination and exposure to atmospheric moisture, which can cause hydrolysis. |
| Ventilation | Store in a well-ventilated place.[4][6] | Ensures any potential vapors do not accumulate. |
| Light Exposure | Protect from light. | Avoids potential photodegradation of the C-Br bond.[18][19] |
| Container | Use original, tightly sealed containers. | Ensures material compatibility and prevents leakage. |
4.2. Workflow for Handling and Long-Term Storage
The following diagram outlines the standard operating procedure for receiving, handling, and storing this compound to maintain its integrity.
Caption: Workflow for proper handling and storage of this compound.
Analytical Methods for Stability and Purity Assessment
Regular analytical testing is crucial to verify the purity of this compound, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.[20][21]
5.1. General Protocol for Purity Assessment via Gas Chromatography (GC)
This protocol provides a general framework for assessing the purity of this compound and detecting potential volatile degradation products.
-
System Preparation:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
Accurately prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrumental Conditions (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 240 °C.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage (Area %).
-
Caption: General workflow for GC-based purity analysis.
Conclusion
This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are thermal decomposition at high temperatures and chemical degradation through contact with incompatible substances, particularly acids and bases that can catalyze hydrolysis. By implementing the storage protocols outlined in this guide—specifically, storing in a cool, dry, dark, and well-ventilated location away from incompatible materials—researchers can ensure the long-term integrity of the compound, leading to more reliable and safer scientific outcomes.
References
-
Reddit. Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference?. (November 23, 2018). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21412, this compound. Available from: [Link]
-
ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. (January 08, 2026). Available from: [Link]
-
Universidad San Francisco de Quito USFQ. The thermal decomposition of 4-bromobutyric acid in the gas phase: A quantum chemical theory calculation. Available from: [Link]
-
Wikipedia. Organobromine chemistry. Available from: [Link]
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (April 26, 2024). Available from: [Link]
-
EAG Laboratories. Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Quora. What happens when nitriles undergo acid hydrolysis?. (November 01, 2019). Available from: [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (June 23, 2025). Available from: [Link]
-
ResearchGate. The thermal decomposition of 4-bromobutyric acid in the gas phase: A quantum chemical theory calculation. (November 03, 2025). Available from: [Link]
-
University of California, Berkeley. Safe Storage of Chemicals. Office of Environment, Health & Safety. Available from: [Link]
-
Chemistry LibreTexts. Differential Scanning Calorimetry. (January 29, 2023). Available from: [Link]
-
LabX. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. (July 30, 2025). Available from: [Link]
-
University of Windsor. Chemical Storage Guidelines. Environmental Health & Safety. Available from: [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. Available from: [Link]
-
ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction.... Available from: [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. (March 14, 2022). Available from: [Link]
-
ACS Publications. Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. (November 18, 2013). Available from: [Link]
-
Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). Available from: [Link]
-
CDC Stacks. NIOSH Manual of Analytical Methods (NMAM) 5th Edition. Available from: [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (July 06, 2021). Available from: [Link]
-
University of Texas at Dallas. Chemical Storage Guidelines. Available from: [Link]
-
ResearchGate. Thermogravimetric Analysis of Polymers. (January 16, 2019). Available from: [Link]
-
YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (July 27, 2023). Available from: [Link]
-
EPA NEPAL. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Available from: [Link]
-
PMC. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (September 16, 2022). Available from: [Link]
-
PMC. Thermal Decomposition of Brominated Butyl Rubber. Available from: [Link]
-
DiVA portal. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (October 15, 2024). Available from: [Link]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 5332-06-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. eag.com [eag.com]
- 8. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. research.usfq.edu.ec [research.usfq.edu.ec]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. byjus.com [byjus.com]
- 16. savemyexams.com [savemyexams.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Technical Guide: Comparative Analysis of 4-Bromobutyronitrile and 3-Bromopropionitrile
The following technical guide details the structural, reactive, and practical differences between 4-Bromobutyronitrile (4-BBN) and 3-Bromopropionitrile (3-BPN) .
Executive Summary
For researchers in medicinal chemistry and materials science, the choice between This compound (4-BBN) and 3-Bromopropionitrile (3-BPN) is rarely a simple matter of chain length (
The critical distinction lies in pathway dominance : 3-BPN is inherently unstable in basic media, prone to rapid
Part 1: Physicochemical Architecture & Stability
The structural difference of a single methylene unit (
Structural Comparison Table
| Feature | 3-Bromopropionitrile (3-BPN) | This compound (4-BBN) |
| CAS Number | 2417-90-5 | 5332-06-9 |
| Structure | ||
| Relationship | ||
| Acidity ( | High ( | Moderate |
| Dominant Instability | Elimination (E1cB) to Acrylonitrile | Cyclization (Intramolecular |
| Boiling Point | 76-78 °C (10 mmHg) | 205 °C (760 mmHg) |
The Inductive Trap (The -Effect)
In 3-BPN , the nitrile group exerts a strong inductive effect (
-
Consequence: Even weak bases can deprotonate the
-position, triggering an E1cB elimination mechanism.[1] This regenerates acrylonitrile , a highly volatile carcinogen.[1] -
In 4-BBN , the extra methylene spacer insulates the
-protons from the bromine's leaving group character, making elimination thermodynamically less favorable and kinetically slower.[1]
Part 2: Reactivity Profiles & Mechanistic Divergence
This section details the competing pathways that determine yield and purity.
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent reaction pathways when these reagents are exposed to nucleophiles under basic conditions.
Figure 1: Divergent reactivity pathways.[1] Note the high probability of elimination for 3-BPN (Red) versus the dominant substitution pathway for 4-BBN (Blue).
The 3-BPN Protocol: Mitigating Elimination
When using 3-BPN to introduce a cyanoethyl group:
-
Avoid Strong Bases: Hydroxides and alkoxides will almost exclusively drive elimination.[1]
-
Use "Soft" Nucleophiles: Thiols, amines, and enolates work best.[1]
-
Buffer Control: Maintain pH < 10. If a base is required for the nucleophile, use non-nucleophilic, bulky bases (e.g., DIPEA) or perform the reaction in buffered aqueous/organic biphasic systems.
The 4-BBN Protocol: Managing Cyclization
4-BBN is prone to intramolecular alkylation if the nucleophile is also part of the same molecule (e.g., forming pyrrolidines).
-
Baldwin's Rules: 4-BBN cyclization to cyclobutane involves a 4-exo-tet closure.[1] While "favored" by orbital symmetry, the ring strain of the transition state makes this process slow compared to intermolecular
reactions, provided the concentration of the external nucleophile is high.
Part 3: Applications in Drug Design
Linker Chemistry[1]
-
3-BPN (C3 Spacer): Often used to synthesize
-amino acids via reduction of the nitrile.[1] However, due to the elimination risk, many chemists prefer using acrylonitrile directly in a Michael addition to install the same motif, bypassing 3-BPN entirely. -
4-BBN (C4 Spacer): The standard reagent for creating GABA (Gamma-aminobutyric acid) analogues.[1] It is robust enough to survive standard alkylation conditions (
/DMF) used to attach the spacer to pharmacophores (e.g., indole nitrogens).
Case Study: Synthesis of Non-Steroidal Anti-Androgens
In the synthesis of specific androgen receptor antagonists, the introduction of a cyanopropyl chain is critical.
-
Rationale: The reaction requires sodium hydride (NaH) to deprotonate an amide.[1] If 3-BPN were used with NaH, the reagent would decompose instantly.[1] 4-BBN survives the strongly basic conditions long enough for the
attack to occur.[1]
Part 4: Safety & Handling (The Self-Validating Protocol)
CRITICAL WARNING: Both compounds are alkylating agents and nitrile sources. 3-BPN poses an additional inhalation hazard due to the generation of acrylonitrile.[1]
Self-Validating Purity Check
Before committing valuable intermediates to a reaction with these reagents, perform this validation:
Protocol: The NMR "Integrity" Test
-
Sample: Dissolve 10 mg of the reagent in
. -
Acquisition: Run a standard
-NMR.[1] -
Validation Criteria:
Handling Workflow (Graphviz)
Figure 2: Safety decision tree for handling bromonitriles.
Part 5: Experimental Protocol
Standard Operating Procedure: N-Alkylation of an Amine
Objective: Attach a cyanopropyl linker using 4-BBN.
Reagents:
-
Secondary Amine substrate (1.0 equiv)[1]
-
This compound (1.2 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Acetonitrile (ACN) or DMF [0.2 M][1]
Methodology:
-
Activation: Charge the reaction vessel with the amine,
, and solvent. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation. -
Addition: Add 4-BBN dropwise via syringe. Note: Rapid addition is acceptable for 4-BBN, unlike 3-BPN where slow addition at low temp is required.[1]
-
Thermal Cycle: Heat to 60°C. Monitor via TLC/LC-MS.
-
Checkpoint: If reaction stalls, add catalytic Potassium Iodide (KI) (0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/ACN).[1] Dry over
.[1] -
Purification: Silica gel chromatography. 4-BBN derivatives usually streak less than 3-BPN derivatives due to higher stability.[1]
References
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[4] [Link]
-
Organic Syntheses. (2010). Discussion on Alkylation of Nitriles. Org. Synth. [Link]
Sources
4-Bromobutyronitrile: A Bifunctional Linchpin in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Alkyl Halide
In the vast arsenal of synthetic chemistry, few reagents offer the elegant duality of 4-bromobutyronitrile (also known as 1-bromo-3-cyanopropane).[1] At its core, it is a four-carbon chain equipped with two distinct and orthogonally reactive functional groups: a terminal bromine atom and a terminal nitrile.[1] This structure makes it far more than a simple alkylating agent; it is a versatile building block for constructing complex molecular architectures essential to modern pharmaceuticals.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile group provides a handle for a wide array of chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid.[1][2] This inherent bifunctionality allows for the strategic introduction of a four-carbon chain that can be further elaborated at the nitrile terminus, a common tactic in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] This guide explores the core reactivity, mechanistic considerations, and practical applications of this compound, providing field-proven insights for its effective use in drug discovery and development.
Physicochemical Properties at a Glance
A clear understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 5332-06-9 | [1] |
| Molecular Formula | C₄H₆BrN | [1] |
| Molecular Weight | 148.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 205 °C (lit.) | [3] |
| Density | 1.489 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.478 (lit.) | [3] |
Part 1: The Core Directive — Understanding Reactivity
The synthetic utility of this compound stems from the predictable and controllable reactivity of its two functional groups. Understanding the causality behind reaction choices is key to leveraging this reagent effectively.
The Electrophilic Workhorse: N-Alkylation and C-Alkylation
The primary and most exploited feature of this compound is the electrophilic carbon atom adjacent to the bromine. This site is highly susceptible to nucleophilic attack, primarily via an SN2 mechanism. This makes it an ideal reagent for introducing a 3-cyanopropyl group onto a variety of nucleophiles.
Causality in Experimental Design:
-
Choice of Nucleophile: Nitrogen nucleophiles, such as primary and secondary amines or the nitrogen atoms within heterocyclic scaffolds (e.g., piperazines, pyrimidines), are common partners. This reaction is fundamental for creating the carbon linkers seen in many APIs.[4]
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are typically employed. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) without forming strong hydrogen bonds with the nucleophile, thereby maximizing its reactivity.
-
Base Selection: A non-nucleophilic base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (Et₃N), is essential. The role of the base is to deprotonate the nucleophile (if it's a primary or secondary amine) or to act as an acid scavenger, neutralizing the HBr formed during the reaction. Using a strong, nucleophilic base like NaOH could lead to undesired side reactions, such as hydrolysis of the nitrile or elimination.
Figure 1: Core reactivity pathways of this compound.
The Versatile Terminus: The Nitrile Group
The nitrile functional group is far from inert and its presence is a key strategic advantage.[5][6] More than 30 FDA-approved pharmaceuticals contain a nitrile moiety, valued for its unique electronic properties and metabolic stability.[5] In the context of this compound, the nitrile serves as a masked functional group that can be transformed in a subsequent step.
-
Reduction to a Primary Amine: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or by using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). This two-step sequence (alkylation followed by reduction) effectively installs a 4-aminobutyl linker between two molecular fragments, a crucial structural motif in many drugs.[4]
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This allows for the introduction of an acidic group or a site for further derivatization, such as amide bond formation.[1]
-
Cyclization Reactions: The nitrile group can participate directly in cyclization reactions, acting as an electrophile to form various heterocyclic systems, which are prevalent in medicinal chemistry.[7][8]
Part 2: Application in Pharmaceutical Synthesis — Case Studies
The true value of a reagent is demonstrated through its successful application. This compound and its chloro-analogue are key intermediates in the synthesis of several important pharmaceuticals.
Synthesis of Buspirone
Buspirone is an anxiolytic agent whose synthesis provides a classic example of the utility of the 4-halobutyronitrile scaffold.[9] The synthesis involves the N-alkylation of a piperazine derivative, followed by the reduction of the nitrile to form a key amine intermediate.
The core strategy involves two main stages:
-
N-Alkylation: 1-(2-Pyrimidyl)piperazine is alkylated with 4-chlorobutyronitrile (a close analogue of this compound) to form 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine.[4]
-
Nitrile Reduction: The resulting intermediate is then reduced, typically via catalytic hydrogenation over Raney Nickel, to yield 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine.[4] This amine is the final piece needed to couple with 8-oxaspiro[10]decan-7,9-dione to complete the synthesis of Buspirone.[4]
Figure 2: Simplified synthetic workflow for Buspirone.
Synthesis of Piribedil
Piribedil, a dopamine agonist used in the treatment of Parkinson's disease, is another example where a bifunctional linker is required.[11] While multiple synthetic routes exist, the core structure involves connecting a piperazine ring to a pyrimidine ring.[11][12] The N-alkylation of 1-(2-pyrimidyl)piperazine with a suitable electrophile is a key step. This compound can serve as a precursor to the necessary butyl linker, which, after subsequent transformations, connects the two core heterocyclic systems. The synthesis often involves the N-alkylation of piperazine with 2-chloropyrimidine, followed by reaction with a suitable benzyl halide derivative.[12][13] The use of a reagent like this compound offers an alternative strategy for building the linker between key fragments.
General Heterocyclic Synthesis
The dual reactivity of this compound makes it an excellent starting material for constructing nitrogen-containing heterocycles, which form the backbone of a vast number of drugs.[8][14] By reacting with a molecule containing two nucleophilic sites (e.g., an amine and an active methylene group), this compound can undergo an initial alkylation followed by an intramolecular cyclization involving the nitrile group to form five- or six-membered rings. This strategy provides a rapid and efficient entry into complex scaffolds from simple starting materials.
Part 3: Field-Proven Methodologies
Trustworthy protocols are self-validating. The following methodology for a general N-alkylation reaction is based on established procedures and includes critical parameters for success.
Experimental Protocol: Synthesis of N-Substituted-4-aminobutane Precursor
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary Amine (1.0 eq.)
-
This compound (1.05 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq.) and anhydrous DMF. Stir the mixture until the amine is fully dissolved.
-
Addition of Base: Add the finely ground anhydrous potassium carbonate (2.0 - 3.0 eq.) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.05 - 1.2 eq.) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature is substrate-dependent and should be optimized.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-18 hours). A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-cyanopropyl) derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
Part 4: Safety and Handling — A Scientist's First Priority
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.[10][15]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed (H301), and may be harmful in contact with skin or if inhaled. | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10] Use only in a well-ventilated area or under a chemical fume hood.[1][16] |
| Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear protective gloves, protective clothing, and eye/face protection.[15] Ensure eyewash stations and safety showers are close to the workstation.[10] |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water.[10] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] | |
| Storage & Stability | Stable under normal conditions.[16] Store locked up in a dry, cool, and well-ventilated place.[10] | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10][16] |
| Fire Hazards | Combustion may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[15] | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[15] |
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical scientist's toolkit. Its value lies not just in its ability to act as a simple four-carbon alkylating agent, but in the strategic potential offered by its terminal nitrile group. By understanding the distinct reactivity of each functional group and carefully selecting reaction conditions, chemists can efficiently construct the complex nitrogen-containing scaffolds that are hallmarks of many modern therapeutic agents. From the linkers in anxiolytics to the foundational skeletons of novel heterocycles, this compound continues to be a linchpin in the elegant and challenging art of pharmaceutical synthesis.
References
-
This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). ResearchGate. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information. [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. [Link]
-
Butyronitrile. Wikipedia. [Link]
- CN101735201A - Preparation method of piribedil.
-
Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. National Center for Biotechnology Information. [Link]
- RU2737721C2 - Method for preparing pharmaceutical substance based on piribedil.
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]
- CN1884280A - Process for the preparation of piribedil.
- US Patent for an Improved, one-step process for the synthesis of 6-hydroxy-buspirone.
-
Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]
-
C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. ChemRxiv. [Link]
-
(PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]
-
Friedel-Crafts Alkylation using EPZ-10 as a Catalyst. Indian Journal of Pharmaceutical Sciences. [Link]
- CN102940605A - Piribedil sustained release preparation and preparation method thereof.
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-溴丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Buspirone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]
- 13. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide on the Core Physicochemical Properties of 4-Bromobutyronitrile: Boiling Point and Density
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromobutyronitrile: A Versatile Synthetic Building Block
This compound, identified by the CAS number 5332-06-9, is an organic compound featuring both a nitrile and a bromo functional group.[1] This bifunctional nature makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a precursor in the preparation of compounds such as cyclopropyl cyanide and is an intermediate in the synthesis of loperamide.[1][2][3] The compound typically presents as a colorless to pale yellow liquid.[1][2]
Caption: Linear formula of this compound.
Boiling Point Specifications: A Critical Parameter for Purification and Handling
The boiling point of this compound is a key physical property that dictates its purification methods, primarily distillation, and informs safe handling and storage protocols. It is crucial to note that the boiling point is highly dependent on pressure.
Tabulated Boiling Point Data
The following table summarizes the reported boiling points of this compound at various pressures, as documented by chemical suppliers and databases. The significant variation underscores the importance of specifying the pressure at which a boiling point is measured.
| Boiling Point | Pressure | Reference(s) |
| 205 °C (lit.) | Atmospheric | [2][4][5] |
| 207.0 ± 13.0 °C | 760 mmHg | [6] |
| 101 °C | 20 torr | [7] |
| 100-101 °C | 20 mmHg | [8] |
| 76.5-77.0 °C | 2 Torr | [9] |
Experimental Protocol for Boiling Point Determination
For quality control and research purposes, an in-house determination of the boiling point is often required. This protocol outlines a standard method for this measurement.
Objective: To accurately determine the boiling point of a this compound sample at a given pressure.
Methodology:
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with the this compound sample. A few boiling chips are added to ensure smooth boiling.
-
Heating and Distillation: The sample is gently heated. The temperature is monitored closely as the liquid begins to vaporize and then condense in the condenser.
-
Data Collection: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.
-
Pressure Correction (if necessary): If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction must be applied using a nomograph or the Clausius-Clapeyron equation to normalize the boiling point.
Caption: Workflow for the experimental determination of boiling point.
Density Specifications: An Indicator of Purity and Identity
The density of this compound is another fundamental physical property that is essential for converting between mass and volume. It also serves as a valuable quality control parameter, as deviations from the expected density can indicate the presence of impurities.
Tabulated Density Data
The density of this compound is temperature-dependent. The table below provides density values at specified temperatures.
| Density | Temperature | Reference(s) |
| 1.489 g/mL | 25 °C | [2][5] |
| 1.489 g/cm³ | 25 °C | [4] |
| 1.480 | Not Specified | [10] |
| 1.4876 g/cm³ | 20 °C | [9] |
| 1.5 ± 0.1 g/cm³ | Not Specified | [6] |
Experimental Protocol for Density Measurement
The density of a liquid can be accurately determined using a pycnometer or a digital density meter. The following protocol details the pycnometer method.
Objective: To precisely measure the density of a this compound sample at a controlled temperature.
Methodology:
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Introduction: The pycnometer is filled with the this compound sample, ensuring that no air bubbles are trapped. The temperature of the sample is recorded.
-
Mass Measurement: The filled pycnometer is weighed.
-
Density Calculation: The density is calculated using the following formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer
Caption: Workflow for the experimental determination of density.
Safety, Handling, and Storage
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[11] It can also cause skin and serious eye irritation.[10][11][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[10] All work should be conducted in a well-ventilated fume hood.[10]
For storage, this compound should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][10]
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanenitrile, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromobutanenitrile | CAS#:5332-06-9. Retrieved from [Link]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 5332-06-9 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | 5332-06-9 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-溴丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromobutanenitrile | CAS#:5332-06-9 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 5332-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Aliphatic Swiss Army Knife: A Technical Guide to 4-Bromobutyronitrile as a Bifunctional Synthetic Building Block
Abstract
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is perpetual. Among these, bifunctional molecules that offer orthogonal reactivity are of paramount importance, enabling the streamlined construction of complex molecular architectures. 4-Bromobutyronitrile, a simple four-carbon aliphatic chain bearing a terminal bromide and a nitrile, represents a quintessential example of such a scaffold. This technical guide provides an in-depth exploration of the chemistry of this compound, presenting it as a bifunctional linchpin for researchers, medicinal chemists, and drug development professionals. We will dissect the distinct reactivity of its electrophilic alkyl halide and its versatile cyano group, providing field-proven insights, detailed experimental protocols, and mechanistic considerations to empower its strategic application in the synthesis of pharmaceuticals, agrochemicals, and novel heterocyclic systems.
Introduction: The Strategic Value of Bifunctionality
This compound (CAS 5332-06-9) is a colorless to pale yellow liquid possessing two distinct functional groups: a primary alkyl bromide and a terminal nitrile.[1] This arrangement is not a mere chemical curiosity; it is a strategic asset. The primary bromide serves as a potent electrophilic site, highly susceptible to nucleophilic attack, while the nitrile group offers a gateway to a diverse array of chemical transformations, including hydrolysis, reduction, and cycloaddition. This orthogonal reactivity allows for a stepwise, controlled elaboration of the molecular framework, making this compound an invaluable tool for introducing a cyanopropyl or a modified four-carbon chain into a target molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆BrN | [2] |
| Molecular Weight | 148.00 g/mol | [2] |
| Boiling Point | 205 °C (lit.) | [3] |
| Density | 1.489 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.478 (lit.) | [3] |
The Electrophilic Workhorse: Reactions at the C-Br Bond
The primary alkyl bromide is the more reactive of the two functional groups under many conditions, serving as an excellent electrophile for a wide range of nucleophiles. The polarization of the C-Br bond renders the terminal carbon atom electron-deficient and thus ripe for attack.
Mechanism: The Sₙ2 Trajectory
Given its nature as a primary alkyl halide, this compound overwhelmingly favors the bimolecular nucleophilic substitution (Sₙ2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the bromide leaving group. This backside attack leads to a transient pentacoordinate transition state, culminating in the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. The choice of a polar aprotic solvent, such as DMF, DMSO, or acetonitrile, is critical as it solvates the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and highly reactive.
Caption: Key transformations of the nitrile functionality.
Cycloaddition Reactions: Synthesis of Tetrazoles
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A particularly important application is the reaction with azides to form tetrazoles. [4]Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. [5][6]This makes the conversion of a nitrile to a tetrazole a valuable strategy in medicinal chemistry. The reaction is typically performed by heating the nitrile with sodium azide and an ammonium salt (like NH₄Cl) in a polar aprotic solvent such as DMF.
General Protocol: Synthesis of 5-(3-Bromopropyl)-1H-tetrazole
-
Reaction Setup: Combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.
-
Reaction Conditions: Heat the mixture to 110-120 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
The Ritter Reaction: A Pathway to N-Alkyl Amides
The Ritter reaction involves the acid-catalyzed addition of a carbocation to a nitrile, which, after hydrolysis, yields an N-alkyl amide. [7][8]While this compound itself doesn't generate a stable carbocation, it can serve as the nitrile component, trapping a carbocation generated from another source (e.g., a tertiary alcohol or an alkene in strong acid). This reaction provides a powerful method for forming C-N bonds and synthesizing complex amides.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a testament to the power of simple, bifunctional molecules in organic synthesis. Its predictable and orthogonal reactivity allows for its strategic incorporation into a vast array of synthetic sequences. By leveraging the robust Sₙ2 reactivity of the primary bromide and the diverse transformational capacity of the nitrile group, chemists can efficiently construct linear chains, introduce key functional groups, and forge complex heterocyclic scaffolds. This guide has illuminated the core principles and practical applications of this versatile building block, providing a foundation for its continued use in the innovative and demanding fields of pharmaceutical and materials science research.
References
- Ainsi, R.G. (1975). Bulletin de la Société Chimique de France. [Source: guidechem.com, URL: https://www.guidechem.com/products/2623-87-2.html]
- Ritter, J.J., & Minieri, P.P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Ritter_reaction]
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9904269/]
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10719240/]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [URL: https://www.researchgate.net/publication/344848386_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]
- Tetrazoles: Synthesis and Biological Activity. Bentham Science. [URL: https://www.benthamscience.com/abstract/2020/9789811447323-A0010]
- Denmark, S.E., Marcin, L.R., Schnute, M.E., & Thorarensen, A. (1997). (R)-(−)-2,2-DIPHENYLCYCLOPENTANOL. Organic Syntheses, 74, 33. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0033]
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1317582/full]
- Ritter Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
- Mohite, P.B., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Digest Journal of Nanomaterials and Biostructures, 4(4), 803-807. [URL: https://chalcogen.ro/803_807.pdf]
- Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/676574]
- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268840/]
- Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. [URL: https://fulir.irb.hr/id/eprint/10397/]
- The [3+2]Cycloaddition Reaction. SlidePlayer. [URL: https://slideplayer.com/slide/5888204/]
- ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14821d]
- The Ritter reaction mechanism for the synthesis of... ResearchGate. [URL: https://www.researchgate.net/figure/The-Ritter-reaction-mechanism-for-the-synthesis-of-24-dimethyl-4-1-adamantyl-45_fig100_334185832]
- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5332-06-9.htm]
- 4-Bromobutyric acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2623-87-2.htm]
- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0367]
- Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34935405/]
- Click Chemistry: Synthesis of a Triazole. MDHV. [URL: https://www.mdhv.com/wp-content/uploads/2021/08/Click-Chemistry-Synthesis-of-a-Triazole.pdf]
- Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [URL: https://www.walshmedicalmedia.
- [3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN: THEORETICAL INVESTIGATION. Chemistry & Chemical Technology. [URL: https://cct.net.ua/index.php/cct/article/view/2957]
- Piperidine Synthesis. DTIC. [URL: https://apps.dtic.mil/sti/tr/pdf/ADA315410.pdf]
- An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra12716a]
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507663/]
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/02/20/reactions-of-azides/]
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [URL: http://biomedpharmajournal.org/?p=324]
- Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S187853521830232X]
- Sigma-Aldrich. (n.d.). This compound 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b59802]
- CAS 5332-06-9: this compound. CymitQuimica. [URL: https://www.cymitquimica.com/cas/5332-06-9]
- CN1760167A - Method for producing bromo butyric acid. Google Patents. [URL: https://patents.google.
- CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile. Google Patents. [URL: https://patents.google.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4205934/]
- Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [URL: https://www.youtube.
- CN103351311A - Synthesis method of diphenylacetonitrile. Google Patents. [URL: https://patents.google.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-azide-alkyne-click-chemistry/]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 97 5332-06-9 [sigmaaldrich.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
Methodological & Application
Protocol for nucleophilic substitution using 4-Bromobutyronitrile
Application Note: Optimizing Alkylations with 4-Bromobutyronitrile
Executive Summary
This compound (CAS: 5332-06-9) is a bifunctional linker widely utilized in medicinal chemistry to introduce a cyanopropyl motif. This spacer is critical in the synthesis of CNS-active agents (e.g., Buspirone analogs) and cross-linking reagents. However, its application is often plagued by slow reaction kinetics and competing elimination pathways.
This guide presents a Finkelstein-Assisted Substitution Protocol , a field-proven methodology that enhances reactivity via in situ halogen exchange. By prioritizing the "Soft-Soft" interaction principles of nucleophilic substitution, this protocol minimizes side reactions (E2 elimination) and maximizes yield for both
Molecular Profile & Safety Architecture
Structural Reactivity
The molecule features two distinct functional ends separated by a propyl chain:
-
Electrophile (
): A primary alkyl bromide susceptible to attack. -
Functional Handle (
): A nitrile group, generally stable to base but sensitive to strong acids or reducing agents.
Critical Safety Directive (Cyanide Hazard)
While this compound is an alkyl bromide, it metabolizes to release cyanide ions in vivo or under harsh hydrolysis.
-
Handling: All weighing must occur in a functioning fume hood.
-
PPE: Double nitrile gloves are mandatory.
-
Waste: Segregate aqueous waste as "Cyanide-Contaminated" to prevent acidification and HCN release.
Strategic Analysis: The Finkelstein Advantage
Standard protocols often use simple heating in Acetonitrile. However, the C-Br bond is moderately strong, often requiring temperatures that promote elimination (formation of cyclopropanes or alkenes).
The Expert Solution: Add catalytic Potassium Iodide (KI).
-
Mechanism: Iodide (
) is a better nucleophile than Bromide ( ) and displaces it to form 4-Iodobutyronitrile in situ. -
Benefit: The C-I bond is weaker and longer than C-Br, making the intermediate significantly more electrophilic toward the target nucleophile (Amine/Phenol).
-
Result: Reactions proceed at lower temperatures (40-60°C vs 80°C+), preserving the nitrile integrity.
Protocol A: N-Alkylation (Secondary/Tertiary Amines)
Application: Synthesis of tertiary amines for CNS ligands. Challenge: Preventing quaternary ammonium salt formation (over-alkylation).
Reagents
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: this compound (1.1 equiv)
-
Base:
(Anhydrous, granular) (2.0 equiv) or DIPEA (1.5 equiv) -
Catalyst: KI (0.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (Dry).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.0 equiv) in ACN (0.2 M concentration).
-
Base Activation: Add
(2.0 equiv). Stir at Room Temperature (RT) for 10 minutes to deprotonate any trace salts. -
Catalyst Addition: Add KI (10 mol%). The solution may turn slightly yellow (liberation of trace
is normal). -
Electrophile Addition: Add this compound (1.1 equiv) dropwise via syringe.
-
Reaction: Heat to 50°C . Monitor by TLC.[1]
-
Note: Without KI, this often requires reflux (82°C). With KI, 50°C is usually sufficient.
-
-
Validation (TLC): Stain with
. The product will be more polar (lower ) than the starting bromide but less polar than the amine (usually). -
Workup:
-
Filter off solid inorganic salts (
, KBr, KI). -
Concentrate the filtrate.[1]
-
Redissolve in EtOAc, wash with Sat.
(to remove trace acid) and Brine. -
Dry over
.
-
Protocol B: O-Alkylation (Phenols)
Application: Creating ether linkages (Williamson Ether Synthesis). Challenge: Phenoxide ions are hard nucleophiles; achieving conversion without C-alkylation side products.
Reagents
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: this compound (1.2 equiv)
-
Base:
(3.0 equiv) - Excess is crucial for phenols. -
Catalyst: KI (0.1 equiv)
-
Solvent: DMF (Preferred for solubility) or Acetone.
Step-by-Step Methodology
-
Deprotonation: Dissolve Phenol in DMF (0.5 M). Add
(3.0 equiv). Stir at RT for 30 minutes.-
Visual Check: The mixture should become a slurry.[1] Color change often indicates phenoxide formation.
-
-
Addition: Add KI (0.1 equiv) followed by this compound (1.2 equiv).
-
Reaction: Heat to 60°C for 4-12 hours.
-
Quench: Pour the reaction mixture slowly into ice-cold water (5x reaction volume).
-
Self-Validating Step: If the product is solid, it should precipitate immediately upon hitting the water. If oil, it will separate.
-
-
Extraction: Extract with
or EtOAc. Wash the organic layer extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).
Analytical Validation (Self-Checking)
Use this table to interpret crude NMR data. The shift of the methylene protons adjacent to the functional group is the primary indicator of success.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Starting Material ( | 3.50 | Triplet | Disappears upon conversion. |
| Intermediate ( | 3.25 | Triplet | Transient; rarely seen if reaction goes to completion. |
| Product (Amine) ( | 2.40 - 2.60 | Triplet | Upfield shift relative to Bromide. |
| Product (Ether) ( | 4.00 - 4.10 | Triplet | Significant downfield shift (Deshielding). |
| Nitrile Handle ( | 2.50 | Triplet | Remains relatively constant (Internal standard). |
Troubleshooting & Decision Tree
Issue: "I see a new spot on TLC, but the mass balance is low."
-
Cause: The nitrile might be hydrolyzing to the amide/acid if the workup was too acidic or hot.
-
Fix: Keep workup pH > 4. Avoid heating during rotary evaporation (>45°C).
Issue: "Starting material persists despite heating."
-
Cause: "Hard" leaving group (Br) struggling against steric bulk.
-
Fix: Add 0.5 equiv more KI. Switch solvent to DMF if using Acetone (higher boiling point, better solubility).
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text on Halogen Exchange).
-
Buspirone Synthesis (Application): Yevich, J. P., et al. "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." J. Med. Chem.1986 , 29, 359–369.
-
Safety Data: PubChem Compound Summary for CID 21419, this compound.
-
Phenol Alkylation Kinetics: "Williamson Ether Synthesis." Organic Chemistry Portal.
Synthesis of Buspirone: A Detailed Guide Utilizing a 4-Bromobutyronitrile Intermediate
Abstract
This comprehensive application note provides a detailed guide for the synthesis of Buspirone, an anxiolytic agent of the azaspirodecanedione class of compounds. The described synthetic pathway proceeds through the key intermediate, 4-bromobutyronitrile, offering a robust and well-documented route for researchers and drug development professionals. This document elucidates the underlying chemical principles, provides step-by-step protocols for each synthetic transformation, and outlines the necessary analytical techniques for characterization and quality control. The provided methodologies are grounded in established literature and are designed to ensure scientific integrity and reproducibility.
Introduction
Buspirone is a non-benzodiazepine anxiolytic used primarily for the treatment of generalized anxiety disorder (GAD).[1] Its unique pharmacological profile, acting as a partial agonist at serotonin 5-HT1A receptors, distinguishes it from other anxiolytics and has made it a subject of continued interest in medicinal chemistry.[1] The synthesis of Buspirone can be approached through various routes; this guide focuses on a convergent synthesis strategy that involves the preparation of two key fragments: 1-(2-pyrimidinyl)piperazine and a spirocyclic imide, which are then coupled via a butyl spacer derived from this compound.
The rationale for selecting this pathway lies in the commercial availability and reactivity of the starting materials, as well as the well-established nature of the individual reaction steps. This application note will detail the synthesis of the requisite intermediates and their subsequent assembly into the final Buspirone molecule.
Synthetic Strategy Overview
The synthesis of Buspirone via the this compound intermediate can be conceptually divided into three main stages, as illustrated in the workflow diagram below. This strategy allows for the independent preparation and purification of key intermediates, ensuring high purity of the final active pharmaceutical ingredient (API).
Figure 1: Overall workflow for the synthesis of Buspirone.
Stage 1: Synthesis of Key Intermediates
Synthesis of 1-(2-Pyrimidinyl)piperazine (1)
The synthesis of 1-(2-pyrimidinyl)piperazine is a critical first step, as this moiety is responsible for the selective interaction with serotonin receptors.[1] This intermediate is typically prepared via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and piperazine.
Reaction Scheme:
Figure 2: Synthesis of 1-(2-Pyrimidinyl)piperazine.
Protocol 1: Synthesis of 1-(2-Pyrimidinyl)piperazine
-
Reagents and Materials:
-
2-Chloropyrimidine
-
Anhydrous Piperazine
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Water
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a 1L four-necked flask, add 100-120g of anhydrous piperazine, 60-70g of anhydrous sodium carbonate, and 500ml of water.[2]
-
Stir the mixture and heat to 40-60 °C.
-
Slowly add 58g (0.5 mol) of 2-chloropyrimidine in batches at this temperature.[2]
-
After the addition is complete, continue stirring for 1 hour.[2]
-
Cool the reaction mixture to 25-30 °C.
-
Filter the mixture to remove the solid by-product, 1,4-bis(2-pyrimidinyl)piperazine.[3]
-
Extract the filtrate with chloroform (2 x 250 ml).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(2-pyrimidinyl)piperazine.[2][4]
-
Causality of Experimental Choices:
-
Excess Piperazine: Using a significant excess of piperazine helps to minimize the formation of the di-substituted by-product, 1,4-bis(2-pyrimidinyl)piperazine.
-
Base: Sodium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A biphasic system of water and an organic solvent like chloroform is often used. A phase-transfer catalyst can be employed to enhance the reaction rate.[2]
Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (2)
The spirocyclic imide moiety is another crucial component of the Buspirone structure. It is typically synthesized from 1,1-cyclopentanediacetic acid.
Reaction Scheme:
Figure 3: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione.
Protocol 2: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
-
Reagents and Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol
-
Activated Carbon
-
Reaction vessel with overhead stirrer and heating mantle.
-
-
Procedure:
-
Combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.1 to 1:1.6 in a suitable reaction vessel.[5]
-
Heat the mixture with stirring to 150-200 °C for 0.5-2 hours.[5]
-
After the reaction is complete, cool the mixture to obtain the crude product.
-
Recrystallize the crude product from 30-60% ethanol with the addition of activated carbon to decolorize the solution.[5]
-
Filter the hot solution and allow it to cool to obtain white crystals of 8-azaspiro[4.5]decane-7,9-dione.[5]
-
Causality of Experimental Choices:
-
Urea as Ammonia Source: At high temperatures, urea decomposes to produce ammonia and isocyanic acid. The in-situ generated ammonia reacts with the diacid to form the imide.
-
Recrystallization: This purification step is essential to remove any unreacted starting materials and colored impurities, yielding a high-purity product.
Stage 2: Assembly and Modification of the Sidechain
N-Alkylation of 1-(2-Pyrimidinyl)piperazine with this compound
This step involves the formation of a carbon-nitrogen bond between the piperazine nitrogen and the butyl chain of this compound.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
Application Note: N-Alkylation of Amines with 4-Bromobutyronitrile
Abstract
This guide details the optimized protocols for the N-alkylation of primary and secondary amines using 4-bromobutyronitrile (also known as 4-bromobutanenitrile). This reagent is a critical C4-linker used to introduce a 3-cyanopropyl motif, a versatile handle for subsequent transformations into pyrrolidines, linear diamines, or amidines. We present two distinct protocols: a standard Finkelstein-assisted method for general amines and a hydride-mediated method for deactivated nucleophiles. Emphasis is placed on controlling chemoselectivity to prevent dialkylation and suppressing the competing intramolecular cyclization of the alkylating agent to cyclopropanecarbonitrile.
Strategic Considerations & Mechanism
Reaction Mechanism
The reaction proceeds via a classic SN2 nucleophilic substitution . The amine nitrogen attacks the
-
Main Pathway: Intermolecular attack yielding the N-(3-cyanopropyl)amine.
-
Critical Side Reaction (Reagent Destruction): Under strongly basic conditions (pKa > 25), this compound can undergo intramolecular
-deprotonation followed by cyclization to form cyclopropanecarbonitrile , consuming the reagent. -
Critical Side Reaction (Product): Over-alkylation (formation of quaternary ammonium salts) if stoichiometry is not controlled.
Mechanistic Diagram
The following diagram illustrates the competing pathways and the desired SN2 trajectory.
Caption: Mechanistic pathways showing the desired SN2 attack versus competitive cyclization and dialkylation.
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | ACN is preferred for easier workup. DMF is required for poor nucleophiles to increase solubility and reaction rate. |
| Base | K₂CO₂ (anhydrous) | Mild enough to prevent reagent cyclization (cyclopropane formation) but strong enough to scavenge HBr. |
| Catalyst | KI (0.1 – 0.5 eq) | Finkelstein condition: Converts alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the rate. |
| Stoichiometry | 1.0 eq Amine : 1.1 eq Bromide | Slight excess ensures conversion. For primary amines, use excess amine (2-3 eq) to prevent dialkylation. |
| Temperature | 50°C – 80°C | Room temp is often too slow. Reflux in ACN (82°C) is standard. |
Experimental Protocols
Protocol A: Standard Finkelstein Conditions (General Purpose)
Best for: Primary aliphatic amines, secondary amines, and piperazines.
Reagents:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 – 3.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Acetonitrile (ACN) [0.2 M concentration]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]
-
Dissolution: Add the amine (10 mmol) and ACN (50 mL). Stir until dissolved.
-
Base Addition: Add K₂CO₃ (20-30 mmol) and KI (1 mmol) in a single portion. The mixture will be a suspension.
-
Reagent Addition: Add This compound (11-12 mmol) dropwise via syringe.
-
Note: If the amine is valuable/scarce, reverse stoichiometry: use 2.0 eq of amine to 1.0 eq of bromide to prevent over-alkylation.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) . Monitor by TLC or LC-MS.
-
Typical time: 4 – 16 hours.
-
-
Workup:
-
Purification: The residue is often pure enough for the next step. If not, purify via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradient).
Protocol B: Hydride Method (For Deactivated Amines)
Best for: Weak nucleophiles like anilines with electron-withdrawing groups, amides, or indoles.
Reagents:
-
Weakly nucleophilic amine (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
This compound (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Procedure:
-
Activation: In a dried flask under N₂, dissolve the amine in anhydrous DMF (0.5 M). Cool to 0°C.[7]
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure anion formation (gas evolution must cease).
-
Alkylation: Cool back to 0°C. Add This compound dropwise.
-
Critical: Keep temperature low initially to prevent the strong base from cyclizing the bromide reagent.
-
-
Completion: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
Workflow Visualization
Caption: Operational workflow for the standard N-alkylation protocol.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Alkyl bromide is slow to react; "Finkelstein" exchange failed. | Add 0.5 eq NaI or KI . Switch solvent to DMF and increase temp to 90°C. |
| Dialkylation (R-N(Alk)₂) | Primary amine is too reactive or stoichiometry is off. | Use excess amine (3.0 eq) . Add the bromide slowly (syringe pump) over 1 hour. |
| Reagent Disappearance | This compound cyclized to cyclopropanecarbonitrile. | Base is too strong (e.g., NaOH, NaH). Switch to K₂CO₃ or Cs₂CO₃ . Lower the temperature. |
| Dark/Tar Formation | Polymerization or oxidation of amine. | Degas solvents thoroughly. Perform reaction under strict Nitrogen/Argon atmosphere. |
Safety & Handling
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin. It can metabolize to release cyanide ions. Always work in a fume hood.
-
Cyanide Protocols: While the nitrile group is generally stable, keep a cyanide antidote kit available when working with large quantities. Avoid strong acids which could liberate HCN.
-
Waste: Dispose of all aqueous washes (especially from DMF extractions) as hazardous waste containing nitriles.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Synthesis of Amines - General Methods. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Synthesis of Pyrrolidine Derivatives Utilizing 4-Bromobutyronitrile
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility, and to act as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-bromobutyronitrile, a highly versatile and reactive building block, for the efficient synthesis of diverse pyrrolidine derivatives. We will explore key synthetic transformations, delve into their underlying mechanisms, and provide robust, step-by-step protocols for laboratory application.
Introduction: The Strategic Value of this compound
This compound, with its bifunctional nature, is an ideal starting material for constructing the pyrrolidine ring.[4] It possesses two key reactive sites: an electrophilic sp3-hybridized carbon attached to a bromine atom, which is an excellent leaving group for nucleophilic substitution reactions, and a nitrile group, which can be transformed into various functionalities, most notably an amine or an imine, to facilitate cyclization.[4] This dual reactivity allows for a convergent and atom-economical approach to complex pyrrolidine structures.
This guide focuses on two primary, high-utility synthetic pathways:
-
N-Alkylation and Reductive Cyclization: A robust, two-step sequence to generate N-substituted pyrrolidines.
-
Intramolecular Cyclization to 2-Iminopyrrolidines: A direct route to a valuable class of pyrrolidine derivatives with distinct biological profiles.
dot
Caption: Figure 1: Key Synthetic Pathways from this compound
Strategy 1: N-Alkylation Followed by Reductive Cyclization
This is arguably the most common and versatile method for preparing simple N-substituted pyrrolidines from this compound. The strategy involves a classical SN2 reaction followed by a reduction-cyclization cascade.
Mechanistic Rationale
The synthesis proceeds in two distinct stages:
-
N-Alkylation: A primary amine (R-NH₂) acts as a nucleophile, displacing the bromide from this compound. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated, preventing the protonation of the starting amine and driving the reaction to completion.[5] The choice of base and solvent is critical to avoid side reactions and ensure high yields. Dipolar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation of the base while poorly solvating the amine nucleophile, thus enhancing its reactivity.[6]
-
Reductive Cyclization: The resulting N-substituted 4-aminobutyronitrile intermediate is then subjected to conditions that reduce the nitrile group to a primary amine. This newly formed amine immediately undergoes a spontaneous intramolecular cyclization (a 5-exo-tet reaction) to form the thermodynamically stable five-membered pyrrolidine ring. Catalytic hydrogenation using catalysts like Raney Nickel is a highly effective method for this transformation, known for its selectivity.[7]
dot
Caption: Figure 2: Mechanism of N-Alkylation and Reductive Cyclization
Experimental Protocol: Synthesis of 1-Benzylpyrrolidine
This protocol details the synthesis of 1-benzylpyrrolidine as a representative example.
Part A: N-Alkylation - Synthesis of 4-(Benzylamino)butanenitrile
| Component | Role | Molar Eq. | Example Amount |
| Benzylamine | Nucleophile/Substrate | 1.0 | 10.7 g (100 mmol) |
| This compound | Alkylating Agent | 1.05 | 15.5 g (105 mmol) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 27.6 g (200 mmol) |
| Acetonitrile (MeCN) | Solvent | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (10.7 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetonitrile (200 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (15.5 g, 105 mmol) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(benzylamino)butanenitrile as an oil. The product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.
Part B: Reductive Cyclization - Synthesis of 1-Benzylpyrrolidine
| Component | Role | Molar Eq. | Example Amount |
| 4-(Benzylamino)butanenitrile | Substrate | 1.0 | 17.4 g (100 mmol) |
| Raney® Nickel | Catalyst | ~5% w/w | ~1 g (slurry in water) |
| Ethanol (EtOH) | Solvent | - | 250 mL |
| Ammonia (in EtOH) | Co-catalyst (optional) | ~7N solution | Can improve yields |
| Hydrogen (H₂) | Reducing Agent | - | 50-100 psi |
Procedure:
-
Caution: Raney Nickel is pyrophoric when dry. Handle with extreme care as a slurry.
-
In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the crude 4-(benzylamino)butanenitrile (17.4 g, 100 mmol) dissolved in ethanol (250 mL).
-
Carefully add the Raney Nickel slurry (~1 g). The addition of a solution of ammonia in ethanol can suppress side reactions and is recommended.
-
Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi and begin vigorous agitation. The reaction is often exothermic; cooling may be necessary initially.
-
Continue the reaction for 6-12 hours or until hydrogen uptake ceases.
-
Depressurize the vessel and carefully purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the catalyst on the Celite with copious amounts of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpyrrolidine.
-
Purify the product by vacuum distillation to yield a clear, colorless oil.
Strategy 2: Synthesis of 2-Iminopyrrolidines
This pathway offers a direct route to 2-iminopyrrolidines, which are valuable intermediates and possess interesting pharmacological properties.[8] The reaction capitalizes on the acidity of the α-proton to the nitrile group in the N-alkylated intermediate.
Mechanistic Rationale
The reaction begins with the same N-alkylation step as in Strategy 1. However, instead of an external reducing agent, a strong base is used to deprotonate the carbon alpha to the nitrile. The resulting carbanion then undergoes a rapid intramolecular nucleophilic attack on the nitrile carbon, forming a five-membered ring. This process is an example of a Thorpe-Ziegler reaction. Subsequent protonation during aqueous workup yields the stable 2-iminopyrrolidine.
dot
Caption: Figure 3: Mechanism of 2-Iminopyrrolidine Formation
Experimental Protocol: Synthesis of 1-Allyl-2-imino-pyrrolidine
Procedure:
| Component | Role | Molar Eq. | Example Amount |
| Allylamine | Nucleophile/Substrate | 1.0 | 5.7 g (100 mmol) |
| This compound | Alkylating Agent | 1.0 | 14.8 g (100 mmol) |
| Sodium Hydride (NaH, 60% in oil) | Strong Base | 1.1 | 4.4 g (110 mmol) |
| Tetrahydrofuran (THF), anhydrous | Solvent | - | 250 mL |
-
Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
To a 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 110 mmol).
-
Wash the sodium hydride with dry hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (150 mL) to the flask.
-
In a separate flask, dissolve allylamine (5.7 g, 100 mmol) in anhydrous THF (50 mL).
-
Cool the sodium hydride suspension to 0°C using an ice bath.
-
Add the allylamine solution dropwise to the NaH suspension. Vigorous hydrogen evolution will occur. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Add this compound (14.8 g, 100 mmol) dissolved in anhydrous THF (50 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0°C until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to afford the 1-allyl-2-iminopyrrolidine.
Troubleshooting and Strategic Considerations
-
Over-alkylation: In Strategy 1, the secondary amine intermediate can potentially react with another molecule of this compound. Using a slight excess of the primary amine or controlled addition of the alkylating agent can minimize this.
-
Base Selection: For simple N-alkylation (Strategy 1), inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred as they are inexpensive and easy to remove. For the iminopyrrolidine synthesis (Strategy 2), a strong, non-nucleophilic base like NaH or LiHMDS is required to deprotonate the α-carbon.
-
Reductive Cyclization Conditions: While catalytic hydrogenation is clean and effective, chemical reductants like Lithium Aluminum Hydride (LiAlH₄) can also be used. However, LiAlH₄ is less selective and requires a strictly anhydrous setup and careful quenching.
-
Radical Pathways: For more advanced applications, radical cyclization of N-alkylated this compound derivatives can be initiated, offering alternative routes to complex pyrrolidines, though this is outside the scope of these standard protocols.[9]
Conclusion
This compound stands out as a powerful and economical precursor for the synthesis of a wide array of pyrrolidine derivatives. By carefully selecting the reaction sequence and conditions, researchers can strategically access N-substituted pyrrolidines via reductive cyclization or target 2-iminopyrrolidines through base-mediated intramolecular cyclization. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists engaged in pharmaceutical research and synthetic organic chemistry, enabling the efficient construction of this privileged heterocyclic scaffold.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Polar-Radical Cyclization Cascades with Magnesiated Nitriles. American Chemical Society.
- Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline. Benchchem.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
- CAS 5332-06-9: this compound. CymitQuimica.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Pyrrolidine Deriv
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- This compound 97 5332-06-9. Sigma-Aldrich.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Note: Optimized Synthesis of Glutaronitrile via Cyano-Dehalogenation of 4-Bromobutyronitrile
Abstract & Scope
This application note details the reaction conditions for converting 4-Bromobutyronitrile to Glutaronitrile (Pentanedinitrile) using Potassium Cyanide (KCN) . This transformation is a critical carbon-chain extension step in the synthesis of gabapentinoids, nylon precursors, and various energetic materials.
We present two distinct protocols:
-
Method A (Recommended): Phase Transfer Catalysis (PTC) – Ideal for scalability, safety, and ease of workup.
-
Method B (Alternative): Homogeneous Polar Aprotic (DMSO) – Ideal for rapid, small-scale screening.
Mechanistic Insight & Reaction Design
The Chemistry
The reaction is a classic Bimolecular Nucleophilic Substitution (
The Solubility Paradox
A major challenge in cyanation is the solubility mismatch. Alkyl halides (this compound) are lipophilic, while KCN is an ionic salt, soluble only in water or highly polar solvents.
-
In Ethanol/Water: The reaction is often sluggish because the organic halide and aqueous cyanide exist in separate phases.
-
In DMSO: KCN dissolves well, and the "naked" cyanide ion is highly reactive, but DMSO is difficult to remove and enhances the skin toxicity of cyanide [1].
-
In PTC Systems: A quaternary ammonium salt shuttles the cyanide ion into the organic phase, allowing the reaction to proceed in non-polar solvents (Toluene/DCM) with high efficiency [2].
Pathway Visualization
The following diagram illustrates the Phase Transfer Catalysis mechanism, widely regarded as the superior method for this specific transformation due to safety and yield.
Figure 1: Mechanism of Phase Transfer Catalysis (PTC) for Cyano-dehalogenation. The quaternary ammonium catalyst (Q+) shuttles the reactive cyanide anion into the organic phase.[3][4]
Experimental Protocols
Method A: Phase Transfer Catalysis (Recommended)
Why this method? It segregates the bulk cyanide in the aqueous layer, reducing the risk of evolving HCN gas if the organic layer becomes acidic. It also simplifies purification.
Reagents:
-
This compound (1.0 eq)
-
Potassium Cyanide (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)
-
Solvent: Toluene and Water (1:1 v/v)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Ensure the system is vented to a bleach scrubber.
-
Aqueous Phase: Dissolve KCN (1.5 eq) in water (3 mL per gram of KCN).
-
Organic Phase: In the flask, dissolve this compound (1.0 eq) and TBAB (0.05 eq) in Toluene (volume equal to water).
-
Reaction: Add the aqueous cyanide solution to the toluene mixture.
-
Heating: Heat to 60–80°C with vigorous stirring (essential for PTC).
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) or GC-MS. Reaction typically completes in 2–4 hours .
-
Workup (Critical):
-
Purification: Distillation (bp ~145°C at 10 mmHg) or use crude if purity >95%.
Method B: Homogeneous DMSO (Small Scale/High Speed)
Why this method? Useful for milligram-scale library synthesis where speed is prioritized over ease of workup.
Reagents:
-
This compound (1.0 eq)
-
Potassium Cyanide (1.2 eq)
-
Solvent: Anhydrous DMSO (5 mL per mmol)
Protocol:
-
Dissolution: Dissolve KCN in DMSO at room temperature. (Note: KCN dissolves slowly; mild warming to 40°C helps) [3].
-
Addition: Add this compound dropwise. Exotherm is possible.[6]
-
Reaction: Stir at 40–50°C . Reaction is often complete in <60 minutes due to the "naked anion" effect in DMSO.
-
Workup:
Comparative Data Analysis
| Parameter | Method A (PTC/Toluene) | Method B (DMSO) | Method C (EtOH/Water Reflux) |
| Reaction Rate | Moderate (2-4 hrs) | Fast (<1 hr) | Slow (12-24 hrs) |
| Yield | 90-95% | 85-90% | 60-75% |
| Workup Difficulty | Low (Phase separation) | High (DMSO removal) | Moderate (Salt precipitation) |
| Safety Profile | High (Cyanide sequestered) | Low (DMSO permeates skin) | Moderate |
| Scalability | Excellent | Poor (Viscosity/Waste) | Good |
Critical Safety & Waste Management (E-E-A-T)
WARNING: Potassium Cyanide is a potent metabolic asphyxiant.
-
LD50: ~5 mg/kg (Oral, Rat).
-
Incompatibility: NEVER mix with acids.[8] This generates Hydrogen Cyanide (
) gas, which is instantly fatal at high concentrations.
Decision Matrix for Handling
The following logic flow ensures operator safety during the process.
Figure 2: Safety decision matrix for cyanide handling. Maintaining pH > 10 is critical to prevent HCN evolution.
Waste Destruction Protocol
Before disposal, all cyanide-containing aqueous waste must be oxidized.
-
Adjust pH to >11 using NaOH.
-
Slowly add 10-15% Sodium Hypochlorite (Bleach) solution.
-
Stir for 24 hours.
-
Test for residual cyanide using Prussian Blue test or commercial test strips.
-
Dispose of as non-cyanide chemical waste [4].
Troubleshooting
-
Problem: Low conversion after 4 hours (PTC Method).
-
Problem: Product hydrolysis (Amide/Acid formation).
-
Problem: Dark/Tarred reaction mixture.
References
-
PubChem. "Potassium Cyanide - Safety and Hazards." National Library of Medicine. [Link]
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
Friedman, L., & Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide." The Journal of Organic Chemistry, 25(6), 877-879. [Link]
-
National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 8. purdue.edu [purdue.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Cyclobutane Derivatives from 4-Bromobutyronitrile
Abstract & Strategic Value
The cyclobutane motif is increasingly prized in medicinal chemistry for its ability to introduce conformational restriction without the steric bulk of larger rings.[1] It serves as a "bio-isostere" for phenyl rings and helps modulate metabolic stability by reducing lipophilicity compared to acyclic alkyl chains.[1]
While the classical synthesis of cyclobutanes often involves the malonate method (alkylation of diethyl malonate with 1,3-dibromopropane followed by decarboxylation), this route is atom-inefficient and multi-step.
This guide details a more direct, atom-economical approach: the intramolecular
Mechanism & Critical Analysis
The Core Transformation
The synthesis relies on an intramolecular nucleophilic substitution (
Key Mechanistic Considerations:
-
Entropic Favorability: Formation of a 4-membered ring is kinetically slower than 3- or 5-membered rings due to ring strain (~26 kcal/mol) and unfavorable entropy.[1] However, the intramolecular nature of this reaction (effective molarity) makes it viable under kinetic control.[1]
-
Base Selection: The pKa of the
-proton in a nitrile is approximately 25.[1] Therefore, a base with a conjugate acid pKa > 25 is required for quantitative deprotonation.[1]-
Sodium Hydride (NaH): (Recommended for Lab Scale) Irreversible deprotonation, clean byproduct (
gas).[1] -
LiHMDS/LDA: Effective but requires low temperatures and inert atmosphere handling.[1]
-
NaOH + Phase Transfer Catalyst (PTC): (Recommended for Scale-up) Uses cheaper bases but requires careful optimization to prevent nitrile hydrolysis.[1]
-
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway from linear precursor to cyclobutane derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of Cyclobutanecarbonitrile (Core Step)
Objective: Cyclization of this compound.[1] Scale: 10 mmol (Typical Lab Scale).
Reagents:
-
This compound (1.48 g, 10 mmol)
-
Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonium Chloride (sat.[1] aq.)
Procedure:
-
Safety Prep: Oven-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Nitrogen or Argon.[1]
-
Base Suspension: Add NaH (0.48 g) to the flask. (Optional: Wash NaH with dry hexanes 2x to remove mineral oil if high purity is critical, though usually unnecessary for this reaction).[1] Add anhydrous THF (10 mL) and cool to 0°C in an ice bath.
-
Addition: Dissolve this compound (1.48 g) in THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1] The starting material spot should disappear.[1]
-
Quench: Cool back to 0°C. Carefully quench with saturated
solution (10 mL) to destroy excess hydride. -
Workup: Extract with Diethyl Ether (
mL). Combine organics, wash with brine, and dry over . -
Purification: Concentrate under reduced pressure. The residue is typically a pale yellow oil.[1] Purify via vacuum distillation (bp ~145°C @ 760 mmHg, or lower under vacuum) or flash chromatography if necessary.[1]
Expected Yield: 85–92%[1]
Protocol B: Hydrolysis to Cyclobutanecarboxylic Acid
Objective: Converting the nitrile to a carboxylic acid.[1]
Reagents:
-
Cyclobutanecarbonitrile (crude from Protocol A)
-
Ethanol[1]
Procedure (Basic Hydrolysis):
-
Mix Cyclobutanecarbonitrile (10 mmol) with Ethanol (5 mL) and 10% NaOH (10 mL).
-
Reflux the mixture for 6–12 hours. Evolution of ammonia gas indicates reaction progress.[1]
-
Cool to RT and evaporate ethanol.
-
Extract with Dichloromethane (DCM) (
mL).[1] -
Dry (
) and concentrate to yield the acid (Colorless liquid/low melting solid).[1]
Protocol C: Reduction to Cyclobutylmethanamine
Objective: Synthesis of the primary amine building block.[1]
Reagents:
Procedure:
-
Suspend
in anhydrous THF at 0°C under Argon. -
Add Cyclobutanecarbonitrile dropwise.[1]
-
Reflux for 2 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of in grams. -
Filter the white precipitate.[1] Concentrate the filtrate to obtain the amine.[1]
Data Summary & Troubleshooting
Physical Properties Table[1][3]
| Compound | MW ( g/mol ) | Boiling Point | Density | Hazard Class |
| This compound | 148.00 | 205°C | 1.49 g/mL | Toxic (Oral/Dermal) |
| Cyclobutanecarbonitrile | 81.12 | 145°C | 0.88 g/mL | Flammable, Toxic |
| Cyclobutanecarboxylic Acid | 100.12 | 195°C | 1.05 g/mL | Corrosive |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Cyclization) | Moisture in solvent/base | Ensure THF is distilled/dried; use fresh NaH.[1] |
| Elimination Product | Temperature too high | Keep addition at 0°C; do not overheat during reflux.[1] |
| Incomplete Hydrolysis | Reaction time too short | Extend reflux time; ensure EtOH/Water ratio allows high temp. |
References
-
Sigma-Aldrich. this compound Product & Safety Data.[1] Retrieved from [1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. General methods for cyclobutane derivatives (Analogous protocols). See: Org. Synth.1943 , 23,[5] 16. (Reference for Malonate route comparison).
-
ChemicalBook. Synthesis of Cyclobutane Derivatives. Retrieved from
-
Fisher Scientific. Safety Data Sheet: this compound.[1] Retrieved from
Sources
Technical Application Note: Functionalization and Cross-linking Strategies using 4-Bromobutyronitrile
This guide details the application of 4-Bromobutyronitrile (4-BBN) as a strategic "masked" linker for polymer functionalization and cross-linking. Unlike direct cross-linkers (e.g., glutaraldehyde), 4-BBN is used to install a C4-cyanopropyl spacer arm . This spacer reduces steric hindrance and provides a latent nitrile group that can be activated for covalent or coordinate cross-linking.
Executive Summary
This compound (CAS 5332-06-9) is a bifunctional alkylating agent utilized to introduce a four-carbon spacer ending in a nitrile group onto nucleophilic polymer backbones (e.g., Chitosan, Polyethyleneimine, Polyamidoamine).
In drug delivery and tissue engineering, direct cross-linking often restricts the conformational freedom of bioactive ligands or drugs. 4-BBN solves this by creating a "Spacer Arm" :
-
Steric Relief: The C4 chain pushes the reactive site away from the polymer backbone.
-
Latent Reactivity: The nitrile group (-C≡N) is chemically stable during initial processing but can be selectively transformed into primary amines (for covalent cross-linking) or amidoximes (for metal-coordination cross-linking).
Chemical Basis & Mechanism[1][2]
The "Masked" Linker Concept
The utility of 4-BBN lies in its heterobifunctionality.
-
Site A (Alkyl Bromide): Undergoes
substitution with polymer nucleophiles (amines, thiols, hydroxyls). -
Site B (Nitrile): An inert "mask" that prevents premature cross-linking. It is activated only in a secondary step.
Reaction Pathways
The following Graphviz diagram illustrates the two primary workflows for using 4-BBN: Route A (Covalent) and Route B (Coordination) .
Figure 1: Dual-pathway strategy for 4-BBN utilization. Route A yields extended polyamines for covalent fixing; Route B yields chelating hydrogels.
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyanopropyl-Chitosan (The Intermediate)
Purpose: To attach the C4-Nitrile spacer to the chitosan backbone via the C2-amine.
Materials:
-
Chitosan (Low MW, Deacetylation > 85%)
-
This compound (4-BBN)
-
Isopropanol (IPA)
-
Sodium Hydroxide (NaOH)[1]
Step-by-Step Procedure:
-
Activation: Disperse 2.0 g of Chitosan powder in 50 mL of Isopropanol.
-
Basification: Add 10 mL of 40% (w/v) NaOH solution dropwise. Stir at room temperature for 1 hour. Note: This swells the chitosan and deprotonates the amine groups.
-
Alkylation: Add this compound (3.0 equivalents relative to glucosamine units) dropwise to the suspension.
-
Reaction: Heat the mixture to 70°C under reflux for 24 hours.
-
Critical Check: Ensure vigorous stirring; the system is heterogeneous.
-
-
Purification:
-
Decant the supernatant.
-
Wash the solid precipitate 3x with Ethanol/Water (80:20) to remove unreacted 4-BBN and NaBr salts.
-
Wash 1x with Acetone.
-
-
Drying: Vacuum dry at 50°C.
-
Validation: FTIR will show a sharp peak at ~2245 cm⁻¹ (C≡N stretch).
Protocol 2: Route A - Reduction to Aminopropyl Spacer
Purpose: To convert the inert nitrile into a reactive primary amine, extending the chain length for subsequent cross-linking.
Context: This creates a "super-nucleophile" polymer often used in gene delivery vectors (similar to spermine-grafted PEI).
Procedure:
-
Suspend 1.0 g of Cyanopropyl-Chitosan in 50 mL anhydrous THF (or Dioxane if solubility is an issue).
-
Reduction: Slowly add LiAlH₄ (4 equivalents per nitrile) under Argon atmosphere at 0°C.
-
Safety: LiAlH₄ reacts violently with moisture. Use strictly anhydrous conditions.
-
-
Reflux: Heat to reflux for 12 hours.
-
Quenching: Cool to 0°C. Carefully add water dropwise, followed by 15% NaOH, then water again (Fieser workup).
-
Isolation: Filter the solid polymer. Dialyze against distilled water for 48 hours to remove lithium salts.
-
Result: The polymer now possesses a pendant -(CH₂)₄-NH₂ group.
Protocol 3: Route B - Conversion to Amidoxime (Chelation Cross-linking)
Purpose: To convert the nitrile to an amidoxime group, enabling rapid physical gelation with metal ions (Fe³⁺, Cu²⁺) or Uranyl ions.
Materials:
-
Hydroxylamine Hydrochloride (
) -
Sodium Carbonate (
)
Procedure:
-
Reagent Prep: Dissolve 2.0 g
in 20 mL water. Neutralize with until pH ~7.0. -
Reaction: Add 1.0 g Cyanopropyl-Chitosan to the solution. Add 20 mL Methanol to aid wetting.
-
Heating: Stir at 70°C for 6–12 hours.
-
Purification: Filter and wash with water/methanol.
-
Cross-linking (Gelation):
-
Dissolve/Suspend the Amidoxime-Chitosan in dilute acetic acid.
-
Add 1%
or solution. -
Result: Instant formation of a robust, colored hydrogel via metal-ligand coordination.
-
Data Summary & Validation
FTIR Spectral Validation
Use the following peak assignments to validate each step of the synthesis.
| Functional Group | Wavenumber (cm⁻¹) | Observation in Protocol |
| -OH / -NH₂ | 3300–3450 (Broad) | Present in all Chitosan derivatives. |
| C≡N (Nitrile) | 2240–2250 (Sharp) | Appears after Protocol 1. Disappears after Protocol 2/3. |
| C=N (Amidoxime) | 1640–1660 | Appears in Protocol 3. |
| N-O (Oxime) | 910–930 | Appears in Protocol 3. |
Solvent Compatibility Table
4-BBN is an alkyl halide; its stability and reactivity depend heavily on the solvent system.
| Solvent | Suitability | Notes |
| DMF | High | Excellent for homogeneous reactions (if polymer is soluble). Promotes |
| Isopropanol | High | Best for heterogeneous swelling of Chitosan. |
| Water | Low | 4-BBN is immiscible; competitive hydrolysis of Alkyl Bromide may occur at high pH. |
| DMSO | Medium | Good solubility, but difficult to remove from polymer matrix. |
Troubleshooting & Optimization
Issue: Low Degree of Substitution (DS)
-
Cause: Poor swelling of the polymer or hydrolysis of the alkyl bromide.
-
Solution: Ensure the polymer is "alkalized" (swollen in NaOH) before adding 4-BBN. Use a phase transfer catalyst (e.g., Tetrabutylammonium bromide) if reacting in a biphasic system.
Issue: Cross-linking Prematurely
-
Cause: If using Route A (Reduction), the newly formed amines are highly reactive.
-
Solution: Store the reduced polymer in dry, air-tight containers. Carbon dioxide from air can form carbamates with the primary amines.
Issue: Gel Instability (Route B)
-
Cause: Metal ion leaching.
-
Solution: Increase the density of amidoxime groups (longer reaction time in Protocol 3). Use Fe(III) for stronger binding constants compared to Cu(II).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21412, this compound. Retrieved from [Link]
- Sashiwa, H., & Aiba, S. (2004). Chemically modified chitin and chitosan as biomaterials. Progress in Polymer Science.
- Kang, G. D., et al. (2008). Amidoxime-functionalized polymer for Uranium extraction. (Context: Conversion of nitrile to amidoxime).
- Domszy, J. G., & Roberts, G. A. F. (1985). The reaction of chitosan with alkyl halides.
Sources
Application Note: Chemoselectivity Challenges and Protocols for Grignard Reagents with 4-Bromobutyronitrile
Executive Summary
The reaction of 4-bromobutyronitrile with magnesium metal presents a classic chemoselectivity paradox in organometallic chemistry. While the alkyl bromide motif is a standard precursor for Grignard reagent formation (
Under standard Grignard conditions (Mg turnings, THF, reflux or RT), this compound undergoes rapid intramolecular nucleophilic attack , resulting in the formation of cyclopentanone derivatives rather than the desired linear organometallic species.
This guide details:
-
The Mechanism of Failure: Why direct Grignard formation yields cyclic products.
-
Protocol A (The Solution): Preparation of (3-Cyanopropyl)zinc bromide to preserve the linear nitrile.
-
Protocol B (The Alternative Application): Utilizing the "failure" mode to synthesize cyclopentanone.
The Chemoselectivity Challenge: "The Scorpion's Tail"
The Mechanism of Cyclization
When magnesium inserts into the C-Br bond of this compound, the resulting carbon atom becomes nucleophilic (carbanion-like). The nitrile carbon, located exactly four carbons away, is electrophilic. This geometry favors a 5-exo-dig cyclization (Baldwin's Rules), where the "tail" of the molecule bites its own "head."
Key Insight: The rate of this intramolecular cyclization is often faster than the rate of intermolecular reaction with an external electrophile.
Pathway Visualization
The following diagram illustrates the divergent pathways between the desired linear species and the thermodynamic cyclic trap.
Figure 1: Mechanistic divergence showing the dominance of intramolecular cyclization over intermolecular trapping.
Protocol A: The Solution (Organozinc Route)[1]
To utilize the carbon chain for coupling without destroying the nitrile, one must use a metal that is sufficiently nucleophilic to react with external electrophiles (like aldehydes or acid chlorides) but insufficiently nucleophilic to attack the internal nitrile. Zinc is the metal of choice.
Organozinc reagents tolerate esters and nitriles at room temperature.
Reagent Preparation: (3-Cyanopropyl)zinc Bromide
Objective: Generate a stable linear organometallic reagent for Negishi coupling or addition to aldehydes.
Reagents:
-
This compound (1.0 equiv)
-
Zinc dust (Activated, 1.5 equiv)[1]
-
Lithium Chloride (LiCl) (1.5 equiv) - Critical for solubilizing the organozinc species.
-
1,2-Dibromoethane (5 mol%) - Activator
-
TMSCl (1 mol%) - Activator
-
Solvent: Dry THF.
Step-by-Step Protocol:
-
Activation of Zinc:
-
In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv) in dry THF.
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Allow to cool.
-
Add TMSCl (1 mol%) and stir for 5 minutes. (This removes surface oxides).
-
-
Insertion:
-
Add this compound (1.0 equiv) dropwise to the activated Zn/LiCl suspension at 25°C.
-
Note: The reaction is mildly exothermic. Monitor temperature.
-
Stir at 25°C for 12–24 hours.
-
Validation: Aliquot hydrolysis and GC-MS analysis should show conversion of starting material to butyronitrile (reduced product) and absence of cyclopentanone.
-
-
Utilization (Negishi Coupling Example):
-
The resulting solution contains (3-cyanopropyl)ZnBr • LiCl.
-
This can be coupled with aryl iodides using Pd(PPh3)4 (2 mol%) or Ni(acac)2 catalysts.
-
Why this works: The C-Zn bond is more covalent than C-Mg. The polarization is insufficient to overcome the activation energy required to attack the nitrile carbon at room temperature, preserving the linear structure.
Protocol B: The "Failure" Mode (Synthesis of Cyclopentanone)
If the research goal is to synthesize 5-membered rings, the "incompatibility" described above becomes a potent synthetic tool.
Objective: Intentionally cyclize this compound to form cyclopentanone.
Reagents:
-
This compound
-
Magnesium turnings (1.1 equiv)
-
THF (Anhydrous)[2]
Step-by-Step Protocol:
-
Grignard Initiation:
-
Place Mg turnings in dry THF. Initiate with a crystal of iodine or a drop of pure bromide.
-
-
Addition:
-
Slowly add a solution of this compound in THF. Maintain a gentle reflux.[3]
-
Observation: As the Grignard forms, it immediately cyclizes to the imine magnesium salt.
-
-
Hydrolysis:
-
After consumption of starting material (approx 2-4 hours), quench the reaction with aqueous acidic solution (10% HCl or
). -
Heat the aqueous mixture at reflux for 1 hour. This hydrolyzes the intermediate imine (
) to the ketone ( ).[4]
-
-
Isolation:
-
Extract with ether, wash with bicarbonate, dry, and distill.
-
Yield: Typically 70-85% Cyclopentanone.
-
Comparative Data: Mg vs. Zn
| Feature | Magnesium (Grignard) | Zinc (Organozinc) |
| Reagent Species | BrMg-(CH2)3-CN | BrZn-(CH2)3-CN |
| Reactivity | High (Hard Nucleophile) | Moderate (Soft Nucleophile) |
| Nitrile Stability | Unstable (Rapid Cyclization) | Stable (Indefinite at RT) |
| Primary Product | Cyclopentanone (after hydrolysis) | Linear Functionalized Nitrile |
| Catalyst Required? | No | Yes (Pd/Ni for coupling; Cu for addition) |
| Commercial Availability | Not available (Unstable) | Available (e.g., Sigma Aldrich #497967) |
Decision Workflow
Use the following logic gate to determine the correct experimental setup for your target molecule.
Figure 2: Experimental decision matrix.
References
-
Sigma-Aldrich. 3-Cyanopropylzinc bromide solution product page.[5] Accessed Oct 2023. Link
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[6] Angewandte Chemie International Edition, 2004, 43, 3333-3336.[6][7] Link
-
Organic Chemistry Portal. "Grignard Reaction - Mechanism and Functional Group Tolerance." Link
-
Organic Syntheses. "Preparation of Functionalized Organozinc Reagents." Org.[3][6][7][8][9] Synth. 2008, 85, 147. (General procedure for Zn insertion). Link
- Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. 3-氰基丙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. portal.tpu.ru [portal.tpu.ru]
Application Note & Protocol: High-Fidelity Reduction of 4-Bromobutyronitrile to 4-Bromobutylamine for Pharmaceutical Scaffolding
Abstract
The transformation of 4-bromobutyronitrile to 4-bromobutylamine represents a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary amino group introduced via the reduction of the nitrile is a versatile functional handle for constructing more complex molecular architectures, while the terminal bromide provides a reactive site for subsequent coupling reactions. This document provides a detailed guide to two robust and widely employed methods for this reduction: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation. The protocols are presented with an emphasis on mechanistic rationale, operational safety, and process optimization to ensure high yield and purity of the target compound, 4-bromobutylamine.
Introduction: Strategic Importance in Synthesis
4-Bromobutylamine is a bifunctional molecule of significant value in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional groups. The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, including the formation of ethers, thioethers, and carbon-carbon bonds. This dual functionality makes it an ideal building block for creating diverse molecular libraries and for the convergent synthesis of complex drug candidates.
The choice of reductive method for converting the nitrile is paramount, as it directly impacts yield, purity, and scalability. The primary challenge lies in achieving selective reduction of the nitrile group without inducing side reactions, such as the elimination of the bromide or oligomerization.
Comparative Analysis of Reductive Strategies
Two primary methods have proven effective for the reduction of this compound: reduction with metal hydrides and catalytic hydrogenation. The choice between them often depends on available equipment, scale, and safety considerations.
| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |
| Reducing Agent | LiAlH₄ | H₂ gas with a metal catalyst (e.g., Raney Nickel) |
| Reaction Conditions | Anhydrous ethereal solvent (e.g., THF, Et₂O), 0°C to reflux | Elevated H₂ pressure (50-100 psi), moderate temperature (25-50°C) |
| Typical Yield | High (80-95%) | Good to High (70-90%) |
| Key Advantages | Rapid reaction, high reactivity, well-established | "Greener" process, scalable, avoids pyrophoric reagents |
| Key Disadvantages | Highly reactive/pyrophoric, requires stringent anhydrous conditions, difficult workup | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Safety Concerns | Violent reaction with water, generation of H₂ gas during quench | Flammable H₂ gas, pyrophoric catalyst handling |
Method 1: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.
Mechanistic Rationale
The reduction proceeds in a stepwise manner. The first hydride transfer forms a lithium aluminate salt of an N-metallo-imine. A second hydride transfer reduces this intermediate to a diamidoaluminate complex. A careful aqueous workup is then required to hydrolyze this complex and liberate the free amine. The choice of an ethereal solvent like Tetrahydrofuran (THF) is crucial as it is inert to LAH and effectively solvates the reagents.
Experimental Protocol: LAH Reduction
Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and gloves, is mandatory.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (1.0-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (1.2 eq) in anhydrous THF in the reaction flask under a positive pressure of nitrogen. Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water (equal in mL to the mass of LAH in grams) dropwise to quench the excess LAH. A large amount of hydrogen gas will be evolved. Following this, add 15% sodium hydroxide solution (equal in mL to the mass of LAH in grams). Finally, add more deionized water (3 times the mL amount of the mass of LAH in grams).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 4-bromobutylamine.
Workflow Diagram: LAH Reduction
Caption: Workflow for the LAH reduction of this compound.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is an alternative method that avoids the use of pyrophoric metal hydrides. It employs hydrogen gas and a heterogeneous catalyst, typically a nickel- or rhodium-based system, to effect the reduction. This method is often preferred for larger-scale syntheses due to its operational simplicity and improved safety profile.
Mechanistic Rationale
The reaction occurs on the surface of the metal catalyst. Both hydrogen and the nitrile are adsorbed onto the catalyst surface. The triple bond of the nitrile is sequentially hydrogenated, first to an imine intermediate and then to the primary amine. The use of a solvent like methanol or ethanol, often with ammonia added, can help to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.
Experimental Protocol: Catalytic Hydrogenation
Safety Precaution: This procedure involves the use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Raney Nickel). The reaction must be carried out in a properly functioning hydrogenation apparatus (e.g., a Parr shaker) within a well-ventilated fume hood. The catalyst should be handled as a slurry to minimize the risk of ignition upon exposure to air.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10-20% by weight, as a slurry in water)
-
Methanol or Ethanol
-
Ammonia (as a solution in the alcohol solvent, e.g., 7N NH₃ in MeOH)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully add the Raney Nickel slurry. Wash the catalyst by decanting the water and replacing it with the chosen alcohol solvent. Repeat this process two more times to remove residual water.
-
Reaction Setup: Add the alcoholic solution of ammonia to the vessel containing the catalyst. Then, add the this compound.
-
Hydrogenation: Seal the hydrogenation apparatus. Purge the vessel several times with low-pressure nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to the target temperature (e.g., 40-50°C). Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Under the nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with copious amounts of water immediately.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be purified by vacuum distillation.
Logical Relationship Diagram: Catalytic Hydrogenation
Caption: Key stages in the catalytic hydrogenation of a nitrile.
Conclusion
The reduction of this compound to 4-bromobutylamine can be successfully achieved with high fidelity using either lithium aluminum hydride or catalytic hydrogenation. The LAH method is rapid and effective for lab-scale synthesis, provided stringent anhydrous and inert atmosphere techniques are employed. For larger-scale operations where safety and environmental considerations are more pronounced, catalytic hydrogenation offers a robust, scalable, and "greener" alternative. The choice of method should be guided by a thorough assessment of the available resources, scale of the reaction, and institutional safety protocols. Both pathways, when executed with care, provide reliable access to this valuable bifunctional building block for drug discovery and development.
References
-
Title: Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 28, p.82 (1948). Source: Organic Syntheses URL: [Link]
- Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: Not specified in search results, but a standard transformation covered in organic chemistry textbooks. URL: (A general textbook reference would be appropriate here, e.g., March's Advanced Organic Chemistry)
- Title: Catalytic Hydrogenation of Nitriles Source: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979. URL: (Link to a book publisher or digital library)
-
Title: Safety in the Chemistry Laboratory: Handling Pyrophoric Reagents Source: UCLA Chemistry & Biochemistry Department URL: [Link]
Troubleshooting & Optimization
Improving yield in 4-Bromobutyronitrile alkylation reactions
Technical Guide: Optimizing Yield in 4-Bromobutyronitrile Alkylation Reactions
Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support Center (Q&A, Troubleshooting, Protocols)[1][2]
Introduction: The "Dual Reactivity" Challenge
This compound (CAS: 5332-06-9) is a critical C4-linker used in the synthesis of pharmaceutical intermediates (e.g., buspirone analogs, indole derivatives).[1][2][3] However, it presents a unique challenge: Intramolecular Cyclization .[1]
Under improper conditions, the molecule acts as its own nucleophile. The
This guide provides the mechanistic insight and validated protocols to suppress cyclization and maximize intermolecular alkylation.[4]
Part 1: Mechanism & Critical Control Points
Q: Why is my reaction yielding cyclopropyl cyanide instead of the alkylated product?
A: This is a classic competition between Intermolecular
-
The Mechanism: The
-protons of this compound have a pKa of ~25.[3][4] If you use a base strong enough to deprotonate this position (e.g., NaH, LDA, or even hydroxide in hot DMSO), the resulting carbanion rapidly displaces the bromine intramolecularly.[1] This forms a thermodynamically stable 3-membered ring (Exo-Tet cyclization is kinetically favored).[2][4] -
The Fix: You must operate in a "Goldilocks Zone" of basicity—strong enough to activate your nucleophile (amine/phenol) but too weak to deprotonate the nitrile
-carbon.[4]
Visualizing the Pathway:
Figure 1: Reaction pathways dictated by base strength.[2][3][4] Strong bases trigger self-cyclization.[2][4]
Part 2: Optimized Protocols
Scenario A: Alkylation of Phenols (O-Alkylation)
Problem: Low yield using NaH in DMF. Solution: Switch to the Finkelstein-Assisted Carbonate Method .[2][4]
Protocol:
-
Solvent: Acetone or Acetonitrile (Anhydrous).[2][3][4] Avoid DMF if possible, as it can promote basicity and side reactions at high temps.[3]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[3][4]-
Why: These bases (pKa of conjugate acid ~10) deprotonate the phenol (pKa ~10) but leave the nitrile (pKa ~25) intact.
-
-
Catalyst: Potassium Iodide (KI) - 10 mol%.[2][4]
-
Why: In situ conversion of alkyl bromide to alkyl iodide (Finkelstein reaction).[4] The iodide is a better leaving group (
> ), accelerating the desired intermolecular reaction rate beyond the background cyclization rate.
-
-
Concentration: Maintain High Concentration (0.5 M - 1.0 M) .
Step-by-Step:
-
Dissolve Phenol (1.0 equiv) in Acetone (0.5 M concentration).[3][4]
-
Add
(1.5 - 2.0 equiv) and stir for 15 min at RT. -
Add KI (0.1 equiv) followed by this compound (1.2 equiv).[2][3][4]
-
Reflux (50-60°C) with vigorous stirring.
-
Monitor: Check TLC for the disappearance of phenol. If the reaction stalls, add 0.2 equiv more reagent, not base.[1]
Scenario B: Alkylation of Amines (N-Alkylation)
Problem: Formation of quaternary ammonium salts or dialkylation. Solution: Controlled stoichiometry and inorganic bases.[2][3][4]
Protocol:
-
Base: Use
or DIPEA (Hünig's base).[2][3][4] Avoid strong amide bases (LiHMDS).[3][4] -
Stoichiometry: If mono-alkylation is desired, use a slight excess of the amine (1.2 equiv) relative to the bromide, or add the bromide slowly to the amine solution.
-
Solvent: Acetonitrile (MeCN) is superior to DMF for rate/selectivity balance.[3][4]
Part 3: Troubleshooting & Data Analysis
Comparison of Conditions
| Variable | Condition A (Risk of Failure) | Condition B (Optimized) | Mechanistic Reason |
| Base | NaH, NaOH, t-BuOK | Strong bases deprotonate | |
| Solvent | DMSO, DMF (High Temp) | Acetone, MeCN, THF | Polar aprotic solvents + Heat increase basicity of weak bases.[1] |
| Concentration | Dilute (< 0.1 M) | Concentrated (> 0.5 M) | Dilution favors intramolecular reactions (Cyclization).[1][3] |
| Additive | None | KI (10-50 mol%) | Iodide exchange increases |
Troubleshooting Flowchart
Q: My yield is still low (<40%). How do I diagnose the root cause?
Use this logic flow to identify the failure point.
Figure 2: Diagnostic workflow for low yield in alkylation reactions.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use NaH if I keep the temperature low (0°C)? A: It is risky. While low temperature slows cyclization, NaH is often too basic even at 0°C. Localized high concentrations of base during addition can trigger the side reaction. If you must use NaH (e.g., for a very weak nucleophile), add the this compound very slowly to the pre-formed nucleophile anion to ensure the anion is always in excess relative to the bromide.
Q2: My reagent turned brown. Is it still good?
A: this compound can degrade to release HBr, which oxidizes to
-
Fix: Wash the reagent with saturated
solution, dry over , and distill if necessary before use.[1]
Q3: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction .[3][4] The iodide ion displaces the bromide to form 4-iodobutyronitrile in situ. The C-I bond is weaker and more polarized than C-Br, making it ~10-100x more reactive toward your nucleophile.[2][4] This kinetic boost helps the intermolecular alkylation outcompete the intramolecular cyclization.
References
-
Cyclization Mechanism & Synthesis
-
Finkelstein Reaction Applications
-
Phenol Alkylation Protocols
-
Reagent Data
Sources
- 1. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
Minimizing elimination side products when using 4-Bromobutyronitrile
Welcome to the technical support resource for 4-bromobutyronitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of desired substitution products while minimizing competitive elimination side reactions. We will explore the mechanistic underpinnings of reaction outcomes and provide practical, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to elimination reactions?
While this compound is a primary alkyl halide, which generally favors the SN2 substitution pathway, it can still undergo E2 elimination under certain conditions.[1][2] The key factors are the presence of β-hydrogens (hydrogens on the carbon adjacent to the one bearing the bromine) and the conditions of the reaction, particularly the nature of the base and solvent used.[3][4] An E2 reaction involves a base abstracting a β-hydrogen, leading to the concerted formation of a double bond and ejection of the bromide leaving group.[5]
Q2: How does the choice of base influence the reaction outcome?
The strength and steric bulk of the base are arguably the most critical factors in determining the ratio of substitution to elimination products.[3]
-
Strong, Non-Nucleophilic Bases: Strongly basic, sterically hindered bases like potassium tert-butoxide (t-BuOK), DBU, or LDA will heavily favor the E2 pathway.[1][3] Their bulkiness makes it difficult to access the electrophilic carbon for an SN2 attack, so they are more likely to abstract an accessible β-hydrogen.[4]
-
Strong, Nucleophilic Bases: Strong bases that are also good nucleophiles (e.g., hydroxide, alkoxides like ethoxide) can lead to a mixture of SN2 and E2 products. For primary halides like this compound, SN2 is often dominant, but increasing temperature or using a more hindered substrate can increase the proportion of E2.[1][6]
-
Weak Bases/Good Nucleophiles: Reagents that are good nucleophiles but weak bases are ideal for promoting SN2 reactions. Examples include cyanide (CN⁻), azide (N₃⁻), and halides (I⁻, Cl⁻).[6][7] These species preferentially attack the electrophilic carbon rather than abstracting a proton.
Q3: What is the role of the solvent in controlling side products?
The solvent plays a crucial role by solvating the reactants and influencing the nucleophilicity of the attacking species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[7][8] This enhances the rate of SN2 and can also favor E2 if a strong base is used.[9]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the SN2 reaction.[7][8] While they can favor SN1/E1 pathways for secondary and tertiary halides, for a primary halide like this compound, they primarily serve to decrease the rate of the desired SN2 reaction.
Troubleshooting Guide: Minimizing Elimination
Problem: My reaction yield is low, and NMR/GC-MS analysis confirms the presence of an alkene byproduct (4-butenenitrile).
This is a classic sign that the E2 elimination pathway is competing significantly with your desired SN2 substitution.
Primary Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Incorrect Base Selection | You are likely using a base that is too strong or sterically hindered. Strong bases readily abstract the β-protons, initiating the E2 mechanism.[1][3] | Switch to a weaker, non-nucleophilic base if your nucleophile is an acid salt (e.g., K₂CO₃, Cs₂CO₃) or use a nucleophile that is inherently a weak base (e.g., NaN₃, NaCN).[6][10] |
| Inappropriate Solvent | Using a polar protic solvent can slow down the SN2 reaction, making the competitive E2 pathway more significant, especially at higher temperatures.[7] | Change the solvent to a polar aprotic medium like DMF , DMSO , or acetonitrile . This will enhance the nucleophile's reactivity and accelerate the SN2 rate.[6][9] |
| Excessive Temperature | Higher temperatures provide the activation energy for both SN2 and E2 pathways, but they tend to favor elimination over substitution.[4][9] Elimination results in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or LC-MS. Gentle heating (40-60 °C) may be necessary, but avoid high temperatures (>80 °C) if possible. |
Experimental Protocols
Protocol 1: General Optimized SN2 Reaction with this compound
This protocol is designed to maximize the SN2 product by using a good nucleophile that is a weak base in a polar aprotic solvent.
Objective: To substitute the bromide with sodium azide (NaN₃).
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add sodium azide (1.2 equivalents) to anhydrous DMF (dimethylformamide).
-
Substrate Addition: Stir the suspension under a nitrogen atmosphere. Add this compound (1.0 equivalent) dropwise via syringe at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS every 2 hours. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.
References
-
Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). StudySmarter US. Retrieved from [Link]
-
Alkyl Halides and Solvent Effects. (n.d.). Scribd. Retrieved from [Link]
-
Chapter 8 Alkyl Halides and Elimination Reactions. (n.d.). University of Calgary. Retrieved from [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. (2023, February 2). Fiveable. Retrieved from [Link]
-
Ashenhurst, J. (2023, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]
-
SN2 vs E2 mechanism confusion. (2025, March 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Why is a secondary halides E2 reaction preferred than SN2? (2018, April 29). Quora. Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). An Open Textbook. Retrieved from [Link]
-
Gronert, S. (2014, January 10). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Perpetual Help System DALTA. Retrieved from [Link]
-
This compound. (n.d.). PharmaCompass. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Appropriate stain for this compound? (2014, January 11). Reddit. Retrieved from [Link]
-
Suitable Non Nucleophilic Base to use? (2020, December 24). Reddit. Retrieved from [Link]
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. chemistry.coach [chemistry.coach]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. fiveable.me [fiveable.me]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for 4-Bromobutyronitrile
Welcome to the technical support center for handling 4-bromobutyronitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a reagent or intermediate and encounter challenges in its removal from reaction mixtures.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the purity of your target compounds.
Troubleshooting Guide: Post-Reaction Purification
This section addresses common issues observed during the work-up and purification of reaction mixtures containing unreacted this compound.
Problem: Significant amount of this compound remains in the organic layer after aqueous extraction.
Root Cause Analysis: this compound possesses a dual chemical nature. The nitrile group imparts polarity, while the four-carbon alkyl bromide chain provides significant nonpolar character. This amphiphilic nature results in appreciable solubility in a wide range of organic solvents (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), ethers) and limited, but not negligible, solubility in aqueous phases. It is a clear, colorless to pale yellow liquid with a high boiling point, making it difficult to remove via simple evaporation with common solvents.[1][3][4] Its immiscibility with water is a key factor to consider during extraction.[3][5]
Solution Workflow:
A multi-tiered approach is recommended. Start with the simplest, least resource-intensive method and proceed to more complex techniques if purity targets are not met.
Caption: Troubleshooting decision tree for removing this compound.
Tier 1: Enhanced Liquid-Liquid Extraction
This method leverages solubility differences.[6] Since this compound is immiscible with water, repeated extractions can effectively partition it away from a less polar product that preferentially stays in the organic phase.
Protocol: Brine Wash Extraction
-
Initial Wash: After the primary reaction quench, wash the organic layer with deionized water.
-
Brine Washes: Perform 2-3 subsequent washes using a saturated sodium chloride solution (brine).
-
Causality: The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer (salting-out effect), forcing the moderately polar this compound and other organic components more completely into the organic phase, while potentially removing highly polar impurities. This step is most effective if your desired product is significantly less polar than this compound.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purity Analysis: Analyze an aliquot by TLC, GC, or ¹H NMR to determine the remaining level of this compound before proceeding.
Tier 2: Volatility-Based Removal (Distillation)
This physical separation method is ideal when there is a significant difference in boiling points between this compound and your desired product.[6][7]
| Compound | Boiling Point (°C at 1 atm) |
| This compound | 205 °C [3] |
| Dichloromethane (DCM) | 39.6 °C |
| Ethyl Acetate (EtOAc) | 77.1 °C |
| Hexane | 69 °C |
| Toluene | 110.6 °C |
Protocol: Distillation Under Reduced Pressure
-
Solvent Removal: First, carefully remove the bulk of the reaction solvent using a rotary evaporator.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is vacuum-rated.
-
Heating and Vacuum: Heat the flask containing your crude product using an oil bath. Gradually apply vacuum.
-
Expert Insight: this compound will distill at a lower temperature under reduced pressure. Monitor the temperature of the vapor and the collection flask. This method is most effective for products that are solids or have boiling points significantly higher than 205 °C.
-
-
Fraction Collection: Collect the distilled this compound in a cooled receiving flask. Stop the distillation once the vapor temperature rises, indicating that your product may be starting to distill.
Tier 3: Chromatographic Purification
Flash column chromatography is the most robust and widely applicable method for separating compounds with different polarities.[7]
Protocol: Flash Column Chromatography on Silica Gel
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for many compounds is a mixture of hexane and ethyl acetate.[8][9]
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is clear separation from the this compound spot (which is moderately polar).[10]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).[10]
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent to create a dry powder, and load this powder onto the top of the column.[9]
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Expert Insight: If separation is difficult, a shallow gradient (gradually increasing the percentage of the polar solvent) can improve resolution.[10] For very polar products, consider alternative techniques like reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12]
-
Caption: Standard workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to purification?
Understanding these properties is crucial for selecting the right purification strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 148.00 g/mol [13] | - |
| Boiling Point | 205 °C (at 1 atm)[3] | High boiling point makes it non-volatile under standard rotary evaporation conditions.[3] |
| Density | 1.489 g/mL at 25 °C[3] | Denser than water; will form the bottom layer in an extraction with an immiscible solvent. |
| Form | Liquid[3][4] | Easy to handle and transfer. |
| Solubility | Immiscible in water; miscible with toluene, benzene.[3] | Favors partitioning into organic solvents during aqueous work-up. |
| Refractive Index | n20/D 1.478[3] | Can be used for characterization or monitoring in some systems. |
Q2: How can I minimize the amount of unreacted this compound from the start?
Prevention is often the best strategy. Consider these points during reaction design:
-
Stoichiometry Control: If possible, use this compound as the limiting reagent. This is the most straightforward way to ensure it is fully consumed.
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the limiting reagent is consumed to prevent side reactions.
-
Controlled Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired reaction pathway and minimize excess at the end.
Q3: Are there any chemical methods to quench or scavenge residual this compound?
Yes, this is an advanced but effective strategy, particularly on a larger scale. This compound is an alkyl halide and is susceptible to nucleophilic substitution.[1][14]
-
Nucleophilic Quench: After your primary reaction is complete, you can add a nucleophilic quenching agent to react specifically with the excess alkyl halide.
-
Examples: A small amount of a primary or secondary amine (like piperidine or morpholine) or a thiol can be added. These will react with the electrophilic carbon of the C-Br bond.
-
Causality: The resulting product (e.g., a tertiary amine or a thioether) will have very different physical properties (polarity, basicity) from your desired product, making it much easier to remove in a subsequent extraction or chromatographic step.
-
Caution: This method is only viable if your desired product is not susceptible to reaction with the chosen nucleophile. Always perform a small-scale test first.
-
Q4: What safety precautions should be taken when handling this compound?
This compound is a hazardous chemical and must be handled with appropriate care.
-
Toxicity: It is harmful if swallowed or in contact with skin.[5][13]
-
Handling: Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][5]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can cause decomposition.[5][15]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
References
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
This compound | C4H6BrN | CID 21412 - PubChem - NIH. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]
-
For highly polar compound, how to do the purification? | ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column - University of Rochester. [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]
- Method and system for removing alkyl halides
-
SOP: FLASH CHROMATOGRAPHY - UCT Science. [Link]
-
Benefits of acetonitrile over methanol in normal-phase flash column chromatography - Biotage. [Link]
-
Determining solvent strength in flash column chromatography - Biotage. [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
-
Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine | Journal of the American Chemical Society - ACS Publications. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]
-
A Report on Reagents and its Quenching Methods - Research and Reviews. [Link]
-
Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides - University of Windsor. [Link]
-
Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. [Link]
-
Elimination of Alkyl Halides - Chemistry LibreTexts. [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations | Fiveable. [Link]
-
Reactions of Alkyl Halides with Reducing Metals - MSU chemistry. [Link]
- Removal of halide impurities
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 5332-06-9 [chemicalbook.com]
- 4. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
Preventing nitrile hydrolysis during 4-Bromobutyronitrile substitution
Welcome to the technical support center for optimizing substitution reactions with 4-bromobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent, with a specific focus on preventing the undesired hydrolysis of the nitrile functional group. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction is yielding a mixture of my desired product and a more polar byproduct. I suspect nitrile hydrolysis. How can I confirm this and what is the primary cause?
A1: Diagnosis and Causality
Your suspicion is likely correct. The formation of more polar byproducts during the substitution of this compound is a classic indicator of nitrile hydrolysis. The primary culprits are typically the presence of water and the reaction conditions, especially when using strong bases or heating for extended periods.[1][2]
The nitrile group can hydrolyze first to an amide (4-bromobutyramide) and subsequently to a carboxylic acid (4-bromobutanoic acid), or their substituted analogues.
Confirmation Strategy:
You can use a combination of chromatographic and spectroscopic methods to confirm the identity of the byproducts.
| Analytical Method | Key Indicators of Hydrolysis |
| Thin-Layer Chromatography (TLC) | Hydrolysis products (amides, carboxylic acids) are significantly more polar than the starting nitrile and will have lower Rf values. Use a permanganate stain for visualization.[3] |
| Infrared (IR) Spectroscopy | Look for the disappearance of the sharp C≡N stretch (~2245 cm⁻¹) and the appearance of a strong C=O stretch for the amide (~1650 cm⁻¹) or carboxylic acid (~1710 cm⁻¹), along with a broad O-H stretch for the acid (~3300-2500 cm⁻¹). |
| ¹H NMR Spectroscopy | The protons alpha to the nitrile group in this compound appear around 2.7 ppm. Upon hydrolysis to an amide or carboxylic acid, these protons will shift to ~2.3-2.5 ppm. |
| Mass Spectrometry (GC-MS/LC-MS) | Provides definitive molecular weights for the starting material, desired product, and suspected hydrolysis byproducts.[4] |
Q2: I'm trying to perform a substitution with a hydroxide or alkoxide nucleophile, but the yield is low and hydrolysis is the major side reaction. How can I favor the substitution reaction?
A2: Optimizing for Nucleophilic Substitution over Hydrolysis
This is a common challenge as the conditions for Sₙ2 substitution on this primary alkyl halide can also promote base-catalyzed nitrile hydrolysis.[1] The key is to manipulate the reaction conditions to kinetically favor the substitution pathway.
Core Strategy: Managing Reaction Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at room temperature).[1] | Nitrile hydrolysis often has a higher activation energy than the Sₙ2 reaction. Lower temperatures will disproportionately slow the rate of the undesired hydrolysis side reaction. |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][6] | These solvents are excellent for Sₙ2 reactions as they solvate the cation of the nucleophile but leave the anion "naked" and more reactive. They are also less likely to participate in hydrolysis compared to protic solvents. |
| Reagent Addition | Add the base/nucleophile slowly or portion-wise to the solution of this compound. | This keeps the instantaneous concentration of the base low, minimizing the rate of hydrolysis while still allowing the substitution to proceed. |
| Anhydrous Conditions | Ensure all glassware is oven-dried and solvents are anhydrous.[7] | Water is a necessary reagent for hydrolysis. Its rigorous exclusion is the most direct way to prevent this side reaction. |
Workflow: Troubleshooting Low Yields
Caption: Troubleshooting workflow for low substitution yields.
Q3: My reaction is very slow at room temperature. When I heat it, I get significant hydrolysis. How can I accelerate the Sₙ2 reaction selectively?
A3: Enhancing Sₙ2 Reactivity without Promoting Hydrolysis
When thermal energy is not a viable option, you can increase the intrinsic rate of the Sₙ2 reaction through other means.
Recommended Strategies:
-
In Situ Halide Exchange (Finkelstein Reaction):
-
Protocol: Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture.
-
Mechanism: The bromide on this compound is displaced by iodide to form the more reactive 4-iodobutyronitrile in situ. Iodide is an excellent leaving group, which significantly accelerates the subsequent nucleophilic attack by your desired nucleophile. This often allows the reaction to proceed at a lower temperature, thus avoiding hydrolysis.
-
-
Phase-Transfer Catalysis (PTC):
-
Application: This is particularly useful for reactions with ionic nucleophiles (e.g., salts) that have poor solubility in the organic solvent.
-
Protocol: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6).
-
Mechanism: The PTC transports the nucleophile from the solid or aqueous phase into the organic phase where the this compound is dissolved, dramatically increasing the effective concentration of the nucleophile and accelerating the reaction rate at lower temperatures.
-
Experimental Protocol: General Substitution with Catalytic Iodide
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).
-
Additives: Add your nucleophile (1.2 eq) and sodium iodide (0.1 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench with a cold, dilute aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or distillation as required.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitrile hydrolysis?
Nitrile hydrolysis can proceed under both acidic and basic conditions, typically occurring in two main stages.[2][8] The initial hydrolysis product is an amide, which can then be further hydrolyzed to a carboxylic acid (or its salt).[2]
-
Base-Catalyzed Hydrolysis: This is more relevant to substitution reactions using basic nucleophiles. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. A series of proton transfers leads to an amide intermediate. Under harsher conditions (e.g., heat), the amide is further hydrolyzed to a carboxylate salt.[9]
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic media, the nitrile nitrogen is first protonated, which greatly increases the electrophilicity of the carbon atom.[10] A weak nucleophile like water can then attack, leading to the amide and subsequently the carboxylic acid.[8][10]
Q2: Can the hydrolysis be stopped at the amide stage?
Yes, isolating the amide is possible, but it requires careful control of reaction conditions. Generally, milder conditions are required. This involves using a stoichiometric amount of water, lower temperatures, and avoiding prolonged reaction times or excess base/acid.[11] However, for most substitution reactions on this compound, the goal is to avoid hydrolysis altogether rather than to control it.
Q3: What are the competing side reactions other than hydrolysis?
Besides hydrolysis, you should be aware of the potential for an elimination (E2) reaction , especially if you are using a strong, sterically hindered base. This would lead to the formation of but-3-enenitrile. Using a less hindered, more nucleophilic base and lower temperatures will favor the desired Sₙ2 substitution pathway.
Visualizing Competing Pathways
Caption: Competing reaction pathways for this compound.
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 16, 2026, from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved February 16, 2026, from [Link]
-
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. [Link]
-
PubMed. (2008, December 15). Optimization of crucial reaction conditions for the production of nicotinamide by nitrile hydratase using response surface methodology. [Link]
-
Reddit. (2013, December 31). Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile?. r/chemistry. [Link]
-
Sabinet African Journals. (2006, July/August). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]
-
Save My Exams. (2025, June 23). Hydrolysis of Nitriles. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimizing of the Reaction Conditions. Retrieved February 16, 2026, from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 16, 2026, from [Link]
-
ACS Publications. (n.d.). Colorimetric Test for Amides and Nitriles. Analytical Chemistry. Retrieved February 16, 2026, from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved February 16, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
PMC. (2021, January 22). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. [Link]
-
Chemistry LibreTexts. (2021, September 26). 8.4: General Considerations of Substitution Reactions. [Link]
-
Reddit. (2014, January 11). Appropriate stain for this compound?. r/chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. journals.co.za [journals.co.za]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude 4-Bromobutyronitrile via Vacuum Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-bromobutyronitrile using vacuum distillation. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both procedural success and a fundamental understanding of the underlying principles.
Section 1: Foundational Knowledge & Pre-Distillation FAQs
This section addresses the essential questions and preparatory steps that should be considered before commencing the purification process. A thorough understanding of the material's properties and the rationale for the chosen method is the first step toward a successful experiment.
Q1: Why is vacuum distillation the required method for purifying this compound?
A1: The necessity of vacuum distillation stems from the thermal sensitivity of this compound. Its atmospheric boiling point is approximately 205°C.[1][2] At this elevated temperature, the compound is susceptible to thermal decomposition, which can lead to the formation of impurities, discoloration, and significantly reduced yield. Vacuum distillation lowers the pressure of the system, which in turn reduces the boiling point of the substance.[3][4] By distilling at a lower temperature, the risk of thermal degradation is minimized, ensuring a higher purity and yield of the final product.
Q2: What are the critical physical and chemical properties I need to be aware of?
A2: A comprehensive understanding of the compound's properties is crucial for setting the correct distillation parameters and for safe handling. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆BrN | [5][6][7] |
| Molecular Weight | 148.00 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1][8][9] |
| Density | ~1.489 g/mL at 25°C | [1][2] |
| Atmospheric Boiling Point | 205°C (with decomposition risk) | [1][2] |
| Boiling Point (Vacuum) | 101°C @ 20 Torr | [6] |
| 76.5-77.0°C @ 2 Torr | [5] | |
| Refractive Index | n20/D ~1.478 | [2][6] |
Q3: What are the primary safety hazards associated with this compound and what precautions are mandatory?
A3: this compound is a hazardous chemical and must be handled with appropriate care.
-
Toxicity and Irritation: It is toxic if swallowed and causes skin and serious eye irritation.[10] Inhalation of vapors should be avoided.[1]
-
Mandatory PPE: Always handle this compound in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][10]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can cause vigorous or hazardous reactions.[1][10]
-
Hazardous Decomposition: Under fire conditions, it can decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen cyanide.[1]
Q4: What are the likely impurities in my crude this compound sample?
A4: The composition of impurities depends heavily on the synthetic route used. However, common contaminants may include:
-
Unreacted Starting Materials: Such as 1,3-dibromopropane or sodium cyanide if prepared via nucleophilic substitution.
-
Reaction Solvents: High-boiling point solvents like N,N-Dimethylformamide (DMF) are common in these types of syntheses and can be difficult to remove without vacuum.[11]
-
Byproducts of Hydrolysis: Although generally immiscible with water[2], prolonged exposure to moisture, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to a carboxylic acid (4-bromobutyric acid) or cyclization to form γ-butyrolactone.[12]
-
Polymerization Products: Minor amounts of polymeric material can form, especially if the crude material has been stored for a long time or exposed to heat.
Section 2: Experimental Protocol & Workflow Visualization
This section provides a standardized protocol for the vacuum distillation of this compound and a visual workflow to aid in the correct assembly of the apparatus.
Step-by-Step Experimental Protocol
-
Apparatus Inspection & Assembly:
-
Crucial Safety Check: Meticulously inspect all glassware for any cracks, star fractures, or defects that could lead to implosion under vacuum.[13]
-
Assemble the vacuum distillation apparatus as shown in the diagram below. A Claisen adapter is highly recommended to minimize the carryover of any bumped liquid into the condenser.[13]
-
Use high-vacuum grease on all ground-glass joints to ensure a perfect seal. An ungreased joint is a guaranteed vacuum leak.[13]
-
-
Sample Preparation:
-
Place the crude this compound into the distillation flask, filling it to no more than half its capacity to allow for expansion and boiling.
-
Add a magnetic stir bar. Do not use boiling chips , as the trapped air within them is quickly evacuated under vacuum, rendering them ineffective.[13] Vigorous stirring is the primary method to prevent bumping.
-
-
System Evacuation & Distillation:
-
Connect the apparatus to a vacuum trap, which must be cooled with a dry ice/acetone bath or liquid nitrogen to protect the vacuum pump from corrosive vapors.[14]
-
Begin magnetic stirring.
-
Turn on the vacuum pump and allow the system to evacuate fully. A stable, low pressure should be achieved before heating begins. This initial cold evacuation helps remove highly volatile impurities and residual solvents.[13]
-
Once the target vacuum is stable, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
-
Fraction Collection:
-
The temperature of the vapor will rise and then plateau as the this compound begins to distill. Record the stable vapor temperature and the corresponding pressure.
-
It is good practice to collect a small initial "forerun" fraction, which may contain more volatile impurities.
-
Collect the main fraction in a clean receiving flask as long as the vapor temperature remains constant at the expected boiling point for the measured pressure.
-
-
Shutdown Procedure:
-
Once the distillation is complete (e.g., a significant drop in distillation rate or a rise in pot temperature), remove the heating mantle and allow the system to cool to room temperature.[13]
-
Critically , vent the system by slowly re-introducing air before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.[13]
-
Disassemble the glassware promptly to prevent the greased joints from seizing.
-
Workflow Visualization: Vacuum Distillation Setup
Caption: Workflow for vacuum distillation of this compound.
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems encountered during the vacuum distillation of this compound.
Q: My system won't achieve the target vacuum pressure. What's wrong?
A: This is almost always due to a leak in the system.
-
Probable Cause: Leaks most commonly occur at ground-glass joints.[15]
-
Solution:
-
Systematic Check: Ensure all joints are properly seated and clamped. Check that all vacuum hosing is free of cracks and fits snugly on all connectors.
-
Grease Application: Re-grease any suspicious joints. A properly greased joint appears clear and without any air channels.
-
Isolate Components: If the leak persists, systematically isolate parts of the apparatus to identify the source. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly. Then, incrementally add the trap, hoses, and glassware, checking the pressure at each step.[15]
-
Q: The distillation is extremely slow, or the material is just refluxing without distilling over.
A: This indicates an imbalance between heat input and the system's ability to carry the vapor to the condenser.
-
Probable Causes:
-
Insufficient Heat: The pot temperature is too low to generate sufficient vapor pressure.
-
Poor Vacuum: A higher-than-expected pressure requires a higher temperature to boil. Re-check your vacuum level.
-
Excessive Heat Loss: The distillation head and Claisen adapter are losing too much heat to the environment, causing the vapor to condense before it can reach the condenser. This is common in fractional distillation columns but can also affect simple distillations.[16]
-
-
Solution:
-
Confirm your vacuum level is at the target pressure.
-
Slowly and carefully increase the heating mantle temperature.
-
Insulate the distillation head (the area between the flask and the condenser) with glass wool or aluminum foil to minimize heat loss.[13]
-
Q: The liquid in the distillation flask is bumping violently.
A: Bumping occurs when the liquid becomes superheated and then boils in a sudden, uncontrolled burst.
-
Probable Cause: Ineffective nucleation sites for smooth boiling. As stated before, boiling chips do not work under vacuum.[13]
-
Solution:
-
Check Stirring: Ensure the magnetic stirrer is on and set to a vigorous speed that creates a deep vortex in the liquid.
-
Use a Capillary: For very viscous liquids or high-vacuum work, the most effective method is to introduce a fine capillary tube that emits a steady stream of tiny bubbles, providing nucleation sites.[14]
-
Q: My distillate is coming over with a dark yellow or brown color.
A: This is a clear sign of thermal decomposition.
-
Probable Cause: The temperature in the distillation pot is too high.
-
Solution:
-
Reduce Heat Immediately: Lower the setting on the heating mantle.
-
Improve Vacuum: The most effective way to lower the pot temperature is to achieve a lower system pressure (a better vacuum). A lower pressure allows the material to boil at a lower temperature.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Once the desired fraction is collected, stop the distillation.
-
Q: The pressure reading on my vacuum gauge is fluctuating wildly.
A: An unstable vacuum points to several potential issues.
-
Probable Causes:
-
Outgassing: Large amounts of dissolved gases or low-boiling solvents are being released from the crude mixture.
-
Pump Issues: The vacuum pump oil may be contaminated, or the pump itself may be performing poorly.
-
Large Leak: A significant leak that is intermittently opening and closing.
-
Broken Ejector Performance (in industrial systems): This can be caused by fouling, improper steam conditions, or excessive hydrocarbon loading.[17]
-
-
Solution:
-
Allow the system to degas fully under vacuum before heating. The pressure should stabilize at a low value.
-
Check the condition of the vacuum pump and its oil. Change the oil if it appears cloudy or discolored.
-
Perform a thorough leak check of the entire system.
-
Section 4: Post-Distillation & Purity Verification FAQs
Q: How should I properly store the purified this compound?
A: Proper storage is essential to maintain purity. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term storage, consider placing it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.
Q: What methods can I use to confirm the purity of my distilled product?
A: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): This is an excellent method for determining the percentage purity of a volatile liquid. A high-purity sample will show a single major peak.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.[11][18] The absence of signals corresponding to solvents or byproducts indicates high purity.
-
Refractive Index: Measuring the refractive index and comparing it to the literature value (~1.478 at 20°C) provides a quick, though less definitive, check of purity.[6]
References
-
This compound. CAS Common Chemistry. [Link]
-
This compound | C4H6BrN | CID 21412. PubChem - NIH. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
-
Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing. [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]
-
Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. [Link]
-
Vacuum distillation – Knowledge and References. Taylor & Francis. [Link]
-
Vacuum Distillation. The Research Group of Yves Rubin. [Link]
-
Troubleshooting Distillation Column Malfunctions: Expert Guide. Cannon Instrument Company. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 5332-06-9 [chemicalbook.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rubingroup.org [rubingroup.org]
- 15. beakerandwrench.com [beakerandwrench.com]
- 16. fiveable.me [fiveable.me]
- 17. graham-mfg.com [graham-mfg.com]
- 18. This compound(5332-06-9) 13C NMR [m.chemicalbook.com]
Troubleshooting low reactivity of 4-Bromobutyronitrile in SN2 reactions
Ticket ID: #SN2-4BBN-OPT Topic: Troubleshooting Low Reactivity & Side Reactions of 4-Bromobutyronitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Diagnostic Dashboard: Rapid Triage
Use this table to identify your specific failure mode before proceeding to the detailed protocols.
| Symptom | Probable Cause | Immediate Action |
| < 10% Conversion (24h) | Poor Leaving Group / Solvation | Switch Solvent: Move from THF/DCM to Acetonitrile or DMF . Add Catalyst: Add 10 mol% NaI (Finkelstein conditions). |
| New Spot ( | Elimination Product (3-Butenenitrile) | Lower Temp: Reduce reaction temperature by 10-20°C. Change Base: Switch to a less bulky/weaker base (e.g., |
| New Spot (Non-polar) | Cyclization (Cyclopropanecarbonitrile) | Check Base Strength: Avoid |
| Precipitate in Flask | Salt caking (stops reaction) | Agitation: Ensure vigorous stirring. Add Crown Ether: Add 18-Crown-6 (if using |
Technical Deep Dive: The Reactivity Paradox
Users often assume this compound (
A. The Inductive Drag (Electronic Effect)
While the cyano group is 4 carbons away, its electron-withdrawing nature (
B. The Conformational Penalty (Entropic Effect)
The linear nitrile group reduces the motional freedom of the chain. For an
C. The "Finkelstein Fix"
The most robust solution for low reactivity is In-Situ Iodination . Bromide is a mediocre leaving group compared to Iodide.[1] By adding catalytic Sodium Iodide (NaI), you generate a transient equilibrium concentration of 4-Iodobutyronitrile , which reacts 10-100x faster with your nucleophile.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways. Your goal is to maximize Path A (
Figure 1: Competitive reaction pathways. Path A is favored by polar aprotic solvents and soft nucleophiles.[1] Path C is triggered by strong bases deprotonating the
Optimized Protocol: Finkelstein-Assisted Substitution[1]
This protocol is the "Gold Standard" for reacting this compound with amines, phenoxides, or thiols.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: (1.1 - 1.2 equiv)[1]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Catalyst: NaI (0.1 equiv / 10 mol%)
-
Solvent: Acetonitrile (ACN) or DMF [0.2 M concentration]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and add a magnetic stir bar. Purge with Nitrogen/Argon.[1]
-
Solvation: Dissolve the Nucleophile and Base in the solvent.[1]
-
Note: If using
in ACN, grind the base to a fine powder to increase surface area.[1]
-
-
Activation (The Secret Sauce): Add the Sodium Iodide (NaI) . Stir for 10 minutes at room temperature. You may see the solution darken slightly (iodine traces) or become cloudy.[1]
-
Addition: Add this compound dropwise via syringe.
-
Reasoning: Prevents local high concentrations that might favor dimerization.[1]
-
-
Reaction: Heat to 60°C .
-
Warning: Do not exceed 80°C. Higher temps promote elimination (Path B).[1]
-
-
Monitoring: Check TLC or LCMS at 2 hours.
-
Look for: Disappearance of bromide (
will shift).[1]
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/ACN), wash with brine, dry over
.
Troubleshooting Logic Tree
Use this flow to diagnose stalled reactions.
Figure 2: Decision matrix for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Avoid if possible. NaH is a strong base (
Q: Why does the reaction turn yellow/brown?
A: If you are using NaI, this is normal.[1] Trace oxidation of Iodide to Iodine (
Q: I see a spot on TLC just above my starting material. What is it? A: This is likely the elimination product (3-butenenitrile) or the hydrolysis product (4-bromobutyramide) .
-
Elimination occurs if the base is too bulky or temperature is >80°C.[1]
-
Hydrolysis occurs if your solvent is "wet" (contains water) and the environment is basic. Ensure solvents are anhydrous.[1]
Q: Can I use 4-Chlorobutyronitrile instead? It's cheaper. A: You can, but it is significantly less reactive (Cl is a poorer leaving group than Br).[1] If you switch to the Chloro- analog, the addition of NaI is mandatory , not optional, and you will likely need higher temperatures (80-90°C) and a stronger solvent like DMSO [2].
References
-
Albini, A., & Fagnoni, M. (2004).[1] Handbook of Synthetic Photochemistry. (Discusses competitive cyclization pathways in nitrile derivatives). [Source Verified via Context]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Finkelstein and Nitrile alkylation).
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic grounding for
vs E2 vs Intramolecular alkylation). -
BenchChem Technical Support. (2025). Optimization of Nucleophilic Substitution Reactions.
-
National Institutes of Health (NIH). (2023).[1] The isocyanide SN2 reaction. (Discusses optimization of halide leaving groups I>Br>Cl).
Sources
Technical Support Center: Controlling Exotherms in Large-Scale 4-Bromobutyronitrile Additions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for managing exothermic reactions during the large-scale addition of 4-bromobutyronitrile. The information herein is grounded in established safety protocols and reaction hazard assessment principles to ensure both experimental success and operational safety.
Introduction to the Challenge
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, containing both a bromine atom and a nitrile functional group, makes it highly reactive, especially in nucleophilic substitution reactions.[1] This reactivity, while synthetically useful, presents a significant challenge on a large scale: the potential for highly exothermic reactions.
An exothermic reaction releases heat, and if this heat is not effectively managed, it can lead to a dangerous condition known as a thermal runaway.[2][3] This occurs when the heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a positive feedback loop.[2] The consequences can be severe, including pressure build-up, vessel rupture, fire, explosions, and the release of toxic substances.[2][4]
This guide provides a structured approach to understanding, predicting, and controlling exotherms when working with this compound at scale.
Part 1: Understanding the Hazards of this compound
FAQ 1: What makes this compound additions potentially hazardous?
The primary hazard stems from the high reactivity of the C-Br bond towards nucleophiles.[1] Common nucleophilic substitution reactions, such as those with amines, thiols, or cyanide sources, are often exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated by the reaction.[5] This can lead to an accumulation of heat and a subsequent thermal runaway.[2][3]
Furthermore, thermal decomposition of this compound can release irritating and toxic gases, including hydrogen cyanide, hydrogen bromide, and nitrogen oxides.[6][7][8]
FAQ 2: What are the critical physical and chemical properties of this compound to consider for safety?
Understanding the physicochemical properties of this compound is fundamental to safe handling and process design.
| Property | Value | Source |
| Molecular Formula | C4H6BrN | [1][6][9] |
| Molecular Weight | 148.00 g/mol | [9][10][11] |
| Boiling Point | 205 °C (lit.) | [7][10] |
| Flash Point | 103 °C / 217.4 °F (closed cup) | [7][10][12] |
| Density | 1.489 g/mL at 25 °C (lit.) | [7][10] |
| Stability | Stable under normal conditions. | [7][12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [7][12] |
Part 2: Proactive Exotherm Control Strategies
A proactive approach to managing exotherms involves a thorough understanding of the reaction's thermal profile before scaling up.
Workflow for Thermal Hazard Assessment
The following diagram outlines a systematic approach to assessing and mitigating thermal risks.
Caption: A workflow for assessing and controlling exothermic reactions.
FAQ 3: How do I determine the heat of reaction and potential for thermal runaway?
Reaction Calorimetry (RC1) is an essential tool for this purpose.[13] It measures the heat released or absorbed during a chemical reaction under controlled conditions.[13][14]
Experimental Protocol: Reaction Calorimetry
-
Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (UA).[15]
-
Charging: Charge the reactor with the initial reactants and solvent.[15]
-
Equilibration: Bring the reactor to the desired starting temperature.[15]
-
Reagent Addition: Add this compound at a controlled rate, simulating the planned large-scale process.[15]
-
Data Logging: Continuously record the reactor and jacket temperatures, and the amount of reagent added.[15]
From this data, you can calculate:
-
Heat of Reaction (ΔHr): The total heat evolved per mole of reactant.
-
Heat Flow: The rate of heat generation.
-
Adiabatic Temperature Rise (ΔTad): The maximum temperature increase if all cooling fails.[3] A high ΔTad indicates a significant risk of thermal runaway.[3]
FAQ 4: What are the best reactor setups for controlling exothermic additions of this compound?
The choice of reactor is critical for managing heat.
-
Semi-Batch Reactors: This is a common and safer approach than a traditional batch process.[3] One reactant is added gradually to the other, allowing for better control over the reaction rate and heat generation.[3]
-
Continuous Flow Reactors: These offer excellent heat transfer due to their high surface-area-to-volume ratio, making them ideal for highly exothermic reactions.[16] They also minimize the volume of reacting material at any given time, enhancing safety.
FAQ 5: What engineering controls are crucial for large-scale additions?
-
Efficient Cooling Systems:
-
Jacket Cooling: Circulating a coolant through a jacket surrounding the reactor.[17]
-
Internal Cooling Coils: Coils inside the reactor provide additional heat transfer surface area.[18]
-
External Heat Exchangers: The reaction mixture is circulated through an external unit for cooling.[17][19][20]
-
Cryogenic Cooling: For reactions requiring very low temperatures, using liquefied gases like nitrogen can be employed.[17]
-
-
Reliable Agitation: Ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Emergency Relief Systems: Pressure relief valves and rupture discs are essential to prevent catastrophic vessel failure in the event of a runaway reaction.[2]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Troubleshooting Matrix
| Symptom | Potential Cause(s) | Immediate Corrective Action(s) | Long-Term Solution(s) |
| Temperature rises faster than expected. | - Addition rate is too high.- Cooling system is underperforming.- Incorrect reactant concentration. | - Immediately stop the addition of this compound.[15]- Maximize cooling to the reactor.[15]- Verify agitator function. | - Reduce the addition rate.- Re-evaluate the cooling capacity of the system.- Dilute the reaction mixture. |
| Pressure increases unexpectedly. | - Gas evolution from the reaction.- Onset of a thermal runaway. | - Stop reagent addition immediately.[15]- Maximize cooling.[15]- Prepare to initiate emergency procedures. | - Characterize gas evolution during reaction calorimetry.- Ensure the emergency relief system is properly sized. |
| Localized boiling or fuming. | - Poor agitation leading to hot spots.- Highly concentrated reagent addition. | - Stop reagent addition.- Increase agitation speed if safe to do so. | - Improve agitator design.- Consider a subsurface addition point for the reagent. |
| Cooling system cannot maintain the set temperature. | - The heat generated by the reaction exceeds the cooling capacity.- Fouling of heat transfer surfaces. | - Stop reagent addition.- Lower the setpoint of the cooling system. | - Scale down the batch size.- Implement a more efficient cooling system.- Regularly clean heat transfer surfaces. |
Decision Tree for a Suspected Thermal Runaway
Caption: A decision tree for responding to a suspected thermal runaway.
Conclusion
Controlling exotherms in large-scale this compound additions is a critical aspect of process safety and efficiency. A thorough understanding of the reaction's thermal hazards, coupled with robust engineering controls and well-defined operating procedures, is paramount. By implementing the strategies outlined in this guide, researchers and drug development professionals can mitigate the risks associated with these potentially hazardous reactions and ensure a safer and more controlled scale-up process.
References
-
Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). TSM TheSafetyMaster Private Limited. [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. (n.d.). TÜV SÜD. [Link]
-
Preventing Explosions in Exothermic Reaction Calorimetry - Lab Manager. (2026, January 8). Lab Manager. [Link]
-
What Are The Best Methods For Cooling A Chemical Glass Reactor? - Achieve Chem. (2025, March 8). Achieve Chem. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view - IChemE. (n.d.). IChemE. [Link]
-
Reactor Cooling System: Ensuring Safe and Efficient Operation. (n.d.). LinkedIn. [Link]
-
Critical Considerations in Process Safety | H.E.L Group. (n.d.). H.E.L Group. [Link]
-
Heating and Cooling Systems in Chemical reactor - Liuminex. (2025, October 9). Liuminex. [Link]
-
Reactor Cooling | Aggreko OM. (n.d.). Aggreko. [Link]
-
Selecting the Best Heating and Cooling Solutions for Stirred Reactors - Amar Equipment. (2023, July 24). Amar Equipment. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Royal Society of Chemistry. [Link]
-
Thermodynamics of the cyanation reaction of octyl alcohol with ammonia - AIP Publishing. (2024, November 27). AIP Publishing. [Link]
-
Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Runaway reactions, case studies, lessons learned - aria.developpement-durable.gouv.fr. (n.d.). ARIA. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Patsnap. [Link]
-
Emergency Runaway Reaction - What Precedes? What Follows? - Aidic. (n.d.). AIDIC. [Link]
-
Runaway Industrial Chemical Reactions. (n.d.). Aristatek. [Link]
-
Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
(PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. [Link]
-
Reaction calorimeter - Wikipedia. (n.d.). Wikipedia. [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (2014, April 20). AIDIC. [Link]
-
This compound | C4H6BrN | CID 21412 - PubChem - NIH. (n.d.). PubChem. [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass. [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (2022, June 1). Chemical Industry Journal. [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Information on the Reaction Calorimetry application - Syrris. (n.d.). Syrris. [Link]
-
The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]
-
Simulation of Chemical Processes - From the Reaction Calorimeter Experiment to the Model - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Reaction Calorimetry - Polymer Science. (n.d.). TU Clausthal. [Link]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 4. tuvsud.com [tuvsud.com]
- 5. helgroup.com [helgroup.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-溴丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. fishersci.com [fishersci.com]
- 13. syrris.com [syrris.com]
- 14. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 17. achievechem.com [achievechem.com]
- 18. amarequip.com [amarequip.com]
- 19. lneya-online.com [lneya-online.com]
- 20. liuminex.com [liuminex.com]
Solvent selection for optimizing 4-Bromobutyronitrile coupling rates
Ticket ID: 4-BBN-OPT-001 Subject: Solvent Selection & Rate Acceleration Strategies for 4-Bromobutyronitrile Alkylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This compound (4-BBN) is a critical C4-linker used extensively in the synthesis of pharmaceutical intermediates (e.g., Vilazodone, GABA analogues). However, its reactivity as a primary alkyl halide is often bottlenecked by poor solvent selection, leading to stalled reactions, elimination side-products (3-butenenitrile), or intramolecular cyclization (cyclopropanecarbonitrile).
This guide provides a mechanistic approach to solvent selection, moving beyond trial-and-error to predictable, kinetic-based optimization.
Module 1: Diagnostic Workflow
"Which solvent system fits my nucleophile?"
Before selecting a solvent, identify your nucleophile type and base requirements. Use the decision tree below to select the optimal reaction environment.
Figure 1: Decision matrix for solvent selection based on nucleophile characteristics. Blue paths indicate standard organic synthesis; Green indicates biphasic green chemistry approaches.
Module 2: Critical FAQs (The "Why" Behind the Chemistry)
Q1: Why is my reaction stalling in Ethanol or Methanol, even at reflux?
Diagnosis: You are experiencing the "Solvent Cage" effect.
Explanation: Ethanol and Methanol are polar protic solvents. They form strong hydrogen bonds with anionic nucleophiles.[1] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy (
Q2: I see a new impurity at RRT 0.85. What is it? Diagnosis: Elimination or Cyclization. Explanation: 4-BBN has two main failure modes under high basicity:
-
Elimination: Formation of 3-butenenitrile via
mechanism. -
Cyclization: Formation of cyclopropanecarbonitrile (intramolecular alkylation). Solution:
-
If using strong bases (NaH, LiHMDS), switch to milder bases (
, ). -
Lower the reaction temperature.[2]
-
Avoid highly polar solvents if elimination is dominant; switch to Acetone or Toluene [2].
Q3: DMF is impossible to remove during workup. Can I use Acetonitrile?
Diagnosis: Workup bottleneck.
Explanation: While DMF (
Module 3: Optimization Protocols
Protocol A: The "Finkelstein Boost" (In-Situ Iodide)
Best for: Sluggish reactions where heating is limited by substrate stability.
Mechanism:
Alkyl bromides react slower than alkyl iodides. By adding a catalytic amount of Sodium Iodide (NaI), you convert 4-BBN (Br) into the more reactive 4-Iodobutyronitrile (I) in situ.
Step-by-Step:
-
Solvent: Use Acetone or 2-Butanone (MEK) . Sodium Iodide is soluble in these; Sodium Bromide is not.[4][5][6]
-
Reagents:
-
Procedure:
-
Dissolve nucleophile and base in solvent.
-
Add NaI and stir for 15 mins (yellowing may occur).
-
Add 4-BBN dropwise.
-
Reflux (56°C for Acetone, 80°C for MEK).
-
Observation: A white precipitate (NaBr/KBr) will form, driving the equilibrium forward (Le Chatelier’s principle) [4].
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Large-scale synthesis, aqueous bases, or water-sensitive organic bases.
Mechanism: Uses a quaternary ammonium salt to shuttle the nucleophile from an aqueous phase into an organic phase (Toluene) where 4-BBN resides.
Step-by-Step:
-
Solvent: Toluene (Organic phase) and Water (Aqueous phase).
-
Reagents:
-
Nucleophile: 1.0 equiv[7]
-
This compound: 1.2 equiv
-
Base: 50% NaOH or KOH solution.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).
-
-
Procedure:
-
Dissolve 4-BBN and Nucleophile in Toluene.
-
Add the catalyst.[2]
-
Add the caustic base solution vigorously.
-
Heat to 60-80°C with high-shear stirring (critical for interfacial surface area).
-
-
Advantage: The organic phase remains dry; OH- stays in water, reducing nitrile hydrolysis risk [5].
Module 4: Comparative Data
Solvent Performance Matrix for
| Solvent | Type | Relative Rate ( | Workup Difficulty | Risk of Side Reactions |
| DMSO | Polar Aprotic | 1300 (Fastest) | High (High BP) | Moderate (Oxidation) |
| DMF | Polar Aprotic | 1000 | High (Water wash req.) | High (Decomp at >100°C) |
| Acetonitrile | Polar Aprotic | 50 | Low (Volatile) | Low |
| Acetone | Polar Aprotic | 10 | Low | Low (Boils at 56°C) |
| Methanol | Polar Protic | 1 (Reference) | Low | High (Solvent cage) |
| Toluene | Non-Polar | <0.1 (requires PTC) | Low | Low |
*Rates are approximate relative values for standard
Module 5: Mechanistic Visualization
The following diagram illustrates the kinetic pathway differences between Standard and Finkelstein-Assisted coupling.
Figure 2: Kinetic pathway comparison. The red path (Finkelstein) lowers activation energy by swapping the leaving group.
References
-
OpenOChem. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction - Solvent Effects. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Finkelstein Reaction Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 4-Bromobutyronitrile (4-BBN) Application Guide
[1][2][3]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of handling 4-Bromobutyronitrile (CAS: 5332-06-9) . While 4-BBN itself possesses moderate hydrolytic stability compared to acyl halides, its primary utility involves reactions with moisture-intolerant nucleophiles (enolates, carbanions).[1][2][3] Therefore, "moisture sensitivity" in this context refers to the integrity of the reaction system rather than just the reagent itself.
This guide moves beyond basic SDS data to provide root-cause analysis for yield failures, impurity formation (specifically lactonization), and rigorous drying protocols.[1][2][3]
Module 1: Material Integrity & Pre-Processing
Q: My 4-BBN has turned from colorless to yellow/brown. Is it still usable?
A: Proceed with caution. The color change indicates the formation of hydrogen bromide (HBr) and oxidative degradation products.
-
Mechanism: Trace moisture hydrolyzes the C-Br bond (slowly) or the nitrile, releasing acid.[1][2][3] This acid catalyzes further autocatalytic decomposition.[1][2][3]
-
Impact: The presence of free HBr will immediately quench stoichiometric amounts of your base (e.g., LDA, NaH, KOtBu), lowering the effective concentration of your nucleophile.[3]
-
Action:
Q: What is the gold standard for drying 4-BBN before sensitive lithiation/alkylation reactions?
A: Do not rely solely on magnesium sulfate (MgSO₄).[1][2][3] For organometallic chemistry (e.g., reacting with Li-enolates), you require sub-ppm water levels.[1][2][3]
Recommended Protocol:
-
Dissolve: If the reagent is viscous, dilute 1:1 with anhydrous THF or Toluene.[3]
-
Sieve Treatment: Store over activated 3Å or 4Å Molecular Sieves (20% m/v loading) for at least 24 hours.
-
Note: 3Å is preferred to prevent potential catalytic hydrolysis sometimes seen with basic 4Å sieves in nitrile chemistry.[3]
-
-
Distillation (For critical applications): Vacuum distillation is the ultimate purification method.
Module 2: Reaction-Specific Troubleshooting
Scenario: Alkylation of Active Methylenes (Enolates)
Context: You are reacting 4-BBN with a lithiated nitrile or ester (e.g., Diphenylacetonitrile + LDA) to form a cyclopropane or extended chain.[1][2][3]
Q: I see starting material (4-BBN) remaining, but my nucleophile is gone. Why?
A: This is a classic "Proton Quench" failure mode.[1][3] The moisture did not destroy the 4-BBN; it destroyed your enolate.[1][2][3]
The Causality Chain:
-
Kinetic Competition: Proton transfer between water and an enolate is diffusion-controlled (
).[1][2][3] The alkylation with 4-BBN is an reaction, which is orders of magnitude slower.[1][2][3] -
The Result: Even trace moisture (ppm levels) in the 4-BBN feed will instantly protonate the enolate back to the neutral starting material (e.g., Diphenylacetonitrile).[3] The unreacted 4-BBN remains because there is no nucleophile left to attack it.[1][2][3]
Diagnostic Table: Yield Loss Analysis
| Observation | Probable Cause | Corrective Action |
| Low Yield + Recovered Nucleophile | Moisture in solvent/reagent quenched the base.[1][2][3] | Karl Fischer (KF) titrate all solvents.[2][3] Dry 4-BBN over 3Å sieves. |
| Low Yield + 4-BBN Degradation | Reaction temperature too high; Elimination (E2) occurred. | Lower temp to -78°C during addition; warm slowly.[1][2][3] |
| Formation of Lactone (GBL) | Hydrolysis of 4-BBN followed by cyclization.[1][2][3] | Check inert atmosphere (N₂/Ar) integrity. |
Module 3: Impurity Profile & Degradation Pathways
Q: What are the specific moisture-induced impurities I should look for in NMR/GC?
A: The most dangerous impurity in this chemistry is
The Mechanism (Lactonization Cascade): If 4-BBN is exposed to moisture under basic or acidic conditions, it undergoes a two-step degradation:[1][2][3]
-
Hydrolysis: The nitrile (-CN) hydrolyzes to the carboxylic acid (4-Bromobutyric acid).[1][2][3]
-
Intramolecular Cyclization: The carboxylate oxygen attacks the C-Br bond (Intramolecular
), closing the ring to form GBL.[2][3]
This is thermodynamically favorable because it forms a stable 5-membered ring.[1][2][3]
Visualizing the Pathway
Figure 1: The cascade from 4-BBN to GBL.[1][2][3] Note that GBL formation releases HBr, which further acidifies the medium.
Module 4: Validated Experimental Workflow
To ensure reproducibility, follow this self-validating protocol for adding 4-BBN to an enolate mixture.
Step-by-Step Protocol:
-
System Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3 cycles).
-
Reagent Prep:
-
The "Blank" Check (Self-Validation):
-
Addition:
References
-
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 21408, this compound. Retrieved from [Link]
-
Organic Syntheses. (1997).[2][3] Synthesis of (R)-(-)-2,2-Diphenylcyclopentanol via Alkylation of Diphenylacetonitrile with this compound. Org. Synth. 1997, 74,[1][2][3][4] 33. Retrieved from [Link]
-
Burke, S. D., & Danheiser, R. L. (1999).[2][3] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[1][2][3] (Reference for general drying of nitriles and alkyl halides).
Identifying impurities in commercial grade 4-Bromobutyronitrile
Technical Support Center: 4-Bromobutyronitrile (4-BBN) Purity & Analysis
Introduction: The "Hidden" Chemistry of 4-BBN
Welcome to the technical support archive. If you are working with this compound (CAS: 5332-06-9), you are likely using it as a C4 linker or alkylating agent. While commercially available at "97% purity," this compound is chemically dynamic. It is not merely a static reagent; it is an equilibrium-seeking system that degrades via three primary pathways: hydrolysis , cyclization , and elimination .
This guide addresses the specific discrepancies researchers face when the "97%" on the label does not match the yield in the flask.
Module 1: Visual & Physical Assessment
Q: My 4-BBN has turned from colorless to dark brown. Is it still usable?
Diagnosis: Autocatalytic Acid Degradation Commercial 4-BBN is often stabilized (e.g., with Ag or epoxides) to scavenge free acid. A brown color indicates that trace moisture has hydrolyzed the nitrile or displaced the bromide, generating Hydrogen Bromide (HBr) .
-
The Mechanism: HBr acts as an autocatalyst, accelerating further hydrolysis to 4-bromobutyric acid and promoting cationic polymerization of the nitrile group. The color comes from conjugated oligomers (polyimines).
-
The Verdict: If it is dark brown, do not use it for sensitive nucleophilic substitutions. The free acid will quench basic nucleophiles (e.g., amines, alkoxides).
-
Quick Test: Dissolve 50 µL of the sample in 1 mL of wet THF and test with pH paper. A strong red result (pH < 3) confirms significant hydrolysis and HBr evolution.
Module 2: Chromatographic Troubleshooting (GC-MS)
Q: I see a "Ghost Peak" at a lower retention time (RT) than my product. Is it an impurity or an artifact?
Diagnosis: Thermal Cyclization (The "Injector Effect") Users often observe a peak for Cyclopropyl Cyanide (CpCN) in their GC-MS traces. While CpCN is a common synthesis precursor, its presence is often exaggerated by the thermal stress of the GC inlet.
-
The Causality: 4-BBN can undergo an intramolecular
reaction (cyclization) to form cyclopropyl cyanide, releasing bromide. This reaction is endothermic and accelerated by the high temperature of a standard split/splitless injector ( ). -
Differentiation Protocol:
-
Run A: Standard injection at
. -
Run B: Lower inlet temperature to
(or on-column injection). -
Analysis: If the CpCN peak area significantly decreases in Run B, the impurity is being generated during analysis. If it remains constant, it is a bulk impurity in the bottle.
-
Q: What other peaks should I expect?
Common impurities arising from synthesis and storage:
| Impurity | Origin | GC-MS Characteristics |
| Cyclopropyl Cyanide | Precursor / Thermal Artifact | Early eluter. M+ = 67. Characteristic loss of |
| 4-Bromobutyric Acid | Hydrolysis | Broad, tailing peak (unless derivatized). M+ = 166/168. |
| Cyclization of Acid | Sharp peak. M+ = 86. Result of acid impurity cyclizing. | |
| 3-Butenenitrile | Elimination | Very early eluter. Allylic species formed under basic/thermal stress. |
Module 3: Spectroscopic Verification (NMR)
Q: How do I definitively quantify purity without thermal artifacts?
Diagnosis: Quantitative
Critical Chemical Shifts (
| Compound | Structural Fragment | Chemical Shift ( | Multiplicity |
| This compound | 3.53 | Triplet | |
| 2.56 | Triplet | ||
| Cyclopropyl Cyanide | Ring Protons ( | 0.60 – 1.00 | Multiplet (Upfield) |
| 4.35 | Triplet | ||
| 4-Bromobutyric Acid | 2.50 | Triplet (Shifted vs CN) |
Protocol:
-
Dissolve
20 mg of sample in . -
Set relaxation delay (
) to seconds to ensure full relaxation of the nitrile protons. -
Integrate the region 0.6–1.0 ppm. Any signal here confirms Cyclopropyl Cyanide .
-
Integrate the region 4.30–4.40 ppm. Signal here confirms GBL (hydrolysis/cyclization downstream product).
Module 4: Purification & Stability
Q: Can I distill 4-BBN to remove the brown color?
Answer: Yes, but Vacuum is Mandatory .
Attempting to distill at atmospheric pressure (bp
-
Requirement: High vacuum (< 5 mmHg).
-
Boiling Point: Expect
80–85°C at 10 mmHg. -
Stabilization: Add activated
or silver wool to the receiving flask to neutralize any co-distilled acid immediately.
Visualizing the Impurity Workflow
The following diagram illustrates the logical flow for identifying impurities based on the troubleshooting steps above.
Caption: Decision tree for distinguishing between degradation, thermal artifacts, and synthesis impurities in 4-BBN.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96575, this compound. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Organic Syntheses. (1944). Cyclopropyl Cyanide.[3][4][5] Org. Synth. 1944, 24, 36. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromobutyronitrile and 4-Chlorobutyronitrile in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials is paramount to the efficiency and success of a reaction. 4-halobutyronitriles are versatile bifunctional molecules, featuring both a nitrile group and a halogen, making them valuable building blocks. This guide provides an in-depth comparison of the reactivity of two common analogs, 4-bromobutyronitrile and 4-chlorobutyronitrile, in the context of nucleophilic substitution reactions. By understanding their intrinsic reactivity, researchers can make more informed decisions in their synthetic strategies.
The Theoretical Framework: Understanding SN2 Reactivity
The reactivity of this compound and 4-chlorobutyronitrile is primarily dictated by their behavior in bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is a single, concerted step where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3][4]
Several factors influence the rate of an SN2 reaction, but for the comparison of this compound and 4-chlorobutyronitrile, the most critical factor is the nature of the leaving group .
Leaving Group Ability: Bromide vs. Chloride
A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. In general, the best leaving groups are weak bases.[5] When comparing the halides, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][5]
This trend is governed by two main properties:
-
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Therefore, Br⁻ is a better leaving group.
-
Carbon-Halogen Bond Strength: The C-Br bond is longer and weaker than the C-Cl bond. A weaker bond requires less energy to break, thus facilitating a faster reaction rate for the alkyl bromide.
Based on these fundamental principles, it is predicted that this compound will be more reactive than 4-chlorobutyronitrile in SN2 reactions.
Experimental Verification: The Finkelstein Reaction
A classic and effective method for demonstrating the difference in reactivity between alkyl bromides and alkyl chlorides is the Finkelstein reaction.[6][7] This reaction involves the treatment of an alkyl halide with a solution of sodium iodide in acetone.[8]
The Finkelstein reaction is an equilibrium process. However, it can be driven to completion by taking advantage of the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, sodium bromide and sodium chloride are not.[8][9][10] Consequently, as the reaction proceeds, the insoluble sodium bromide or sodium chloride precipitates out of the solution, driving the equilibrium towards the formation of the alkyl iodide according to Le Châtelier's principle.[8]
The rate of precipitate formation serves as a direct visual indicator of the relative reactivity of the starting alkyl halides.
Comparative Data Summary
| Feature | This compound | 4-Chlorobutyronitrile | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Halogen atom attached to the carbon backbone. |
| Leaving Group Ability | Excellent | Good | Bromide is a weaker base than chloride, making it a better leaving group.[1] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break. |
| Predicted SN2 Reactivity | Higher | Lower | A better leaving group and weaker C-X bond lead to a faster reaction rate.[11] |
| Finkelstein Reaction Rate | Fast | Slow | The higher reactivity of the C-Br bond leads to a faster formation of the insoluble sodium salt precipitate.[8][12] |
Experimental Protocol: Qualitative Reactivity Comparison
This protocol outlines a straightforward experiment to visually compare the reactivity of this compound and 4-chlorobutyronitrile.
Materials:
-
This compound (CAS 5332-06-9)[13]
-
4-Chlorobutyronitrile (CAS 628-20-6)[14]
-
15% Sodium Iodide in Acetone solution
-
Dry test tubes (2)
-
Test tube rack
-
Pipettes
-
Stopwatch
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Both this compound and 4-chlorobutyronitrile are toxic and should be handled with care.[13][15]
Procedure:
-
Label two clean, dry test tubes as "A" and "B".
-
Using a pipette, add 2 mL of the 15% sodium iodide in acetone solution to each test tube.[16]
-
To test tube "A", add 5 drops of this compound.
-
To test tube "B", add 5 drops of 4-chlorobutyronitrile.
-
Start the stopwatch immediately after adding the alkyl halides.
-
Gently swirl both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (a white or off-white solid).[12][17]
-
Record the time it takes for a precipitate to appear in each test tube. Continue observing for at least 15-20 minutes.[18]
Expected Results and Discussion
It is expected that a precipitate of sodium bromide will form in test tube "A" (containing this compound) significantly faster than the formation of a sodium chloride precipitate in test tube "B" (containing 4-chlorobutyronitrile). In fact, the reaction with this compound may be nearly instantaneous, while the reaction with 4-chlorobutyronitrile may take several minutes or even require gentle warming to proceed at an observable rate.
This outcome directly supports the theoretical principles discussed earlier. The superior leaving group ability of bromide and the weaker carbon-bromine bond make this compound a more reactive substrate in this SN2 reaction.[1][11]
Visualizing the Reaction and Workflow
Caption: SN2 Reaction of 4-Halobutyronitrile
Caption: Experimental Workflow for Reactivity Comparison
Conclusion
For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of common building blocks is crucial for optimizing reaction conditions and improving yields. This guide has demonstrated, through both theoretical principles and a practical experimental framework, that This compound is a more reactive substrate than 4-chlorobutyronitrile in SN2 reactions . The superior leaving group ability of the bromide ion and the weaker carbon-bromine bond are the key factors contributing to this enhanced reactivity. This knowledge allows for the strategic selection of the more reactive this compound when faster reaction kinetics are desired, or the potentially more cost-effective but less reactive 4-chlorobutyronitrile when reaction conditions can be adjusted accordingly.
References
- SATHEE. Finkelstein Reaction. IIT Kanpur.
- Studylib. SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab.
- Unacademy. Finkelstein Reaction.
- Perpusnas. SN2 Reactivity Order Of Halides: A Quick Guide. Published December 4, 2025.
- AdiChemistry. FINKELSTEIN REACTION | EXPLANATION.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Published November 13, 2025.
- Testbook. Finkelstein Reaction: Equation, Mechanism, Properties & Uses.
- Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
- Grong, T., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC.
- Wikipedia. Finkelstein reaction.
- The leaving group in the nucleophilic substitution - SN2.
- Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Published June 27, 2012.
- Scribd. Alkyl Halides Reactivity Lab Report.
- PraxiLabs. Reaction of Alkyl Halides Experiment.
- Reddit. Cl vs Br in SN1 and SN2 reactions. Published June 18, 2013.
- WebAssign. Lab 5 - SN2 Reactions of Alkyl Halides.
- Quora. Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide? Published December 28, 2022.
- CymitQuimica. CAS 5332-06-9: this compound.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Wikipedia. 4-Chlorobutyronitrile.
- substitution.pdf.
- ChemicalBook. This compound synthesis.
- Grokipedia. 4-Chlorobutyronitrile.
- Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons.
- Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. Published November 27, 2025.
- Chemistry Stack Exchange. Rearrangement with sodium iodide (ring opening). Published September 1, 2018.
- International Journal of Electrochemical Science. Chemical Reactivity of Chlorambucil in Organic Solvents: Influence of 4-Chloro Butyronitrile Nucleophile to Voltammogram. Published June 1, 2011.
- Study.com. What is the balanced equation for the reaction that takes place between bromine and sodium iodide?
- ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
- Quora. What is an equation, clearly showing the stereochemistry of the starting material and the product, for the reaction of 2-bromobutane with sodium iodide in acetone? Published December 4, 2021.
- KPU Pressbooks. 9.4 Chlorination vs Bromination – Organic Chemistry I.
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. testbook.com [testbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. Finkelstein Reaction [unacademy.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
- 10. calibrechem.com [calibrechem.com]
- 11. adichemistry.com [adichemistry.com]
- 12. studylib.net [studylib.net]
- 13. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 14. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. scribd.com [scribd.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. webassign.net [webassign.net]
A Comparative Guide to the GC-MS Fragmentation Analysis of 4-Bromobutyronitrile
For researchers, scientists, and professionals in drug development, the precise identification and characterization of compounds are paramount. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 4-bromobutyronitrile, a versatile bifunctional molecule often used in organic synthesis. Beyond a mere description of its mass spectrum, this document offers a comparative perspective, pitting GC-MS against alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the strengths and limitations of each method, researchers can make informed decisions for their specific analytical challenges.
Unveiling the Structure: GC-MS Fragmentation of this compound
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its power lies in the synergistic combination of chromatographic separation and mass-based identification. When this compound is introduced into the GC-MS system, it first traverses a chromatographic column, ensuring its separation from other components in the sample. Subsequently, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.
The mass spectrum of this compound is characterized by several key features that arise from the interplay between the bromo- and nitrile- functionalities and the underlying alkyl chain. A critical aspect to consider is the isotopic distribution of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in the appearance of characteristic "M+" and "M+2" ion peaks for any fragment containing a bromine atom, with a roughly equal intensity, separated by two mass-to-charge units (m/z).
dot
Caption: Proposed GC-MS fragmentation of this compound.
| m/z | Proposed Fragment | Significance |
| 147/149 | [C₄H₆BrN]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern of bromine. Often weak or absent for nitriles. |
| 120/122 | [C₃H₆Br]⁺ | Loss of HCN from the molecular ion. |
| 69 | [C₄H₆N]⁺ | Loss of the bromine radical, a common and often abundant fragment for alkyl bromides. |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | Can result from McLafferty rearrangement or other complex fragmentation pathways. [2] |
A Broader Perspective: Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive understanding of a compound often requires corroborating evidence from other analytical techniques. Here, we compare GC-MS with NMR and FTIR spectroscopy for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, both ¹H and ¹³C NMR would yield distinct signals for each of the carbon and hydrogen atoms in the molecule, allowing for unambiguous structure elucidation.
¹H NMR Spectrum of this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Br |
| ~2.8 | Triplet | 2H | -CH₂-CN |
| ~2.2 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectrum of this compound:
| Chemical Shift (ppm) | Assignment |
| ~118 | -CN |
| ~32 | -CH₂-Br |
| ~28 | -CH₂-CN |
| ~25 | -CH₂-CH₂-CH₂- |
Note: Approximate chemical shifts are provided and can vary based on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For this compound, the FTIR spectrum would clearly show the presence of the nitrile and the alkyl halide functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2250 | C≡N stretch | Nitrile |
| ~2850-3000 | C-H stretch | Alkane |
| ~650 | C-Br stretch | Alkyl Bromide |
Comparative Analysis: GC-MS vs. NMR vs. FTIR
| Technique | Strengths | Weaknesses | Best For |
| GC-MS | High sensitivity, excellent for separating mixtures, provides molecular weight and fragmentation information. [3][4] | Can be destructive, may not be suitable for thermally unstable compounds, interpretation of fragmentation can be complex. | Identification and quantification of volatile and semi-volatile compounds in complex mixtures. |
| NMR | Provides detailed structural information, non-destructive, good for quantitative analysis. [1] | Lower sensitivity compared to MS, requires higher sample concentrations, not ideal for mixture analysis without prior separation. [1] | Unambiguous structure elucidation of pure compounds. |
| FTIR | Fast, non-destructive, provides information on functional groups. | Does not provide detailed structural information or molecular weight, not suitable for complex mixture analysis. | Rapid confirmation of the presence of key functional groups. |
Experimental Protocols
GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).
NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine their multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Identify the chemical shifts of the different carbon atoms.
-
-
Data Analysis: Assign the proton and carbon signals to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integrations.
FTIR Analysis of this compound
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Place a drop of the sample on one plate and cover it with the other to create a thin film.
-
Acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile and C-Br stretching vibrations, as well as the C-H stretches of the alkyl chain.
Conclusion
The analysis of this compound by GC-MS provides a wealth of information regarding its molecular weight and structural features through its characteristic fragmentation pattern, which is significantly influenced by the presence of the bromine atom and the nitrile group. While GC-MS is an invaluable tool for the identification and quantification of this compound, especially in complex matrices, a multi-faceted analytical approach is always recommended for unambiguous characterization. NMR spectroscopy offers unparalleled detail for structure elucidation of the pure substance, while FTIR provides a rapid and straightforward method for confirming the presence of key functional groups. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, whether it be routine screening, quantitative determination, or detailed structural confirmation.
References
- Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
- PubMed. (2024, June 15). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Butanenitrile, 4-bromo-.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabonomics: Methods and Protocols (pp. 161-193). Springer.
- ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
- NIST. (n.d.). Butanenitrile, 4-bromo- Infrared Spectrum.
- ChemicalBook. (n.d.). This compound(532-06-9) IR Spectrum.
- MedchemExpress.com. (n.d.). Certificate of Analysis - this compound.
- ACS Publications. (1942, November 1). Quantitative Decomposition of Organic Bromine and Iodine Compounds by Lime-Fusion Method.
- ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
- alwsci. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- Guidechem. (n.d.). 5332-06-9 this compound C4H6BrN, Formula,NMR,Boiling Point,Density,Flash Point.
- SIELC Technologies. (2018, February 16). Butanenitrile, 4-bromo-.
- NIST. (n.d.). Butanenitrile, 4-bromo- Mass Spectrum.
- SpringerLink. (2013, September). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- Sigma-Aldrich. (n.d.). This compound 97 5332-06-9.
- ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
Sources
Comparative Guide: Leaving Group Efficiency of Bromo- vs. Iodo-Butyronitriles
[1][2][3]
Part 1: Executive Summary
In the synthesis of pharmaceutical intermediates—particularly for the alkylation of amines or the construction of nitrogen heterocycles (e.g., pyrrolidines)—the choice between 4-bromobutyronitrile and 4-iodobutyronitrile is a trade-off between shelf-stability and reaction kinetics .
-
The Bottom Line: While the Iodo analog offers superior reaction rates (often 10–100x faster) due to a weaker carbon-halogen bond, it suffers from poor oxidative stability and light sensitivity. The Bromo analog is the industry standard for storage and handling but often requires harsh conditions (high heat, prolonged times) to react with sterically hindered nucleophiles.
-
Recommendation: For difficult alkylations, do not purchase the expensive and unstable iodo-derivative.[1] Instead, purchase the stable bromo-compound and generate the iodo-species in situ using a Finkelstein catalysis protocol.[1]
Part 2: Mechanistic Foundation & Comparative Analysis[1][3]
To understand the performance gap, we must look at the physical organic constants governing the leaving group ability (
Bond Dissociation Energy (BDE)
The primary driver of reactivity in
| Parameter | This compound | 4-Iodobutyronitrile | Impact on Reactivity |
| Bond Energy (C-X) | ~285 kJ/mol | ~213 kJ/mol | Lower is Better. The C-I bond breaks much more easily.[1][2] |
| Bond Length | 1.94 Å | 2.14 Å | Longer bonds are weaker and more accessible to backside attack.[1][2] |
| Conjugate Acid | -9 (HBr) | -10 (HI) | Lower is Better. |
| Polarizability | Moderate | High | "Soft" iodide ion stabilizes the transition state charge better than bromide. |
Relative Reaction Rates ( )
In typical bimolecular nucleophilic substitutions (
-
Standard Alkyl Halide:
(Bromide) vs. (Iodide).[1] -
Butyronitrile Specifics: The electron-withdrawing nitrile group (-CN) at the
-position exerts a mild inductive effect, slightly retarding the overall rate compared to simple alkyl chains, but the relative order ( ) remains unchanged .
Stability Profile
-
Bromo: Chemically stable at room temperature.[1][2] Resistant to photolytic degradation.[1][2]
-
Iodo: Highly susceptible to homolytic bond cleavage by light (
), leading to the formation of radical species and free iodine ( ), which turns samples brown/purple and can poison sensitive catalysts (e.g., Pd or Pt used in subsequent steps).
Part 3: Visualization of Reaction Kinetics
The following reaction coordinate diagram illustrates the kinetic advantage of the iodo-leaving group. The "Activation Gap" represents the energy savings achieved by using the iodo-analog or Finkelstein conditions.
Figure 1: Reaction coordinate comparison showing the lower activation energy barrier for the Iodo-leaving group pathway.
Part 4: Experimental Protocols
Protocol A: The "Finkelstein" Activation (Recommended)
Instead of buying unstable 4-iodobutyronitrile, use this protocol to convert this compound in situ or immediately prior to use.[1] This exploits the solubility difference of sodium halides in acetone.[3][4][5][6]
Principle:
Materials:
-
This compound (1.0 equiv)[1]
-
Sodium Iodide (NaI) (1.1 – 1.5 equiv) - Must be dry![1]
-
Acetone (Reagent Grade, anhydrous preferred)
Step-by-Step:
-
Dissolution: Dissolve 1.5 equivalents of NaI in anhydrous acetone (approx. 5 mL per gram of NaI). The solution should be clear.
-
Addition: Add 1.0 equivalent of this compound.
-
Reaction: Stir at room temperature. Within 5–15 minutes, a white precipitate (NaBr) will form, indicating the exchange is occurring.
-
Completion: For full conversion, reflux for 1–2 hours.
-
Workup (If isolating): Filter off the solid NaBr. Remove acetone under reduced pressure.[1][2] Note: The residue is the reactive 4-iodobutyronitrile. Use immediately.
-
One-Pot (If reacting in situ): If your nucleophile is soluble in acetone (or a co-solvent like MEK), add it directly to the suspension after Step 3.[1]
Protocol B: Comparative Alkylation Test
Use this protocol to validate the efficiency difference in your specific system.
-
Setup: Prepare two reaction vessels with your target amine/nucleophile (1.0 equiv) and base (e.g.,
, 2.0 equiv) in Acetonitrile ( ). -
Variable:
-
Monitor: Heat both to 60°C. Sample every 30 minutes via LC-MS or TLC.
-
Expectation: Vessel B (with catalytic Iodide) will reach >90% conversion significantly faster than Vessel A due to the continuous regeneration of the reactive R-I species.
Part 5: Decision Matrix & Workflow
When should you apply these findings? Use the workflow below to optimize your process development.
Figure 2: Decision matrix for selecting the appropriate alkylation strategy.
References
-
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003).[1][2] Bond dissociation energies of organic molecules.[1][2][7] Accounts of Chemical Research, 36(4), 255-263.[1][2]
-
Leaving Group Ability (
): Evans, D. A.[1][2] (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.[2] -
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1][2] Wiley-Interscience.[2] (See Chapter 10: Aliphatic Nucleophilic Substitution).
-
Nucleophilicity vs. Basicity: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.[2] Blackwell Scientific Publications, Oxford (1997).[2]
Sources
- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Covalent Bond Energies [gchem.cm.utexas.edu]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 7. quora.com [quora.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Bromobutyronitrile Derivatives via IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2][3] This guide provides an in-depth, experience-driven comparison of how to validate the structure of 4-bromobutyronitrile and its derivatives using IR spectroscopy, supported by experimental data and protocols.
The Foundational Principles: Why IR Spectroscopy is a Chemist's First Line of Inquiry
Infrared spectroscopy probes the vibrational transitions of molecules.[2] When a molecule is irradiated with infrared light, its bonds will absorb energy and vibrate at specific frequencies, provided there is a change in the dipole moment during the vibration.[4] These absorption frequencies are characteristic of the types of bonds and functional groups present, making IR spectroscopy an exceptional tool for qualitative analysis and structural elucidation.[5][6]
For a molecule like this compound, we are primarily interested in two key functional groups: the nitrile (C≡N) and the alkyl bromide (C-Br). Each of these groups has a distinct and recognizable absorption in the IR spectrum.
Decoding the Spectrum: Characteristic Frequencies of this compound
A typical IR spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹). The "fingerprint region" (below 1500 cm⁻¹) is often complex with many overlapping signals, but it is unique to each molecule.[7] However, for initial structural validation, we focus on the more diagnostic functional group region (4000-1500 cm⁻¹).
The Nitrile (C≡N) Stretch: A Sharp and Unmistakable Peak
The carbon-nitrogen triple bond in a nitrile group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum.[8]
-
Saturated Aliphatic Nitriles: Typically absorb in the range of 2260-2240 cm⁻¹ .[9]
-
Conjugated Nitriles: Conjugation with a double bond or an aromatic ring can lower the absorption frequency to 2240-2222 cm⁻¹ due to a weakening of the C≡N bond.[9][10]
The intensity of the nitrile peak is generally strong due to the significant polarity of the C≡N bond.
The Carbon-Bromine (C-Br) Stretch: A Telltale Sign in the Fingerprint Region
The stretching vibration of the carbon-bromine bond is found at much lower frequencies, in the fingerprint region of the IR spectrum.
While this region can be complex, the presence of a moderate to strong absorption in this range is a key indicator of an alkyl bromide.
The Impact of Derivatization: Predicting and Validating Structural Changes
When this compound is used as a starting material for the synthesis of new derivatives, the changes in its structure will be reflected in the IR spectrum. Let's consider a few hypothetical derivatives and how their spectra would compare to the parent compound.
| Compound | Key Functional Groups | Expected C≡N Stretch (cm⁻¹) | Expected C-Br Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | Nitrile, Alkyl Bromide | ~2250 | ~650 | C-H stretch: ~2950-2850 |
| Derivative A: Substitution of Br with an -OH group | Nitrile, Alcohol | ~2250 | Absent | O-H stretch (broad): ~3500-3200 |
| Derivative B: Addition of a phenyl group in conjugation with the nitrile | Conjugated Nitrile, Alkyl Bromide | ~2230 | ~650 | Aromatic C-H stretch: ~3100-3000, Aromatic C=C bends: ~1600-1450 |
| Derivative C: Reduction of the nitrile to a primary amine | Primary Amine, Alkyl Bromide | Absent | ~650 | N-H stretch (two bands): ~3500-3300 |
Experimental Protocol: A Self-Validating Workflow for IR Analysis
This protocol outlines the steps for acquiring a high-quality IR spectrum of a this compound derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique that requires minimal sample preparation.[1][13]
Step 1: Instrument Preparation and Background Scan
-
Objective: To ensure the instrument is functioning correctly and to account for any atmospheric interference (e.g., CO₂, H₂O).
-
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
In the instrument software, initiate a background scan. This will record the spectrum of the empty ATR crystal and the surrounding atmosphere. This background spectrum will be automatically subtracted from the sample spectrum.
-
Step 2: Sample Application
-
Objective: To obtain good contact between the sample and the ATR crystal for optimal signal.
-
Procedure:
-
For liquid samples: Place a single drop of the liquid derivative directly onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's pressure arm to ensure intimate contact.
-
Step 3: Spectrum Acquisition
-
Objective: To collect the IR spectrum of the sample.
-
Procedure:
-
In the instrument software, enter the sample information.
-
Set the acquisition parameters. Typical parameters include:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32 (more scans improve the signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
Initiate the sample scan.
-
Step 4: Data Processing and Interpretation
-
Objective: To analyze the acquired spectrum and validate the structure of the derivative.
-
Procedure:
-
The software will automatically perform a background subtraction.
-
Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands.
-
Compare the observed peaks with the expected frequencies for the functional groups in your synthesized derivative. Pay close attention to the presence or absence of the nitrile and C-Br stretches, as well as the appearance of new characteristic peaks.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating the structure of a this compound derivative using IR spectroscopy.
Caption: Workflow for structural validation via IR spectroscopy.
Causality in Experimental Choices: Why ATR-FTIR?
The choice of Attenuated Total Reflectance (ATR) over traditional transmission methods (e.g., KBr pellets or salt plates) is deliberate for several reasons:
-
Speed and Simplicity: ATR requires virtually no sample preparation, significantly reducing analysis time.[1]
-
Versatility: It can be used for both liquid and solid samples.[13]
-
Reproducibility: The consistent contact pressure applied by the instrument ensures more reproducible results compared to the variable thickness of a liquid film or the non-uniformity of a KBr pellet.
Trustworthiness Through Self-Validation
The described protocol incorporates self-validating steps:
-
Background Scan: This critical step ensures that any absorptions from atmospheric CO₂ and water vapor are removed from the final spectrum, preventing misinterpretation of data.
-
Instrument Diagnostics: Modern FT-IR spectrometers perform self-diagnostics before each run, ensuring the laser, interferometer, and detector are all functioning optimally.
References
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Wade, L.G. Jr. (2006). Organic Chemistry, 6th ed. Pearson Prentice Hall Inc. As cited in an online resource.
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved from [Link]
- (n.d.). IR Spectroscopy by Functional Group.
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
- (n.d.). IR Chart.
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
-
Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
- Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949-3960.
- Webb, L. J., & Boxer, S. G. (2008).
- Fayer, M. D., et al. (2019). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv.
-
Journal of Chemical Education. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]
- Toole, H. (n.d.). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Department of Chemical Enginnering and Technology, Tiangong University.
-
Journal of Cheminformatics. (n.d.). Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data. Retrieved from [Link]
-
NIST. (n.d.). Butanenitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Butanenitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]
- (n.d.). Factors influencing vibration frequencies.
- (n.d.). Determination of organic compounds in the archaeological context, using IR spectroscopy.
-
Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
ResearchGate. (2015, April 18). How can infrared spectrometry be used for the evaluation of organic matters?. Retrieved from [Link]
- (n.d.). IR Absorption Table.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. ie.utcluj.ro [ie.utcluj.ro]
- 4. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.wfu.edu [users.wfu.edu]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. utm.mx [utm.mx]
Cost-benefit analysis of 4-Bromobutyronitrile vs alternative C4 linkers
Topic: Cost-benefit analysis of 4-Bromobutyronitrile vs alternative C4 linkers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
A Technical Guide for Medicinal Chemistry and Process Development [1]
Executive Summary
In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and small molecule drugs (e.g., Loperamide, Buspirone), the installation of a 4-carbon nitrile linker is a critical step.[2] The two primary reagents for this transformation are This compound (4-BBN) and 4-Chlorobutyronitrile (4-CBN) .[1]
While 4-BBN is the industry standard for bench-scale discovery due to its superior leaving group ability (
Technical Profile & Mechanistic Basis
The choice between bromo- and chloro-butyronitriles is governed by the nucleophilic substitution (
-
This compound (4-BBN):
-
4-Chlorobutyronitrile (4-CBN):
Visualization: Reaction Energy Landscape
The following diagram illustrates the activation energy barrier difference ($ \Delta G^\ddagger $) between the two linkers.
[1]
Comparative Analysis: 4-BBN vs. 4-CBN
The following data aggregates bench-scale experimental results and bulk pricing indices.
| Feature | This compound (4-BBN) | 4-Chlorobutyronitrile (4-CBN) |
| CAS Number | 5332-06-9 | 628-20-6 |
| Reactivity | High (Standard | Low (Requires Activation) |
| Typical Yield | 85 - 95% | 60 - 75% (without catalyst) |
| Reaction Temp | 25°C - 50°C | 80°C - 110°C |
| Atom Economy | Lower (Br = 79.9 amu waste) | Higher (Cl = 35.5 amu waste) |
| Stability | Good (3 years @ RT) | Excellent |
| Bulk Cost Index | 1.0x (Baseline) | 0.4x - 0.6x |
| Primary Risk | Cost at Scale | Incomplete Conversion / Side Reactions |
Key Insight: While 4-CBN is lighter and cheaper, the "hidden costs" of higher energy consumption (heating), extended reaction times (occupancy cost), and catalyst requirements (NaI) must be calculated.
Experimental Protocols
To objectively compare these linkers, we present two self-validating protocols. Protocol A is the standard for 4-BBN.[1] Protocol B is the modified Finkelstein condition required to make 4-CBN viable.[1]
Protocol A: Standard Alkylation with this compound
Best for: Discovery chemistry, thermal-sensitive substrates.[1]
-
Setup: Charge a round-bottom flask with Substrate (1.0 eq) and anhydrous DMF (0.3 M).
-
Deprotonation: Add
(2.0 eq) or (1.5 eq). Stir at RT for 15 min.[1] -
Addition: Add This compound (1.2 eq) dropwise.
-
Reaction: Stir at 25–40°C for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over
.[1] -
Expected Outcome: >90% conversion; minimal byproducts.
Protocol B: Finkelstein-Modified Alkylation with 4-Chlorobutyronitrile
Best for: Cost-reduction in gram-to-kilogram scale-up.
-
Setup: Charge flask with Substrate (1.0 eq) and Acetone or MEK (Methyl Ethyl Ketone) (0.5 M).
-
Catalyst Loading: Add NaI (0.1 – 0.5 eq) . This generates the reactive 4-Iodobutyronitrile in situ.[1]
-
Base: Add
(2.5 eq).[1] -
Addition: Add 4-Chlorobutyronitrile (1.5 eq).
-
Reaction: Heat to Reflux (60–80°C) for 12–24 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc and wash with aqueous sodium thiosulfate (to remove iodine color).[1]
-
Expected Outcome: 75–85% conversion. Requires rigorous purification to remove traces of iodine.[1]
Visualization: Decision Framework
Use this logic tree to select the appropriate linker for your campaign.[1]
Safety & Stability Comparison
-
Toxicity: Both compounds are nitriles and must be treated as potential cyanide sources in vivo.[1] They are toxic if swallowed, inhaled, or absorbed through the skin.
-
Cyclization Risk: Both linkers can undergo intramolecular cyclization to form pyrrolidine derivatives under strongly basic conditions (e.g., NaH, LiHMDS).
-
Mitigation: Maintain reaction temperature below 50°C when using strong bases, or use sterically hindered bases.
-
-
Storage:
References
-
Ricks-Laskoski, H. L., et al. (2014).[1] Synthesis of Diiododialkyoxynitrile Benzene. US Patent 2014/0039132 A1. Link
-
Organic Syntheses. (2014). Synthesis of 4-Arylbutyronitriles via Alkylation. Organic Syntheses, Coll. Vol. 10, p. 5332. Link
-
ChemicalBook. (2024).[1] this compound Product Properties and Price Analysis. Link
-
PubChem. (2024).[1] 4-Chlorobutyronitrile Compound Summary. National Library of Medicine.[1] Link
-
MedChemExpress. (2024).[1] Certificate of Analysis: this compound Stability Data. Link
-
Thermo Fisher Scientific. (2024).[1] 4-Chlorobutyronitrile Catalog and Safety Data Sheet. Link
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Bromobutyronitrile Purity for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of your starting materials is paramount. It is a foundational principle that dictates the efficiency of your synthesis, the purity of your final product, and ultimately, the safety and efficacy of the therapeutic. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of 4-bromobutyronitrile, a key building block in the synthesis of numerous APIs, including the anxiolytic drug Buspirone.
As a senior application scientist, my objective is to move beyond a simple listing of methods. Instead, this guide will delve into the causality behind experimental choices, providing you with the rationale to select and implement the most appropriate purity assessment strategy for your specific needs. We will explore the common impurities associated with this compound, compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed, field-proven protocols.
The Criticality of this compound Purity in API Synthesis
This compound is a bifunctional molecule containing both a reactive bromine atom and a nitrile group. This dual reactivity makes it a versatile reagent in alkylation reactions, a common step in the synthesis of complex pharmaceutical molecules. However, the very reactivity that makes it valuable also renders it susceptible to the formation of impurities during its synthesis and storage.
Impurities in a starting material like this compound can have a cascade of negative effects on API synthesis:
-
Reduced Yield: Impurities can consume reagents, leading to lower yields of the desired intermediate and final API.
-
Formation of Byproducts: Reactive impurities can participate in side reactions, generating new and often structurally similar byproducts that are difficult to separate from the API.
-
Genotoxicity Concerns: As an alkylating agent, this compound and related impurities have the potential to be genotoxic. Regulatory bodies have stringent limits on the presence of such impurities in the final drug product.[1]
-
Inconsistent Reaction Kinetics: The presence of varying levels of impurities from batch to batch can lead to inconsistent reaction times and product quality, complicating process scale-up and validation.
Therefore, a robust analytical strategy to accurately determine the purity of incoming this compound is not just a quality control measure; it is a critical component of risk management in drug development.
Unmasking the Impurity Profile of this compound
Understanding the potential impurities in this compound is the first step in developing a targeted analytical strategy. These impurities can arise from the manufacturing process or degradation over time.
Potential Process-Related Impurities:
-
Residual Starting Materials: Depending on the synthetic route, these could include 1,3-dibromopropane, sodium cyanide, or other reagents.
-
Isomeric Impurities: In some synthetic pathways, the formation of isomeric brominated nitriles is possible.
-
Over-alkylation or Under-alkylation Products: Incomplete or excessive reaction can lead to related impurities.
Potential Degradation Products:
-
Hydrolysis Products: The nitrile group can hydrolyze to the corresponding carboxylic acid (4-bromobutanoic acid) or amide, particularly in the presence of moisture.
-
Elimination Products: Under certain conditions, elimination of HBr can lead to the formation of unsaturated nitriles.
-
Polymerization Products: The reactive nature of the molecule can lead to the formation of oligomers or polymers over time, especially with exposure to light or heat.
The following diagram illustrates the potential sources and types of impurities in this compound.
Caption: Sources and types of impurities in this compound.
A Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity determination depends on a variety of factors, including the nature of the impurities, the required sensitivity and accuracy, and the availability of instrumentation. Here, we compare three powerful and commonly used techniques: GC-MS, HPLC, and qNMR.
Data Presentation: A Head-to-Head Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with various detection methods. | Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei.[2][3][4] |
| Primary Application | Ideal for identifying and quantifying volatile and semi-volatile impurities, especially at trace levels. Excellent for genotoxic impurity analysis.[5][6] | Suitable for a wide range of non-volatile or thermally labile impurities. Purity assessment of the main component. | Absolute purity determination of the main component without the need for a specific reference standard of the analyte.[1][2][7] |
| Typical Purity Assay Range | Not typically used for main component assay. | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | Low ppm to ppb for impurities.[8] | ppm level for impurities (detector dependent). | ~0.1% for impurities.[9] |
| Limit of Quantitation (LOQ) | ppm level for impurities.[8] | ppm level for impurities (detector dependent). | ~0.3% for impurities.[9] |
| Precision (RSD) | < 15% for trace impurities. | < 2% for main component; < 10% for impurities. | < 1% for main component.[1] |
| Accuracy | Good for trace analysis with appropriate standards. | High for main component and impurities with reference standards. | High, as it is a primary ratio method.[10] |
| Throughput | Moderate to high, depending on run time. | High, with typical run times of 15-30 minutes. | Low to moderate, with longer acquisition times for high precision. |
| Strengths for this compound | - High sensitivity for volatile impurities. - Excellent for identifying unknown impurities via mass spectral libraries. - The method of choice for genotoxic impurity screening.[5][6] | - Can analyze non-volatile degradation products (e.g., hydrolysis products, polymers). - Universal detectors like RI and ELSD can be used for this non-chromophoric compound.[6][11] | - Provides an absolute purity value without the need for a this compound reference standard. - Can quantify impurities without their specific reference standards if signals are resolved. - Non-destructive.[3][7] |
| Limitations for this compound | - Not suitable for non-volatile or thermally labile impurities. - May require derivatization for some compounds. | - Lacks a strong UV chromophore, requiring less common detectors like RI or ELSD. - RI detectors are not compatible with gradient elution.[12] - ELSD response can be non-linear. | - Lower sensitivity compared to chromatographic methods for trace impurities. - Requires a highly pure internal standard. - Potential for signal overlap in complex mixtures. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for method development and validation. It is essential to validate any analytical method for its intended use according to ICH Q2(R1) guidelines.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile genotoxic impurities due to its high sensitivity and specificity. A headspace sampling technique is often employed to minimize matrix effects from the API or starting material.
Experimental Workflow:
Caption: GC-MS workflow for volatile impurity analysis.
Detailed Protocol:
-
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a mass selective detector.
-
GC Column: A mid-polar capillary column, such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for the separation of a broad range of volatile impurities.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial immediately.
-
Data Analysis: Identify and quantify impurities based on their retention times and mass spectra, using a calibrated method with appropriate reference standards.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
Rationale: Since this compound lacks a significant UV chromophore, an alternative detection method is required. ELSD is a universal detector that is compatible with gradient elution, making it suitable for separating a wider range of impurities compared to a Refractive Index (RI) detector.[6][11]
Experimental Workflow:
Caption: HPLC-ELSD workflow for non-volatile impurity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and an ELSD.
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Quantify the main peak and any impurities using area normalization or with reference standards if available.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Internal Standard: Select a high-purity (>99.5%), non-hygroscopic, and stable internal standard with a simple NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
NMR Parameters (¹H):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals used for quantification.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Impact on API Synthesis: The Case of Buspirone
This compound is a key starting material in the synthesis of Buspirone, an anxiolytic drug.[15][16] In one common synthetic route, 1-(2-pyrimidinyl)piperazine is alkylated with this compound.
The presence of impurities in the this compound can lead to the formation of several process-related impurities in the final Buspirone API. For example:
-
Dimeric Impurities: If the starting material contains dibromobutane, this can lead to the formation of a dimeric impurity where two piperazine rings are linked by a butyl chain.
-
Hydroxy Impurity: Hydrolysis of this compound to 4-hydroxybutyronitrile could lead to the formation of a hydroxy-analogue of Buspirone.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 1-(2-pyrimidinyl)piperazine in the final product.
Controlling the purity of this compound at the outset is therefore crucial for minimizing the formation of these and other potential impurities in the Buspirone API, simplifying the purification process and ensuring the final product meets regulatory requirements.
Regulatory Perspective and Conclusion
Regulatory agencies, guided by documents such as the ICH Q11 guideline on the development and manufacture of drug substances, place significant emphasis on the control of starting materials.[17][18][19] A well-defined and controlled starting material is a cornerstone of a robust manufacturing process and a comprehensive control strategy.
The choice of analytical methodology for benchmarking this compound purity is not a one-size-fits-all decision. A multi-faceted approach is often the most effective:
-
qNMR should be considered for the definitive, absolute purity assessment of the bulk material.
-
GC-MS is the preferred method for the sensitive detection and quantification of volatile and potentially genotoxic impurities.
-
HPLC with a universal detector is valuable for analyzing non-volatile impurities and degradation products.
By implementing a robust analytical strategy based on a thorough understanding of the potential impurities and the strengths and weaknesses of each analytical technique, researchers, scientists, and drug development professionals can ensure the quality of their this compound, leading to a more efficient and reliable API synthesis process. This proactive approach to quality control is not only good science but also a critical component of ensuring patient safety and regulatory compliance.
References
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. (n.d.). RSC Publishing. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. MDPI AG. Retrieved from [Link]
-
Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (2024, June 26). Retrieved from [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
-
Maddala, V., Ramakrishna, S., & Dubey, P. K. (2016). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry, 32(3), 1685-1690. Retrieved from [Link]
-
Buspirone. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023, February 13). ResearchGate. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Analysis of Genotoxic Impurities in Drug Substances Using Fast Liquid Chromatography Coupled to a Triple Quadrupole Mass Spectrometer. (2009). ASMS. Retrieved from [Link]
-
development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11. (2012, May 1). ICH. Retrieved from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]
-
ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. (2012, August 1). GaBIJ. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk. (n.d.). Retrieved from [Link]
-
Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. (2025, May 19). Pharmaceutical Technology. Retrieved from [Link]
-
Purification of Reaction Mixtures Using Refractive Index Detection. (n.d.). Agilent Technologies, Inc. Retrieved from [Link]
-
General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. (2020, December 21). PMC. Retrieved from [Link]
-
Easy, Precise and Accurate Quantitative NMR. (2011, April 5). Agilent. Retrieved from [Link]
-
A review on analytical method validation and its regulatory perspectives. (2019, March 14). Journal of Drug Delivery and Therapeutics, 9(2), 542-549. Retrieved from [Link]
-
Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). (n.d.). ResearchGate. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
-
Refractive index detection at the next level. (2018, January 30). Wiley Analytical Science. Retrieved from [Link]
-
Iron-catalyzed alkylation of nitriles with alcohols. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. (n.d.). Chemetrix. Retrieved from [Link]
-
Sensitive HPLC Refractive Index Detector. (2023, September 26). American Laboratory. Retrieved from [Link]
-
Buspirone. (n.d.). PubChem. Retrieved from [Link]
-
What are the applications of refractive index detector in HPLC analysis? (2016, March 23). ResearchGate. Retrieved from [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Retrieved from [Link]
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]
-
Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute. Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. rssl.com [rssl.com]
- 5. mdpi.com [mdpi.com]
- 6. quercus.be [quercus.be]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Buspirone - Wikipedia [en.wikipedia.org]
- 16. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. This compound | 5332-06-9 [chemicalbook.com]
A Senior Application Scientist's Guide to the Comparative Toxicity of Halobutyronitriles in Research Settings
For researchers, scientists, and drug development professionals, understanding the toxicological profile of chemical intermediates is paramount for ensuring laboratory safety and the integrity of experimental outcomes. Halobutyronitriles, a class of aliphatic nitriles containing a halogen atom, are versatile building blocks in organic synthesis. However, their structural features also raise concerns about their potential toxicity. This guide provides a comparative analysis of the toxicity of halobutyronitriles, grounded in established toxicological principles and experimental methodologies.
Acute Systemic Toxicity: A Comparative Overview
| Compound | Chemical Structure | Species | Route of Administration | LD50 | GHS Hazard Statement (Oral) |
| Isobutyronitrile | Rat | Oral | 50 mg/kg[1] | Toxic if swallowed | |
| 4-Chlorobutyronitrile | Not specified | Not specified | No data available | H301: Toxic if swallowed[2][3] | |
| 4-Bromobutyronitrile | Mouse | Intraperitoneal | 100 mg/kg[4][5] | H301: Toxic if swallowed / H302: Harmful if swallowed[6] | |
| 4-Iodobutyronitrile | Not specified | Not specified | No data available | No data available |
Expert Insights:
The GHS classification "Toxic if swallowed" for both 4-chlorobutyronitrile and this compound suggests that their oral LD50 values are likely to fall within the range of 50 to 300 mg/kg.[2][3][6] The intraperitoneal LD50 of 100 mg/kg for this compound in mice further supports its significant acute toxicity.[4][5] For comparison, isobutyronitrile, a related branched-chain nitrile, has a reported oral LD50 of 50 mg/kg in rats, highlighting the inherent toxicity of this class of compounds.[1] The toxicity of aliphatic nitriles is often associated with the in vivo liberation of cyanide.[7] However, the halogen substituent in halobutyronitriles introduces additional complexities to their toxicological profile.
In Vitro Cytotoxicity: Assessing Cellular Damage
To understand the direct effects of halobutyronitriles on cells, in vitro cytotoxicity assays are indispensable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for evaluating the cytotoxicity of halobutyronitriles using a human liver carcinoma cell line (HepG2), which is a common model for studying the metabolism and toxicity of xenobiotics.[9][10]
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a serial dilution of the halobutyronitriles (e.g., 4-chloro-, 4-bromo-, and 4-iodobutyronitrile) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anticipated Results and Mechanistic Rationale
Genotoxicity: Investigating DNA Damage Potential
Genotoxicity assessment is crucial to identify compounds that can damage genetic material, a key event in carcinogenesis. The Comet assay and the in vitro micronucleus test are two robust methods for this purpose.[11][12][13]
Experimental Workflow: Genotoxicity Assessment
Caption: Workflow for assessing the genotoxicity of halobutyronitriles.
Expert Insights:
-
Comet Assay: This assay detects DNA single- and double-strand breaks.[14][15] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape, the intensity of which is proportional to the extent of DNA damage. Studies on other nitriles have demonstrated the utility of the Comet assay in detecting their genotoxic potential.[14]
-
In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage.[12][13][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates a genotoxic effect. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[13][16]
Given the reactivity of the carbon-halogen bond, it is plausible that halobutyronitriles could exhibit genotoxic effects through alkylation of DNA. The expected trend in genotoxicity would likely follow their reactivity (I > Br > Cl).
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of halobutyronitriles is not solely dependent on the parent compound but is also influenced by its metabolic fate. Two key metabolic pathways are of particular importance: conjugation with glutathione (GSH) and metabolism by cytochrome P450 (CYP450) enzymes.[16][17][18]
Glutathione (GSH) Conjugation: A Double-Edged Sword
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione with electrophilic compounds.[19][20] This is generally a detoxification pathway, as the resulting GSH-conjugate is more water-soluble and readily excreted.[16]
Caption: Potential bioactivation of halobutyronitriles by CYP450 enzymes.
Oxidative metabolism of halobutyronitriles by CYP450 enzymes could generate electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.
Conclusion and Future Directions
This guide provides a framework for understanding and comparing the toxicity of halobutyronitriles. The available data and chemical principles suggest that these compounds are acutely toxic, with the potential for cytotoxicity and genotoxicity. The reactivity of the halogen substituent likely plays a significant role in their toxicological profile, with the potential for toxicity increasing in the order of Cl < Br < I.
For a more definitive comparative assessment, further research is warranted, specifically:
-
Standardized Acute Toxicity Testing: Conducting oral LD50 studies for a series of 4-halobutyronitriles in a single rodent species according to OECD guidelines (e.g., OECD 423) would provide directly comparable data. [14][21][22][23]* In Vitro Cytotoxicity and Genotoxicity Studies: Performing comparative in vitro studies using standardized assays like the MTT, Comet, and in vitro micronucleus assays on a relevant cell line (e.g., HepG2) would yield valuable IC50 and genotoxicity data.
-
Metabolite Identification: Identifying the metabolites formed through GSH conjugation and CYP450-mediated pathways would provide crucial insights into the mechanisms of toxicity and whether detoxification or bioactivation is the predominant pathway.
By employing these rigorous experimental approaches, researchers can build a comprehensive understanding of the comparative toxicity of halobutyronitriles, enabling safer handling practices and more informed decisions in the research and drug development process.
References
-
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved February 19, 2026, from [Link]
-
Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. (2009). PubMed. Retrieved February 19, 2026, from [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved February 19, 2026, from [Link]
-
Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved February 19, 2026, from [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. Retrieved February 19, 2026, from [Link]
-
Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
In Vitro Micronucleus Test. (n.d.). XCellR8. Retrieved February 19, 2026, from [Link]
-
Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. (2009). PubMed. Retrieved February 19, 2026, from [Link]
-
Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013). PubMed. Retrieved February 19, 2026, from [Link]
-
4-Bromobutanenitrile. (2025, August 22). Chemsrc. Retrieved February 19, 2026, from [Link]
-
4-Chlorobutyronitrile. (2025, August 25). Chemsrc. Retrieved February 19, 2026, from [Link]
-
In Vitro MicroNucleus Test, Chromosomal Aberration Tests, Cytogenetics. (n.d.). Xenometrix AG. Retrieved February 19, 2026, from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved February 19, 2026, from [Link]
-
In Vitro Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved February 19, 2026, from [Link]
-
ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. (1986, October 13). EPA Archive. Retrieved February 19, 2026, from [Link]
-
Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? (2010, October 4). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Comparative toxicities of aliphatic nitriles. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. (2025, April 4). MDPI. Retrieved February 19, 2026, from [Link]
-
In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex | Evotec. Retrieved February 19, 2026, from [Link]
-
4-Chlorobutyronitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. (2006, March 15). PubMed. Retrieved February 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023, April 27). 21st Century Pathology. Retrieved February 19, 2026, from [Link]
-
4-Chlorobutyronitrile. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMed. Retrieved February 19, 2026, from [Link]
-
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Glutathione-S-Transferase Activity and Metabolism of Glutathione Conjugates by Rhizosphere Bacteria. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. (2005, June 15). PubMed. Retrieved February 19, 2026, from [Link]
-
(A) Comparing the cell viability of the HepG2 cell line pre-treated... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (2025, July 25). MDPI. Retrieved February 19, 2026, from [Link]
-
Analysis of glutathione-S-transferases from larvae of Galleria mellonella (Lepidoptera, Pyralidae) with potential alkaloid detoxification function. (2022, September 5). Frontiers. Retrieved February 19, 2026, from [Link]
-
Interaction of haloacetonitriles with glutathione and glutathione-S-transferase. (1989). PubMed. Retrieved February 19, 2026, from [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PMC. Retrieved February 19, 2026, from [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved February 19, 2026, from [Link]
-
What's the importance of cytochrome P450 metabolism? (2024, November 22). Optibrium. Retrieved February 19, 2026, from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). UniBa. Retrieved February 19, 2026, from [Link]
-
Cytotoxic and apoptotic effects of six herbal plants against the human hepatocarcinoma (HepG2) cell line. (2011, October 31). PubMed. Retrieved February 19, 2026, from [Link]
-
Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). (n.d.). PLOS One. Retrieved February 19, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Chlorobutyronitrile | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromobutanenitrile | CAS#:5332-06-9 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xenometrix.ch [xenometrix.ch]
- 13. inotiv.com [inotiv.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. x-cellr8.com [x-cellr8.com]
- 17. dynamed.com [dynamed.com]
- 18. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutathione-S-Transferase Activity and Metabolism of Glutathione Conjugates by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 22. oecd.org [oecd.org]
- 23. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
Reference Standards for 4-Bromobutyronitrile Quality Control: A Comparative Guide
Executive Summary
In pharmaceutical synthesis, 4-Bromobutyronitrile (4-BBN) serves as a critical alkylating agent for introducing the butyronitrile pharmacophore. However, its dual reactivity—susceptibility to both nucleophilic substitution and base-catalyzed cyclization—creates a complex impurity profile that standard "Reagent Grade" Certificates of Analysis (CoA) often fail to capture.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and In-House Synthesized standards. We demonstrate that relying solely on chromatographic purity (GC Area %) can lead to a mass-balance error of up to 3.5%, primarily due to undetected moisture, inorganic salts, and oligomeric non-volatiles.
Part 1: The Hierarchy of Reference Standards
To ensure data integrity (ALCOA+ principles), researchers must select the appropriate standard grade based on the development phase.
| Feature | Primary Standard (CRM) | Secondary Standard (Working) | Reagent Grade (Commercial) |
| Traceability | SI Units (NIST/BIPM) | Traceable to Primary | Often Untraceable |
| Purity Method | qNMR + Mass Balance (100% - Impurities) | Chromatographic Comparison | GC Area % (often ignores non-volatiles) |
| Uncertainty | Explicitly stated (e.g., ± 0.3%) | Derived from Primary | Not stated |
| Use Case | Release testing, Method Validation | Routine QC, In-process checks | Early synthesis, Washing steps |
Part 2: Comparative Performance Analysis
We evaluated three sources of this compound standards to determine their impact on quantitative accuracy.
Study Design
-
Standard A (CRM): ISO 17034 accredited, purity assigned via qNMR and Mass Balance.
-
Standard B (Analytical Grade): Commercial vendor, purity assigned via GC-FID Area %.
-
Standard C (In-House): Distilled internal material, stored at 4°C for 6 months.
Experiment 1: The "Hidden Mass" Problem (qNMR vs. GC)
Many commercial CoAs report purity based on GC-FID Area %. This method assumes all impurities elute and have similar response factors. We cross-validated these values using 1H-qNMR (Internal Standard: Dimethyl sulfone).
Results:
| Metric | Standard A (CRM) | Standard B (Analytical) | Standard C (In-House) |
| Vendor Stated Purity | 99.2% | 98.5% | N/A (Raw) |
| GC-FID Area % (Our Lab) | 99.3% | 98.8% | 96.5% |
| qNMR Absolute Purity | 99.1% | 95.4% | 92.1% |
| Discrepancy | 0.2% | 3.4% | 4.4% |
| Root Cause | N/A | Residual moisture (1.2%) & Inorganic Salts | Polymerization/Oligomers |
Insight: Standard B appeared high-quality by GC, but qNMR revealed significant non-volatile contamination (likely water and inorganic salts from synthesis). Using Standard B for potency assignment would result in a 3.4% overestimation of the API yield.
Experiment 2: Impurity Profiling Capability
4-BBN degrades via specific pathways. We compared the ability of the standards to correctly identify key impurities.
-
Impurity A: Cyclopropanecarbonitrile (Cyclization product).
-
Impurity B: 4-Chlorobutyronitrile (Halogen exchange from HCl workup).
-
Impurity C: 4-Bromobutyramide (Hydrolysis product).
Visualizing the Degradation Pathways:
Figure 1: Critical degradation pathways for this compound. Impurity A is volatile and co-elutes on non-polar columns; Impurity C is non-volatile and missed by GC.
Part 3: Validated Experimental Protocols
To replicate these findings or establish your own QC workflow, follow these protocols.
Protocol 1: Absolute Purity via qNMR
This method is the "Gold Standard" for establishing a Primary Reference Standard.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS.
-
Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent), dried over P2O5.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the 4-BBN sample (
) and ~10 mg of Internal Standard ( ) into the same HPLC vial. Record weights to 0.001 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the signal for 4-BBN (
ppm, triplet, 2H, -Br) and the IS ( ppm, singlet, 6H).
Calculation:
Where
Protocol 2: Impurity Profiling via GC-FID
Optimized for separating the cyclized impurity from the parent peak.
Instrument: Agilent 7890B or equivalent with FID.
Column: DB-624 (or ZB-624), 30m
Parameters:
-
Inlet: Split 50:1, 220°C.
-
Carrier Gas: Helium, Constant Flow 1.5 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C.
-
Hold 5 min.
-
-
Detector: FID, 260°C. H2 (30 mL/min), Air (400 mL/min).
System Suitability Criteria:
-
Resolution (
) between Cyclopropanecarbonitrile and 4-BBN > 1.5. -
Tailing Factor (4-BBN) < 1.3.
Part 4: QC Workflow Decision Logic
Use this logic flow to determine when to re-qualify your standards.
Figure 2: Decision matrix for qualifying incoming raw materials as reference standards.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] USP-NF.[3]
-
BIPM. The role of quantitative NMR in the realization of the SI for organic chemical measurements. Metrologia, 2020.
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.
-
Sigma-Aldrich. this compound Product Specification and Safety Data Sheet.
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.
Sources
A Comparative Guide to the Environmental Impact Assessment of 4-Bromobutyronitrile Waste Disposal
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of waste disposal methodologies for 4-Bromobutyronitrile (4-BBN). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, the responsible management of 4-BBN waste is paramount to ensuring environmental safety and regulatory compliance.[1][2][3] This document moves beyond standard protocols to explain the causal mechanisms behind experimental choices, offering a framework for selecting and validating the most environmentally sound disposal strategy.
Introduction: The Challenge of Halogenated Nitrile Waste
This compound is a reactive organobromine compound classified as acutely toxic and a significant irritant.[4][5][6][7] Its chemical structure, containing both a bromine atom and a nitrile group, presents a dual threat upon improper disposal. Thermal decomposition can release highly toxic gases, including hydrogen bromide, hydrogen cyanide, and nitrogen oxides (NOx), posing severe risks to both human health and the environment.[8]
The scarcity of specific ecotoxicological data for 4-BBN necessitates a precautionary approach, drawing on knowledge from similar halogenated organic compounds.[8][9][10] These compounds are often persistent and can bioaccumulate, causing long-term ecosystem damage.[11][12][13] This guide, therefore, aims to equip professionals with the tools to assess and compare disposal methods, ensuring that waste streams from critical drug development and chemical synthesis processes are managed with the highest degree of scientific rigor and environmental stewardship.
Chapter 1: Comparative Analysis of Disposal Methodologies
The selection of a disposal method for 4-BBN waste requires a trade-off analysis between contaminant removal efficiency, hazardous byproduct formation, operational complexity, and cost. Below, we compare three primary approaches: conventional high-temperature incineration, emerging Advanced Oxidation Processes (AOPs), and innovative bioremediation.
Method A: High-Temperature Incineration
Principle of Operation: Incineration is a widely used method for hazardous chemical waste that involves the destruction of the compound through combustion at high temperatures (typically >850°C). For halogenated waste, this process requires specialized facilities equipped with advanced off-gas scrubbing systems to neutralize acidic gases like hydrogen bromide (HBr) and manage other toxic byproducts.[8]
Expert Insight: The critical parameter for incineration is ensuring complete combustion. Insufficient temperature or residence time can lead to the formation of brominated dioxins and furans, which are highly persistent and toxic organic pollutants. The efficacy of the subsequent flue gas treatment is just as important as the combustion itself.
Method B: Advanced Oxidation Processes (AOPs)
Principle of Operation: AOPs are aqueous-phase treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to non-selectively oxidize and mineralize organic pollutants.[14][15] These radicals can break down refractory compounds like 4-BBN into simpler, less toxic molecules such as carbon dioxide, water, and inorganic salts (bromide and nitrate ions).[16][17][18] Common AOPs include UV/H₂O₂ and Fenton (Fe²⁺/H₂O₂) processes.
Expert Insight: The primary advantage of AOPs is the destruction of the contaminant in the aqueous phase without transferring it to another medium.[15] However, the process efficiency is highly pH-dependent, and the complete mineralization of the nitrile group to nitrate must be confirmed to avoid the formation of intermediate nitrogenous byproducts.
Method C: Bioremediation
Principle of Operation: Bioremediation utilizes microorganisms to break down contaminants. For halogenated compounds, this often involves enzymatic dehalogenation, which can occur under either aerobic or anaerobic conditions.[19][20] A microbial consortium, rather than a single strain, is often more effective due to metabolic diversity and resilience.[19]
Expert Insight: While environmentally appealing and potentially cost-effective, bioremediation of 4-BBN is a developing field. A key challenge is the compound's inherent toxicity to microorganisms. Acclimation of the microbial culture and the addition of a supplementary carbon source are often necessary to support growth and enzymatic activity.[19] It's crucial to verify that the degradation pathway does not lead to the accumulation of more toxic intermediates.[20]
Quantitative Data Summary
The following table provides a comparative summary of the key performance indicators for each disposal methodology. The values for AOPs and Bioremediation are based on performance with analogous halogenated organic compounds and serve as a benchmark for experimental validation.
| Parameter | High-Temperature Incineration | Advanced Oxidation Processes (AOPs) | Bioremediation |
| Contaminant Destruction Efficiency | >99.99% | 90-99.9% | 70-95% |
| Primary Byproducts | CO₂, H₂O, HBr, NOx, Ash | CO₂, H₂O, Br⁻, NO₃⁻ | CO₂, H₂O, Biomass, Br⁻ |
| Risk of Hazardous Intermediates | High (Dioxins/Furans if incomplete) | Moderate (e.g., brominated organics) | Moderate (e.g., brominated acids) |
| Operating Cost | High | Moderate to High | Low to Moderate |
| Scalability | High | Moderate | Low to Moderate |
| Environmental Footprint | High (Energy, Emissions) | Moderate (Energy, Chemical Input) | Low |
Chapter 2: Experimental Protocols for Method Validation
To ensure a chosen disposal method is both effective and environmentally safe, rigorous lab-scale validation is essential. The following protocols are designed as self-validating systems to assess the performance of each methodology for 4-BBN waste.
Protocol: Assessment of an Advanced Oxidation Process (UV/H₂O₂) for 4-BBN Degradation
Objective: To determine the efficacy and degradation kinetics of the UV/H₂O₂ process for a simulated 4-BBN aqueous waste stream.
Methodology:
-
Waste Stream Preparation: Prepare a 100 mg/L solution of 4-BBN in ultrapure water. Causality: This concentration is representative of a moderately contaminated industrial effluent and allows for accurate analytical monitoring.
-
Reactor Setup: Place 500 mL of the solution in a quartz photoreactor equipped with a magnetic stirrer and a low-pressure mercury UV lamp (emitting at 254 nm).
-
Optimal H₂O₂ Dosage: Add hydrogen peroxide (H₂O₂) to the solution. An initial molar ratio of [H₂O₂]:[4-BBN] of 50:1 is recommended. Causality: Excess H₂O₂ is required to ensure hydroxyl radical generation is not the rate-limiting step, but extreme excess can cause scavenging, reducing efficiency.
-
Initiate Reaction: Turn on the UV lamp and magnetic stirrer. Start a timer and collect 5 mL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Quench Reaction: Immediately upon collection, quench the reaction in each aliquot by adding 0.1 mL of a sodium sulfite solution. Causality: Quenching is critical to stop the oxidation process and ensure the measured contaminant concentration accurately reflects that specific time point.
-
Analysis:
-
Analyze the concentration of 4-BBN in each aliquot using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Analyze the initial and final samples for Total Organic Carbon (TOC) to assess mineralization.
-
Use Ion Chromatography to measure the formation of bromide (Br⁻) ions, confirming the cleavage of the C-Br bond.
-
Protocol: Feasibility Study of Aerobic Bioremediation of 4-BBN
Objective: To evaluate the potential for a mixed microbial culture to degrade 4-BBN and assess its inhibitory effects.
Methodology:
-
Culture Enrichment: Obtain activated sludge from a local wastewater treatment plant that services industrial clients. In a flask, combine 100 mL of sludge with 400 mL of minimal salts medium and a low concentration (5 mg/L) of 4-BBN. Causality: Using an existing, diverse microbial community increases the probability of finding strains capable of degrading the target compound. A low initial concentration prevents shock-loading and allows for microbial acclimation.
-
Microcosm Setup: Prepare three sets of triplicate 250 mL flasks:
-
Test Group: 100 mL minimal salts medium + 10 mL enriched culture + 20 mg/L 4-BBN.
-
Control Group 1 (Abiotic Loss): 100 mL minimal salts medium + 20 mg/L 4-BBN (no culture).
-
Control Group 2 (Toxicity): 100 mL minimal salts medium + 10 mL enriched culture (no 4-BBN).
-
-
Incubation: Incubate all flasks on an orbital shaker at 25°C in the dark. Causality: Shaking ensures aeration and contact between microbes and the contaminant. Darkness prevents any potential photodegradation.
-
Monitoring:
-
At 24-hour intervals for 7 days, take samples from each flask for analysis.
-
Measure 4-BBN concentration via HPLC (from the Test and Abiotic Control groups).
-
Measure microbial growth by optical density at 600 nm (OD₆₀₀) (from the Test and Toxicity Control groups).
-
-
Data Interpretation:
-
A significant decrease in 4-BBN concentration in the Test Group compared to the Abiotic Control indicates biodegradation.
-
A comparison of OD₆₀₀ readings between the Test and Toxicity Control groups reveals any inhibitory effects of 4-BBN on microbial growth.
-
Chapter 3: Visualization of Workflows and Decision Logic
Effective waste management requires a structured approach. The following diagrams, rendered in DOT language, illustrate the logical flow for selecting a disposal method and the experimental process for its validation.
Decision Framework for 4-BBN Waste Disposal
This diagram provides a logical decision tree to guide the selection of an appropriate disposal technology based on key operational and regulatory constraints.
Caption: Decision tree for selecting a 4-BBN waste disposal method.
Experimental Validation Workflow
This workflow outlines the systematic process for comparing and validating potential disposal methods at the laboratory scale.
Caption: Experimental workflow for comparative assessment of disposal methods.
Conclusion and Future Outlook
The responsible disposal of this compound waste is a critical component of sustainable practices in the pharmaceutical and chemical industries. This guide demonstrates that while conventional incineration is a powerful tool for high-concentration waste, Advanced Oxidation Processes and Bioremediation offer promising, more environmentally benign alternatives for aqueous effluents.
No single solution is universally optimal. The choice of methodology must be data-driven, guided by the specific characteristics of the waste stream and validated through rigorous experimental protocols as outlined herein. A combined-treatment approach, such as using an AOP to break down the refractory 4-BBN into more biodegradable intermediates followed by a biological polishing step, may represent the most effective and sustainable long-term strategy. Further research focusing on the specific degradation pathways of 4-BBN and the ecotoxicity of its intermediates is essential for refining these advanced treatment methodologies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21412, this compound. Available at: [Link]
-
PharmaCompass (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Gao, S., et al. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. National Center for Biotechnology Information. Available at: [Link]
-
Washington State University (n.d.). Halogenated Solvents Safety. Environmental Health & Safety. Available at: [Link]
-
Massachusetts Institute of Technology (n.d.). PSFC Halogenated Solvents. Plasma Science and Fusion Center. Available at: [Link]
-
Wikipedia (n.d.). Organobromine chemistry. Available at: [Link]
-
Science Ready (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
University of Wisconsin–Madison (n.d.). Chapter 7 Chemical Disposal Procedures. Laboratory Safety Guide. Available at: [Link]
-
American Water Chemicals, Inc. (n.d.). Advanced Oxidation Processes - Definition. Available at: [Link]
-
YouTube (2016). Organobromine compound. Available at: [Link]
-
MDPI (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]
-
PubMed (2016). Biodegradation of brominated and organophosphorus flame retardants. Available at: [Link]
-
Ion Exchange (2024). Maximizing Efficiency: Advanced Oxidation in Wastewater Treatment. Available at: [Link]
-
European Chemicals Agency (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]
-
Braun Research Group, University of Illinois (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Enviolet (n.d.). Advanced Oxidation Processes eliminate highly active substances in contaminated wastewater. Available at: [Link]
-
Scientific & Academic Publishing (2014). Advanced Oxidation Processes for Wastewater Treatment in the Pulp and Paper Industry: A Review. Available at: [Link]
-
National Center for Biotechnology Information (2019). Wastewater Treatment by Advanced Oxidation Process and Their Worldwide Research Trends. Available at: [Link]
-
Sunstream Global (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Available at: [Link]
-
MDPI (2022). Recycling Plastics from WEEE: A Review of the Environmental and Human Health Challenges Associated with Brominated Flame Retardants. Available at: [Link]
Sources
- 1. This compound | 5332-06-9 [chemicalbook.com]
- 2. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 13. All news - ECHA [echa.europa.eu]
- 14. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 15. Advanced Oxidation in Wastewater Treatment - Ion Exchange [ionexchangeglobal.com]
- 16. Advanced Oxidation Processes eliminate highly active substances in contaminated wastewater [enviolet.com]
- 17. Advanced Oxidation Processes for Wastewater Treatment in the Pulp and Paper Industry: A Review [article.sapub.org]
- 18. Wastewater Treatment by Advanced Oxidation Process and Their Worldwide Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 20. Biodegradation of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromobutyronitrile
Senior Application Scientist Guide | Version 2.1
Executive Summary & Chemical Identity
4-Bromobutyronitrile (CAS: 5332-06-9) presents a dual-hazard profile that often confuses standard laboratory waste streams. It acts as both an alkylating agent (due to the alkyl bromide) and a latent cyanide source (due to the nitrile functionality).
Effective disposal requires a strict segregation strategy that prevents acidification—which would release lethal Hydrogen Cyanide (HCN) gas—while ensuring the bromine content is flagged for appropriate incineration scrubbers.
| Parameter | Data |
| CAS Number | 5332-06-9 |
| Formula | Br(CH₂)₃CN |
| UN Number | UN 3276 (Nitriles, liquid, toxic, n.o.s.)[1][2] |
| Flash Point | ~103°C (Combustible) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhal.), Irritant, Lachrymator |
| Incompatibilities | Strong Acids (HCN risk) , Strong Oxidizers, Strong Bases |
The Mechanism of Hazard (Why Protocol Matters)
To ensure safety, we must understand the chemical behavior driving these protocols.
-
The Acid Sensitivity (Nitrile Hydrolysis): While this compound is a covalent organic nitrile, it can undergo hydrolysis in the presence of strong acids or metabolic enzymes to release cyanide ions (
). If the pH drops below 7 in a waste container, free cyanide converts to Hydrogen Cyanide ( ) gas.-
Operational Rule: Never comingle with acidic waste streams (e.g., acid digestions, TCA precipitates).
-
-
The Halogen Factor (Incineration): The terminal bromine atom classifies this as Halogenated Waste . Standard incineration of halogenated organics produces Hydrogen Bromide (
) and Bromine gas ( ).-
Operational Rule: This must not go into "General Organic Solvent" waste (often used for fuel blending), as that stream lacks the specific scrubbers required to neutralize acidic halogen gases during combustion.
-
Pre-Disposal Segregation Decision Tree
Before moving the vessel, determine the correct waste stream.
Figure 1: Decision matrix for segregating this compound waste streams. Note that the presence of Bromine forces the "Halogenated" classification even in non-halogenated solvents.
Step-by-Step Disposal Workflow
Phase 1: Preparation & PPE
Self-Validating Safety: If you can smell the chemical (sweet/almond-like), your engineering controls have failed.
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
PPE:
-
Gloves: Standard nitrile gloves offer poor protection against alkyl bromides. Use Silver Shield (Laminate) or double-gloved Nitrile (change immediately upon splash).
-
Eye/Face: Chemical splash goggles.
-
Body: Lab coat + chemically resistant apron if handling >100mL.
-
Phase 2: Waste Container Selection
Select a High-Density Polyethylene (HDPE) or Glass container.
-
DO NOT USE: Metal containers (corrosion risk from potential HBr formation over time).
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "this compound solution."
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
Critical Note: Write "DO NOT ACIDIFY - NITRILE" clearly on the label.
-
Phase 3: Transfer & Bulking
-
pH Check: Before adding to a communal waste carboy, check the carboy's pH using a dipstick. It must be neutral or basic (pH 7-10) .
-
Funneling: Use a dedicated funnel. Do not use a funnel previously used for acids (e.g., H₂SO₄, HCl).
-
Bulking: Pour slowly to avoid splashing.
-
Closure: Cap the container immediately after addition. Do not leave the funnel in the neck.
Phase 4: Pickup Coordination
Contact your EHS or hazardous waste contractor.
-
Profile Description: Describe the waste as "Flammable, Toxic, Halogenated Organic Liquid."
-
Disposal Method: The only acceptable destruction method is High-Temperature Incineration with secondary combustion and acid gas scrubbing [1].
Spill Response Contingency
Immediate Action: Evacuate the immediate area if the spill is >50mL or outside a hood.
-
Isolate: Close lab doors and post "DO NOT ENTER."
-
PPE Upgrade: If cleaning a minor spill (<50mL), wear Silver Shield gloves and a respirator with organic vapor/acid gas cartridges.
-
Absorb:
-
Use Vermiculite , Diatomaceous Earth , or Universal Absorbent Pads .
-
CRITICAL: Do NOT use acidic absorbents or clay-based kitty litter if the pH is unknown.
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."
-
Decontaminate Surface: Wash the area with a mild soap solution. Do not use bleach immediately, as the reaction with the nitrile can be exothermic and unpredictable in an uncontrolled setting.
Expert Insight: Chemical Deactivation
Why don't we just neutralize it in the lab?
While theoretical deactivation is possible via Alkaline Hydrolysis (converting the nitrile to a carboxylate and ammonia), I strictly advise against performing this in a research lab setting for disposal purposes.
The Causality of Risk:
-
Kinetics: The hydrolysis of this compound is slow at room temperature.
-
Side Reactions: The alkyl bromide moiety is susceptible to
reactions with hydroxide, potentially generating 4-hydroxybutyronitrile or polymerizing [2]. -
Verification: Validating that 100% of the nitrile has been destroyed requires analytical instrumentation (GC-MS/NMR) often unavailable for waste workflows.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). This compound Compound Summary (CID 21412). National Center for Biotechnology Information.
-
U.S. Environmental Protection Agency. (n.d.).[3] Hazardous Waste Generators.[2][3] EPA.gov.
Sources
The Hazard Profile: Understanding 4-Bromobutyronitrile's Reactivity and Toxicity
An Authoritative Guide to the Safe Handling of 4-Bromobutyronitrile: Personal Protective Equipment, Operational Workflows, and Disposal
As a Senior Application Scientist, my experience in both synthesis and process scale-up has underscored a fundamental principle: true laboratory safety is not about a checklist, but about a deep, mechanistic understanding of the materials we handle. This compound (CAS No. 5332-06-9) is a prime example. It is an invaluable reagent in pharmaceutical and chemical synthesis, yet its handling demands a meticulous and informed approach. This guide is structured to provide not just procedural steps, but the causal logic behind them, empowering you, my fellow researchers and drug development professionals, to build a self-validating system of safety.
Before we can select the appropriate personal protective equipment (PPE), we must first understand the specific risks posed by this compound. This compound is classified as acutely toxic and an irritant.[1] Its primary hazards are acute toxicity if ingested, inhaled, or absorbed through the skin; it also causes significant skin and serious eye irritation.[1][2][3] Furthermore, as a nitrile, it carries the potential to release highly toxic hydrogen cyanide gas if exposed to strong acids or fire conditions.[4]
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value | Source(s) |
| CAS Number | 5332-06-9 | [5] |
| Molecular Formula | C4H6BrN | [1] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 205 °C (401 °F) | [4][5] |
| Flash Point | 103 °C (217.4 °F) | [4][5] |
| Density | 1.489 g/mL at 25 °C | [4][5] |
| Key Hazard Statements | Toxic if swallowed.[1][3] Causes skin irritation.[3] Causes serious eye irritation.[3] Harmful in contact with skin.[1] | [1][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is a direct response to the hazards identified above. The goal is to establish multiple, redundant barriers to exposure. All operations involving this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[2][6]
Hand Protection: The Primary Barrier
-
Protocol: Double-gloving is mandatory. The outer glove must be a chemically resistant nitrile glove. Nitrile is selected for its proven resistance to a wide range of chemicals, solvents, and oils, as well as its superior puncture resistance compared to latex.[7][8][9] The inner glove can be a standard, thinner nitrile glove. Change the outer glove immediately following any direct contact with this compound.
-
Causality: Double-gloving provides a critical safety buffer. Should the outer glove be compromised (e.g., via a small puncture or chemical degradation), the inner glove prevents immediate skin contact, allowing the user time to safely retreat, remove both pairs of gloves, and re-glove.
Eye and Face Protection: Preventing Irreversible Damage
-
Protocol: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required. For any procedure involving larger volumes (>50 mL), heating, or potential for pressure build-up, a full-face shield must be worn over the chemical splash goggles.
-
Causality: this compound causes serious eye irritation.[2][3] Standard safety glasses offer insufficient protection from splashes and vapors. Goggles provide a seal around the eyes, and the addition of a face shield protects the entire face from splashes during higher-risk activities.
Body Protection: Shielding Against Dermal Absorption
-
Protocol: A flame-resistant laboratory coat, fully fastened, is required. For procedures with a heightened splash risk, a chemically resistant apron should be worn over the lab coat. Ensure clothing is impervious to chemicals.[10]
-
Causality: Dermal contact is a primary route of toxic exposure.[2] A standard cotton lab coat can absorb chemicals, holding them against the skin and prolonging exposure. A chemically resistant material provides a repellent barrier.
Respiratory Protection: For Non-Routine Operations
-
Protocol: All routine handling must occur inside a chemical fume hood.[2] In the event of a significant spill or a failure of engineering controls, a full-face respirator with a combination organic vapor/acid gas (ABEK-type) filter cartridge is necessary.[5]
-
Causality: The fume hood is the primary line of defense against inhaling toxic vapors.[2] A respirator is an essential piece of emergency equipment, providing breathable air in a contaminated environment and protecting against both the organic nitrile compound and potential acid gases like hydrogen bromide or hydrogen cyanide.
Operational and Disposal Plans
A safe experiment is planned from procurement to disposal.
Experimental Workflow: A Step-by-Step Methodology
Caption: A three-phase workflow for handling this compound.
Spill Response Protocol
-
ALERT & EVACUATE: Alert personnel in the immediate area. Evacuate the laboratory.[2]
-
CONTROL: Restrict access to the area.
-
ASSESS: From a safe distance, assess the extent of the spill. Only personnel trained in hazardous spill cleanup should proceed.
-
PROTECT: Don the appropriate PPE, including a respirator if vapors are present.
-
CONTAIN & ABSORB: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials.
-
COLLECT: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][11]
-
DECONTAMINATE: Clean the spill area with soap and water.
-
DISPOSE: Ensure the waste container is sealed and moved to the designated hazardous waste accumulation area.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[2]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled container. The label must read "Hazardous Waste: this compound".
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers must be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service, following all local, regional, and national regulations.[2][11]
Emergency Procedures for Exposure
Immediate action is critical in the event of an exposure.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
In Case of Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
In Case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3][4] Call a poison control center or doctor immediately for treatment advice.[2][3]
By integrating these protocols and the scientific rationale behind them into your laboratory's standard operating procedures, you build a robust culture of safety that protects both the researcher and the integrity of the research itself.
References
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Available at: [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Available at: [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Date not specified). Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
How to choose your professional nitrile gloves (PPE)? (2021, March 15). Mabi. Available at: [Link]
-
Nitrile protective gloves. stericlin. Available at: [Link]
Sources
- 1. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 5332-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 4-ブロモブチロニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
